molecular formula C8H6OS B1583051 3-Hydroxybenzothiophene CAS No. 520-72-9

3-Hydroxybenzothiophene

Katalognummer: B1583051
CAS-Nummer: 520-72-9
Molekulargewicht: 150.2 g/mol
InChI-Schlüssel: XHQBIYCRFVVHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxybenzothiophene (CAS 520-72-9) is a high-purity chemical compound with the molecular formula C8H6OS and a molecular weight of 150.20 g/mol. It serves as a privileged scaffold in medicinal chemistry and organic materials research. In pharmaceutical development, the benzothiophene core is a versatile building block for designing bioactive molecules. For instance, hybrid molecules incorporating this scaffold, such as a benzothiophene-flavonol, have shown promising broad-spectrum activity against parasitic diseases like leishmaniasis and trypanosomiasis, demonstrating the ability to halt drug resistance in some parasites . In the field of advanced materials, benzothiophene derivatives are engineered for their unique optical properties. Structural hybrids incorporating benzothiophene units exhibit aggregation-induced emission and intramolecular charge transfer, making them suitable for applications in security inks, anti-counterfeiting pigments, and as developers for high-contrast latent fingerprint visualization on various surfaces . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzothiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBIYCRFVVHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199970
Record name Benzo(b)thiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-72-9
Record name Benzo[b]thiophene-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Heterocycle: A Technical History of the Discovery of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the historical landscape of the discovery of 3-hydroxybenzothiophene, a pivotal heterocyclic scaffold in medicinal chemistry. We delve into the foundational synthesis by Paul Friedländer, contextualizing his work within the broader evolution of synthetic organic chemistry. The guide elucidates the critical concept of keto-enol tautomerism, which defines the dual identity of this compound as both this compound and its keto form, benzo[b]thiophen-3(2H)-one (thioindoxyl). Key synthetic methodologies, from the historical Friedländer synthesis to modern approaches, are detailed with mechanistic insights. This document serves as a comprehensive resource, providing both historical perspective and practical synthetic knowledge for professionals engaged in the research and development of novel therapeutics based on this versatile pharmacophore.

Introduction: The Emergence of a Privileged Scaffold

The benzothiophene ring system is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous pharmaceuticals and biologically active compounds. Among its derivatives, this compound holds a position of particular significance, not only for its own reactivity but also as a gateway to a vast array of functionalized analogues. Its discovery was not a singular event but rather a culmination of early explorations into sulfur-containing aromatic compounds and the unraveling of their chemical behavior. This guide provides a detailed historical and technical account of the journey to identify and synthesize this important molecule.

The Foundational Synthesis: Friedländer's Foray into Thionaphthene Chemistry

The first documented synthesis of the this compound ring system is credited to the seminal work of German chemist Paul Friedländer. In the early 20th century, Friedländer and his contemporaries were deeply engaged in the chemistry of indigo and related dyes, which spurred investigations into analogous sulfur-containing heterocycles.

In a 1908 publication in Chemische Berichte, Friedländer and P. Koeniger described the synthesis of derivatives of "thionaphthene," the historical name for benzothiophene.[1] Their work laid the groundwork for accessing what we now know as the keto tautomer of this compound, often referred to as thioindoxyl or benzo[b]thiophen-3(2H)-one.

The earliest synthesis, as outlined by Friedländer, represents a classic approach to the construction of the benzothiophenone ring.[2] While the original publication details the synthesis of derivatives, the core strategy provided the first reliable entry to this heterocyclic system.

Visualizing the Historical Pathway: The Friedländer Synthesis

Friedlander_Synthesis Thiophenol Thiophenol Derivative Intermediate_Acid S-Arylthioglycolic Acid Thiophenol->Intermediate_Acid 1. Nucleophilic Substitution Chloroacetic_Acid Chloroacetic Acid Derivative Chloroacetic_Acid->Intermediate_Acid Thioindoxyl Benzo[b]thiophen-3(2H)-one (Thioindoxyl) Intermediate_Acid->Thioindoxyl 2. Intramolecular Friedel-Crafts Acylation 3_Hydroxybenzothiophene This compound Thioindoxyl->3_Hydroxybenzothiophene Tautomerization

Caption: The conceptual pathway of the Friedländer synthesis to the thioindoxyl core.

The Duality of Identity: Understanding Keto-Enol Tautomerism

A comprehensive understanding of this compound is incomplete without a firm grasp of keto-enol tautomerism.[3] Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies between the enol form (this compound) and the keto form (benzo[b]thiophen-3(2H)-one).[4]

The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the presence of other functional groups.[5] In many instances, the keto form is the more stable and thus the more prevalent species.[4] This is a critical consideration in the synthesis and reactivity of this heterocyclic system.

Illustrating the Tautomeric Equilibrium

Caption: The keto-enol tautomerism of benzo[b]thiophen-3(2H)-one and this compound.

Evolution of Synthetic Strategies: From Historical Methods to Modern Innovations

Following Friedländer's pioneering work, numerous synthetic routes to the benzo[b]thiophen-3(2H)-one core and its derivatives have been developed. These methods offer improvements in yield, substrate scope, and reaction conditions.

Intramolecular Friedel-Crafts Acylation

A common and versatile approach to the benzo[b]thiophen-3(2H)-one ring system involves the intramolecular Friedel-Crafts acylation of S-arylthioglycolic acids.[2] This method remains a staple in organic synthesis due to its reliability and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Benzo[b]thiophen-3(2H)-one via Intramolecular Friedel-Crafts Acylation

  • Preparation of S-Phenylthioglycolic Acid:

    • To a solution of thiophenol in an aqueous solution of sodium hydroxide, slowly add an aqueous solution of chloroacetic acid.

    • Heat the reaction mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the S-phenylthioglycolic acid.

    • Filter the precipitate, wash with cold water, and dry.

  • Intramolecular Cyclization:

    • Add the S-phenylthioglycolic acid to a dehydrating/acidic medium, such as polyphosphoric acid or Eaton's reagent.

    • Heat the mixture, typically between 80-120 °C, for several hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to yield benzo[b]thiophen-3(2H)-one.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of novel methods for constructing the benzo[b]thiophen-3(2H)-one scaffold, often with improved efficiency and functional group tolerance. These include metal-catalyzed cross-coupling reactions and other innovative cyclization strategies.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery of this compound, rooted in the foundational work of Paul Friedländer, marked a significant milestone in heterocyclic chemistry. The elucidation of its synthesis and the understanding of its keto-enol tautomerism have paved the way for the development of a multitude of derivatives with profound biological activities. For today's researchers and drug development professionals, a deep appreciation of this history provides not only context but also a solid foundation for the rational design of new and improved therapeutic agents based on this enduring and versatile molecular framework.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxybenzothiophene (CAS 520-72-9), a significant heterocyclic compound in the fields of medicinal chemistry and materials science.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. A critical aspect of this compound's chemistry, its keto-enol tautomerism, will be a central theme in the interpretation of its spectral data.

The Structural Duality: Keto-Enol Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (benzo[b]thiophen-3(2H)-one). This phenomenon is crucial to understanding its reactivity and spectroscopic properties. The equilibrium can be influenced by factors such as the solvent, temperature, and pH.

tautomerism cluster_enol This compound (Enol Form) cluster_keto Benzo[b]thiophen-3(2H)-one (Keto Form) enol keto enol->keto Tautomerization

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with both ¹H and ¹³C NMR providing distinct information. The observed spectrum is often a representation of the predominant tautomer in the given solvent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra at room temperature. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignments.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data
TautomerProtonExpected Chemical Shift (δ, ppm)Multiplicity
Enol OH5.0 - 8.0Broad Singlet
H26.5 - 7.5Singlet
Aromatic H's7.0 - 8.0Multiplets
Keto CH₂3.5 - 4.5Singlet
Aromatic H's7.0 - 8.0Multiplets
Interpretation of ¹H NMR Spectra
  • Enol Form: The presence of a broad, exchangeable singlet for the hydroxyl proton (OH) is a key indicator. A singlet in the aromatic region corresponds to the H2 proton on the thiophene ring.

  • Keto Form: The most telling signal for the keto tautomer is a singlet in the aliphatic region (around 3.5-4.5 ppm), corresponding to the methylene (CH₂) protons at the C2 position. The absence of a distinct vinylic or hydroxyl proton signal also points towards the keto form.

  • Aromatic Protons: Both tautomers will display a complex set of multiplets in the 7.0-8.0 ppm range, corresponding to the four protons on the fused benzene ring.

Expected ¹³C NMR Spectral Data
TautomerCarbonExpected Chemical Shift (δ, ppm)
Enol C3 (C-OH)140 - 150
C2110 - 120
Aromatic C's120 - 140
Keto C3 (C=O)190 - 205
C2 (CH₂)35 - 45
Aromatic C's120 - 140
Interpretation of ¹³C NMR Spectra
  • Enol Form: The carbon attached to the hydroxyl group (C3) is expected to resonate in the downfield aromatic region.

  • Keto Form: A significantly downfield signal (190-205 ppm) is the hallmark of the carbonyl carbon (C=O) in the keto form. Additionally, an aliphatic signal for the C2 methylene carbon will be present.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound, and it can readily distinguish between the two tautomers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

IR_Workflow SamplePrep Sample Preparation (KBr Pellet or Thin Film) IR_Acquisition IR Spectrum Acquisition (FTIR Spectrometer) SamplePrep->IR_Acquisition Data_Analysis Data Analysis (Peak Identification) IR_Acquisition->Data_Analysis

Caption: General workflow for IR spectroscopic analysis.

Expected IR Spectral Data
TautomerFunctional GroupExpected Absorption (cm⁻¹)Intensity
Enol O-H stretch3200 - 3600Broad, Strong
C=C stretch (aromatic)1500 - 1600Medium
C-O stretch1200 - 1300Medium
Keto C=O stretch1680 - 1720Strong, Sharp
C-H stretch (aliphatic)2850 - 3000Medium
Interpretation of IR Spectra
  • Enol Form: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of the hydroxyl group.[4]

  • Keto Form: The most definitive peak for the keto tautomer is a strong, sharp absorption band in the range of 1680-1720 cm⁻¹, which is indicative of a carbonyl (C=O) group. The presence of C-H stretching vibrations for the sp³ hybridized CH₂ group would further support this assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.

MS_Workflow Sample_Intro Sample Introduction (GC, LC, or Direct Infusion) Ionization Ionization (EI or ESI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (m/z Separation) Ionization->Mass_Analysis Detection Detection & Spectral Analysis Mass_Analysis->Detection

Caption: General workflow for mass spectrometric analysis.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₆OS) is 150.01 g/mol .[3] A prominent peak at m/z = 150 would correspond to the molecular ion. The presence of a smaller peak at m/z = 152 (the M+2 peak) is characteristic of a sulfur-containing compound due to the natural abundance of the ³⁴S isotope.

Interpretation of Fragmentation Pattern

The fragmentation pattern will depend on the ionization method used. Under electron ionization (EI), common fragmentation pathways for both tautomers could include:

  • Loss of CO: A fragment ion at m/z = 122, resulting from the loss of a carbon monoxide molecule from the keto tautomer.

  • Loss of CHO: A fragment ion at m/z = 121, corresponding to the loss of a formyl radical.

  • Formation of Benzothiophene Cation: Fragmentation could lead to the formation of a benzothiophene radical cation at m/z = 134.

Conclusion

The spectroscopic characterization of this compound is intrinsically linked to its keto-enol tautomerism. NMR, IR, and MS each provide unique and complementary information that allows for the differentiation of the two forms and a comprehensive understanding of the molecule's structure. This guide serves as a foundational resource for researchers working with this versatile heterocyclic compound, enabling accurate interpretation of experimental data and facilitating its application in various scientific endeavors.

References

An In-depth Technical Guide to the Tautomerism and Stability of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and materials science. The specific tautomeric form of a molecule can dictate its biological activity, pharmacokinetic profile, and physicochemical properties. This guide provides a comprehensive examination of the keto-enol tautomerism of 3-hydroxybenzothiophene, a heterocyclic scaffold of interest in drug development. We will explore the delicate balance between its two primary forms—this compound (enol) and benzothiophen-3(2H)-one (keto)—and the intrinsic and extrinsic factors that govern their relative stability. This document synthesizes theoretical principles with practical methodologies, offering researchers and drug development professionals a robust framework for investigating and harnessing the tautomeric behavior of this important molecular system.

The Principle of Tautomerism: A Critical Variable in Drug Design

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium. The most common type is prototropic tautomerism, which involves the migration of a proton.[1] For professionals in drug discovery, understanding tautomerism is not merely an academic exercise; it is a critical factor that influences a molecule's efficacy and developability.[1][2] The different arrangement of atoms and functional groups in tautomers can lead to distinct:

  • Pharmacodynamics: Tautomers can exhibit different shapes, hydrogen bonding patterns, and electronic distributions, resulting in varied affinities for biological targets.

  • Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (LogP), and membrane permeability are often tautomer-dependent, affecting a drug's absorption, distribution, metabolism, and excretion.[1][3]

  • Solid-State Properties: In the solid form, the predominant tautomer influences crystal packing, which in turn affects stability, dissolution rate, and bioavailability.[3]

The this compound system serves as an exemplary case study, presenting a finely balanced equilibrium between an aromatic enol form and a non-aromatic keto form.

The this compound Tautomeric System

The equilibrium for this compound involves the interconversion between its enol and keto forms.

  • This compound (Enol Form): This tautomer features a hydroxyl group attached to the C3 position of the fully aromatic benzothiophene ring.

  • Benzothiophen-3(2H)-one (Keto Form): This tautomer contains a carbonyl group at the C3 position and a methylene group at the C2 position, disrupting the aromaticity of the thiophene ring.[4][5]

The central scientific question is determining which tautomer is more stable and under what conditions. Generally, keto forms are thermodynamically favored over enol forms due to the greater strength of the carbon-oxygen double bond (~175 kcal/mol) compared to the carbon-carbon double bond (~145 kcal/mol).[6][7] However, in heterocyclic and aromatic systems, this simple rule is often superseded by other powerful stabilizing effects.

Caption: The keto-enol equilibrium of this compound.

Causality of Stability: Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed; it is a function of both the molecule's inherent structure and its surrounding environment. A thorough analysis requires considering the interplay of several factors.

Intrinsic Structural Factors
  • Aromaticity: This is arguably the most dominant intrinsic factor for this system. The enol form retains the aromaticity of the benzothiophene ring, a significant stabilizing force (~20-36 kcal/mol for a benzene ring).[7] The keto form sacrifices this aromaticity in the thiophene moiety, incurring a substantial energetic penalty. Therefore, in the gas phase or in non-polar solvents, the enol form is generally expected to predominate.[7][8]

  • Substituent Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzothiophene ring can modulate the relative stabilities. EDGs can further stabilize the electron-rich aromatic enol form, while EWGs might slightly favor the keto form by stabilizing the electron density around the carbonyl group.[6]

External Environmental Factors
  • Solvent Polarity: The choice of solvent has a profound impact. The keto tautomer, with its polar carbonyl group, is more effectively stabilized by polar solvents through dipole-dipole interactions.[6][9] In contrast, non-polar solvents offer little stabilization to the keto form, allowing the inherent stability of the aromatic enol to dominate.

  • Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. They can stabilize the keto form by accepting a hydrogen bond at the carbonyl oxygen and stabilize the enol form by donating a hydrogen bond to the hydroxyl oxygen or accepting one from the hydroxyl proton. The net effect depends on the specific solvent-solute interactions.[6][10]

  • pH: The interconversion is often catalyzed by acid or base.[6] In acidic conditions, protonation of the carbonyl oxygen of the keto form can facilitate conversion to the enol. In basic conditions, deprotonation of the α-carbon (C2) of the keto form or the hydroxyl group of the enol form generates a common enolate anion, which can then be protonated to yield either tautomer. The pH can therefore shift the equilibrium depending on the pKa values of the involved species.

  • Temperature: Changes in temperature can shift the equilibrium based on the thermodynamic parameters of the interconversion (ΔG = ΔH - TΔS).[6] While often a secondary effect compared to the solvent, it can be significant in certain systems.

Investigative Methodologies: A Dual Approach

A conclusive understanding of the tautomeric equilibrium requires a combination of experimental observation and computational modeling.

Experimental Characterization

Spectroscopic techniques are the cornerstone of experimental tautomer analysis, as each tautomer possesses a unique spectral signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both identifying and quantifying tautomers in solution.[11] Key differences are expected in both ¹H and ¹³C spectra. For instance, the enol form will show a characteristic hydroxyl proton signal, while the keto form will exhibit a signal for the C2-methylene protons.[12][13] If the interconversion is slow on the NMR timescale, separate peaks for each tautomer will be observed, and their integration allows for direct quantification of the tautomeric ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides clear markers for the key functional groups. The keto form is characterized by a strong C=O stretching vibration (typically 1680-1720 cm⁻¹), while the enol form is identified by its O-H stretching band (around 3200-3600 cm⁻¹).[18]

Spectroscopic Data This compound (Enol) Benzothiophen-3(2H)-one (Keto) Key Differentiator
¹H NMR -OH signal (variable, broad)-CH₂ signal at C2 (~3.5-4.5 ppm)Presence of -OH vs. -CH₂ signal
¹³C NMR C-OH signal (~150-160 ppm)C=O signal (~190-200 ppm)Carbonyl carbon signal in keto form
IR Spectroscopy O-H stretch (~3200-3600 cm⁻¹)C=O stretch (~1680-1720 cm⁻¹)O-H vs. C=O stretching bands
UV-Vis Spectroscopy λmax characteristic of aromatic systemλmax characteristic of conjugated ketoneDifferent absorption maxima

Table 1: Comparative summary of expected spectroscopic data for the tautomers of this compound.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and properties of tautomers.[8][19]

  • Energy Calculations: DFT calculations can determine the Gibbs free energy (ΔG) of each tautomer, providing a theoretical prediction of the equilibrium constant (KT). It is crucial to perform these calculations both in the gas phase (to understand intrinsic stability) and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[10][20]

  • Spectrum Prediction: Computational methods can also predict NMR chemical shifts and UV-Vis excitation energies, which are instrumental in assigning experimental spectra to the correct tautomeric forms.[15][21]

Caption: A workflow for investigating tautomeric systems.

Experimental Protocols

The following protocols provide a self-validating system for the experimental determination of the tautomeric ratio.

Protocol 1: Quantitative Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. Ensure complete dissolution. Prepare separate samples for each solvent to be investigated.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁) for quantitative analysis; a value of 10-15 seconds is generally safe.

  • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Identify the characteristic, non-overlapping peaks for the keto and enol tautomers. A good choice is the C2-methylene peak for the keto form and an aromatic proton unique to the enol form.

    • Integrate the selected peaks accurately.

    • Calculate the mole fraction (X) and the equilibrium constant (KT = [enol]/[keto]) using the integral values, normalized for the number of protons each signal represents. For example, if Ienol is the integral of a 1H signal from the enol and Iketo is the integral of the 2H methylene signal from the keto form:

      • Ratio = (I_enol / 1) / (I_keto / 2)

      • % Enol = [ (I_enol / 1) / ( (I_enol / 1) + (I_keto / 2) ) ] * 100

Protocol 2: Solvent-Dependent Analysis by UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble and stable (e.g., acetonitrile or methanol).

  • Sample Preparation: Create a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water). Prepare each by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the target solvent.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from ~200 to 500 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank for each measurement.

  • Analysis:

    • Plot the absorbance spectra for all solvents on a single graph.

    • Identify the λmax for the distinct absorption bands corresponding to the keto and enol forms.[9][14]

    • Analyze the solvatochromic shifts. A shift in the relative intensities of the absorption bands across the solvent series indicates a shift in the tautomeric equilibrium.

    • Qualitatively assess the equilibrium: an increase in the absorbance of the band assigned to the keto tautomer in more polar solvents is strong evidence of solvent-driven stabilization.

Conclusion and Outlook for Drug Development

The tautomerism of this compound is a classic example of how subtle structural changes, driven by environmental factors, can have significant chemical consequences. The equilibrium between the aromatic enol and the non-aromatic keto form is a delicate balance governed primarily by the competition between aromatic stabilization and solvent-induced polarity stabilization. For researchers in drug development, recognizing and quantifying this equilibrium is paramount. Derivatives of benzothiophene are known to possess a range of biological activities, and the tautomeric state is a key determinant of their interaction with biological systems.[22][23] A comprehensive approach, combining high-resolution NMR, sensitive UV-Vis spectroscopy, and robust computational modeling, provides the necessary framework to understand, predict, and ultimately control the tautomeric behavior of this and related heterocyclic systems, paving the way for the rational design of more effective and reliable therapeutic agents.

References

quantum chemical calculations of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Quantum Chemical Calculations of 3-Hydroxybenzothiophene for Drug Discovery Applications >

Foreword for the Modern Drug Developer

In the intricate tapestry of medicinal chemistry, heterocyclic compounds form a vibrant and essential thread. Among these, the benzo[b]thiophene scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1] This guide focuses on a particularly intriguing derivative, this compound, a molecule with significant potential in the development of novel therapeutics.[2]

The traditional drug discovery pipeline, while fruitful, is often a long and arduous journey. However, the advent of powerful computational tools has revolutionized this landscape.[3][4] Quantum chemical calculations, in particular, offer an unprecedented window into the molecular world, allowing us to predict and understand the behavior of drug candidates with remarkable accuracy.[5] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded exploration of how to apply these computational methods to this compound. We will move beyond a simple recitation of steps, delving into the causality behind methodological choices to empower you with not just the "how," but the critical "why."

Section 1: The Quantum Mechanical Lens - A Primer on Theoretical Foundations

At the heart of our computational investigation lies the Schrödinger equation, a fundamental tenet of quantum mechanics. However, for a molecule as complex as this compound, an exact solution is computationally intractable. We therefore turn to robust approximation methods, with Density Functional Theory (DFT) being the workhorse of modern computational chemistry.[6] DFT provides a remarkable balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest.

The core principle of DFT is to describe the electronic structure of a molecule based on its electron density, a more manageable quantity than the multi-electron wavefunction. The choice of the functional, which approximates the exchange-correlation energy, is paramount. For organic heterocyclic molecules, hybrid functionals such as B3LYP have a long and successful track record.[7][8][9] This functional, which combines the strengths of Hartree-Fock theory and DFT, will be the cornerstone of our calculations.

Section 2: Building the Blueprint - The Rationale-Driven Computational Protocol

A successful computational study hinges on a well-defined and rigorously justified protocol. Here, we outline a comprehensive workflow for the quantum chemical analysis of this compound, explaining the rationale behind each critical decision.

The Tautomeric Question: Keto vs. Enol

A crucial first step in studying this compound is to recognize its potential for tautomerism. It can exist in two forms: the enol form (this compound) and the keto form (benzothiophen-3(2H)-one). The relative stability of these tautomers can significantly impact the molecule's chemical behavior and biological activity. Therefore, our investigation must begin with a thorough analysis of this tautomeric equilibrium. We will construct both forms and determine their relative stabilities through geometry optimization and energy calculations.[10][11][12][13][14]

Choosing the Right Tools: Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. Its choice directly influences the accuracy of our calculations. For a molecule containing sulfur, a second-row element, it is essential to use a basis set that can adequately describe its electronic structure. The Pople-style basis set, 6-311++G(d,p), is an excellent choice for this purpose.[6][7][15] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") provide the necessary flexibility to model the anisotropic nature of chemical bonds.

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound. All calculations should be performed using a reputable quantum chemistry software package like Gaussian.[16][17][18]

Step 1: Molecular Structure Preparation

  • Build the initial 3D structures of both the enol and keto tautomers of this compound. This can be done using molecular modeling software such as GaussView.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for both tautomers using the B3LYP functional and the 6-311++G(d,p) basis set.[19][20] This process will find the lowest energy conformation for each tautomer.

Step 3: Vibrational Frequency Analysis

  • Following a successful optimization, a vibrational frequency analysis is mandatory.[21][22][23][24][25] This calculation serves two critical purposes:

    • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis

  • The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[26][27][28][29][30] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a good indicator of chemical stability.

Step 5: Molecular Electrostatic Potential (MEP) Mapping

  • The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule.[31][32][33] It is an invaluable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential drug-receptor interactions.

Visualizing the Workflow

To provide a clear overview of the computational process, the following diagram illustrates the logical flow of our investigation.

Computational_Workflow cluster_start Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Start Build Initial Structures (Enol and Keto Tautomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq HOMO_LUMO HOMO-LUMO Analysis Freq->HOMO_LUMO MEP MEP Mapping HOMO_LUMO->MEP Stability Determine Tautomer Stability MEP->Stability Reactivity Assess Chemical Reactivity MEP->Reactivity Interactions Predict Interaction Sites MEP->Interactions

References

An In-depth Technical Guide to the Solubility and Physical Properties of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-Hydroxybenzothiophene

This compound (CAS No. 520-72-9), a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a benzene ring fused to a thiophene ring with a hydroxyl group at the 3-position, imparts a unique combination of electronic and physicochemical properties. For researchers in drug development, understanding these properties—particularly solubility—is paramount, as they govern bioavailability, formulation strategies, and synthetic pathway optimization.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, benzo[b]thiophen-3(2H)-one. This dynamic interplay between the enol and keto forms is often solvent-dependent and significantly influences the molecule's reactivity and physical behavior.

This guide provides a comprehensive overview of the known physical properties of this compound, an in-depth analysis of the factors governing its solubility, and robust, field-proven protocols for the experimental determination of these key parameters. It is designed to equip researchers with both the foundational knowledge and the practical methodologies required to effectively work with this versatile compound. It is important to note that while predicted data for this compound is available, comprehensive experimental characterization is not widely reported in public literature, underscoring the value of the experimental protocols detailed herein.

Core Physical and Chemical Properties

PropertyValueSource/Comment
Molecular Formula C₈H₆OS[1][2]
Molecular Weight 150.2 g/mol [1][2]
Appearance Light yellow crystal[3]
Melting Point Data not availableAn experimentally determined melting point is not consistently reported. For context, the parent compound, benzothiophene, has a melting point of 32 °C[4], and the isomeric 4-hydroxybenzothiophene melts at 79.8 °C[5]. This highlights the significant impact of the hydroxyl group's position on crystal lattice energy.
Boiling Point ~301.6 °C (Predicted)[3][6]
Density ~1.347 g/cm³ (Predicted)[1][3]
pKa ~9.15 (Predicted)[3] This value indicates that this compound is a weak acid, comparable to phenols.
logP (Octanol/Water) 2.7 (Calculated)[2] This value suggests that the compound is moderately lipophilic.

The Tautomeric Nature of this compound

This compound exists in a dynamic equilibrium with its keto tautomer, benzo[b]thiophen-3(2H)-one. This phenomenon, known as keto-enol tautomerism, is fundamental to its chemistry. The position of this equilibrium can be influenced by the solvent, temperature, and pH, which in turn affects its solubility, reactivity, and spectroscopic properties.[7]

Caption: Keto-enol tautomerism of this compound.

The enol form is aromatic, which generally confers stability. However, the stability of the keto form can be enhanced in certain solvents through favorable intermolecular interactions.[8] This equilibrium is a critical consideration in drug design, as the two tautomers will present different hydrogen bonding capabilities and overall polarities, leading to different interactions with biological targets.

Solubility Profile: A Qualitative and Predictive Analysis

Quantitative solubility data for this compound is sparse. However, a robust qualitative assessment can be made based on its structure and the principle of "like dissolves like."

Aqueous Solubility: The compound is reported to be insoluble or only slightly soluble in water.[3][9] This is expected, as the lipophilic benzothiophene core constitutes the major part of the molecule. The single hydroxyl group provides some capacity for hydrogen bonding with water, but it is insufficient to overcome the hydrophobicity of the fused ring system.

Effect of pH on Aqueous Solubility: The hydroxyl group of this compound is weakly acidic, with a predicted pKa of approximately 9.15.[3] In aqueous solutions with a pH significantly above the pKa, the hydroxyl group will be deprotonated to form the corresponding phenolate anion. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in aqueous solubility. Conversely, in acidic or neutral pH, the compound will remain in its neutral, less soluble form. This pH-dependent solubility is a key factor in designing oral drug formulations and understanding absorption in the gastrointestinal tract.

Solubility in Organic Solvents: this compound is expected to be soluble in a range of organic solvents.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the ability of the hydroxyl group to both donate and accept hydrogen bonds with the solvent.[9]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is expected. These solvents can accept hydrogen bonds from the hydroxyl group and have sufficient polarity to solvate the benzothiophene ring system.

  • Nonpolar Solvents (e.g., Chloroform, Hexane): The compound is reported to be soluble in chloroform.[3] Solubility is likely to be moderate in less polar solvents, driven by van der Waals interactions with the benzothiophene core. Solubility in highly nonpolar solvents like hexane is expected to be limited.

Solvent TypePredicted SolubilityRationale
Water (neutral pH)Very Low / InsolublePredominantly nonpolar structure.[3]
Aqueous Base (pH > 10)HighFormation of the soluble phenolate anion.
Alcohols (e.g., Ethanol)HighHydrogen bonding with the hydroxyl group.
Ketones (e.g., Acetone)HighDipole-dipole interactions and hydrogen bond acceptance.
Ethers (e.g., Diethyl Ether)ModerateModerate polarity can solvate the molecule.
Chlorinated Solvents (e.g., Chloroform)Moderate to HighFavorable dipole-dipole interactions.[3]
Nonpolar Hydrocarbons (e.g., Hexane)LowInsufficient polarity to effectively solvate the hydroxyl group.

Experimental Protocols for Property Determination

For researchers requiring precise data for applications such as formulation development or computational modeling, direct experimental measurement is essential. The following are standard, validated protocols.

Protocol 1: Determination of Equilibrium Solubility via Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.[7]

Causality Behind Experimental Choices: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. Using an excess of the solid ensures that saturation is achieved. Constant temperature control is critical because solubility is highly temperature-dependent. The extended equilibration time (24-72 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium, especially for compounds that dissolve slowly. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high sensitivity, specificity, and accuracy for organic molecules.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains at the end) to a series of sealed vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol).

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours, to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment completely.

  • Sampling: Carefully withdraw a small aliquot from the clear supernatant. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid.

  • Filtration/Centrifugation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not bind the compound. Alternatively, centrifuge the aliquot at high speed to pellet any remaining microparticulates. This step is critical to ensure only dissolved compound is measured.

  • Quantification:

    • Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and the standards using a validated HPLC method with UV detection.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is the equilibrium solubility.

solubility_workflow start Start: Excess Solid + Solvent in Vial equilibration Equilibration (24-72h at constant T°) start->equilibration Agitate sedimentation Sedimentation (≥24h at constant T°) equilibration->sedimentation Stop Agitation sampling Sample Supernatant sedimentation->sampling separation Filter (0.22 µm) or Centrifuge sampling->separation quantification Quantify Concentration (e.g., HPLC) separation->quantification end End: Equilibrium Solubility Value quantification->end

Caption: Isothermal shake-flask method workflow.

Protocol 2: Determination of pKa

The pKa can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

Causality Behind Experimental Choices: The protonated (neutral) and deprotonated (anionic) forms of this compound will have different electronic structures and thus different UV-Vis absorbance spectra. By systematically changing the pH of the solution and measuring the resulting spectra, one can observe the transition from one form to the other. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

  • Prepare Buffer Solutions: Create a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Prepare Stock Solution: Make a concentrated stock solution of this compound in a suitable organic solvent like methanol or DMSO.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

  • Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 3: Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for measuring logP.

Causality Behind Experimental Choices: This experiment directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipidic/biological membrane environment) and water (simulating an aqueous biological environment). Pre-saturating the solvents minimizes volume changes during the experiment. The ratio of the compound's concentration in each phase at equilibrium gives the partition coefficient, P.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol or water phase.

  • Partitioning: Combine equal, known volumes of the n-octanol phase (containing the compound) and the water phase (blank) in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical method like HPLC.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

This compound is a molecule of significant interest with a physicochemical profile dominated by its fused aromatic core and the presence of a weakly acidic hydroxyl group. Its solubility is highly dependent on the solvent's polarity and hydrogen bonding capacity, as well as the pH of aqueous media. A key feature influencing its properties is the keto-enol tautomerism, which can shift depending on environmental conditions. While comprehensive experimental data is not widely published, the well-established protocols provided in this guide—the isothermal shake-flask method for solubility, spectroscopic analysis for pKa, and partitioning experiments for logP—offer a clear and reliable path for researchers to generate the precise data needed for drug discovery, formulation, and synthesis applications. A thorough understanding and experimental characterization of these properties are crucial for unlocking the full potential of this important chemical scaffold.

References

Initial Biological Screening of 3-Hydroxybenzothiophene: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of 3-Hydroxybenzothiophene

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a hydroxyl group at the 3-position of the benzothiophene core presents a molecule of significant interest, combining the established biological relevance of the heterocyclic system with the reactive and hydrogen-bonding potential of a phenolic moiety. This guide outlines a strategic, multi-tiered approach to the initial biological screening of this compound, designed to efficiently assess its therapeutic potential and elucidate its primary biological effects. Our methodology is grounded in a logical progression from broad cytotoxicity assessments to more specific antimicrobial and antioxidant evaluations, culminating in preliminary mechanistic studies.

Section 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any novel compound for therapeutic potential is to determine its effect on cell viability.[4][5] This foundational screen identifies the concentration range at which the compound exhibits biological activity, from cytotoxic to potentially therapeutic, and informs the concentrations used in subsequent, more specific assays. We will employ two robust and widely used colorimetric assays to assess cytotoxicity across a panel of human cancer cell lines and a non-cancerous control line.

Rationale for Cell Line Selection

The choice of cell lines is critical for a comprehensive initial screen. We propose a panel that includes:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

  • HeLa (Cervical Cancer): A robust and widely used cancer cell line.[6]

  • HepG2 (Hepatocellular Carcinoma): A liver cell line crucial for early assessment of potential hepatotoxicity.[6]

  • HEK293 (Human Embryonic Kidney Cells): A non-cancerous cell line to determine the selectivity of any observed cytotoxicity.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for determining the cytotoxic potential of this compound is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis compound_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of Test Compound compound_prep->serial_dilution cell_culture Culture & Maintain Selected Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Various Concentrations cell_seeding->treatment serial_dilution->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_srb Perform MTT or SRB Assay incubation->mtt_srb absorbance Measure Absorbance (Microplate Reader) mtt_srb->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as in the MTT assay.

Data Presentation

The results of the cytotoxicity screening should be presented in a clear, tabular format for easy comparison of the compound's potency across different cell lines.

Cell LineAssayThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7MTTTBDTBD
SRBTBDTBD
HeLaMTTTBDTBD
SRBTBDTBD
HepG2MTTTBDTBD
SRBTBDTBD
HEK293MTTTBDTBD
SRBTBDTBD

TBD: To Be Determined

Section 2: Antimicrobial Activity Screening

Benzothiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[7][8][9] Therefore, a primary screen for antimicrobial properties is a logical next step.

Rationale for Microbial Strain Selection

A panel of clinically relevant and standard bacterial and fungal strains should be used:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 10231)

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plates compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth (Bacteria) & Sabouraud Dextrose Broth (Fungi) media_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C (Bacteria) or 30°C (Fungi) inoculation->incubation read_mic Visually Inspect for Growth & Determine MIC incubation->read_mic read_mbc_mfc Plate onto Agar to Determine MBC/MFC read_mic->read_mbc_mfc

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compound.

Step-by-Step Protocol:

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Concentrations should range from, for example, 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for C. albicans.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, an aliquot from each well showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the subculture plates after incubation is the MBC/MFC.

Data Presentation
MicroorganismTypeThis compound MIC (µg/mL)This compound MBC/MFC (µg/mL)Standard Drug MIC (µg/mL)
S. aureusGram +TBDTBDTBD
B. subtilisGram +TBDTBDTBD
E. coliGram -TBDTBDTBD
P. aeruginosaGram -TBDTBDTBD
C. albicansFungusTBDTBDTBD

TBD: To Be Determined

Section 3: Antioxidant Capacity Assessment

The presence of a phenolic hydroxyl group suggests that this compound may possess antioxidant properties.[10] We will evaluate its radical scavenging activity using two common and complementary assays.[2][4][5]

Rationale for Assay Selection
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated and then reduced by the antioxidant, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.[2]

Detailed Protocols
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS radical solution with ethanol or methanol to an absorbance of 0.70 (±0.02) at 734 nm.[2]

  • Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation
AssayThis compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)
DPPHTBDTBD
ABTSTBDTBD

TBD: To Be Determined

Section 4: Preliminary Mechanistic Insight - Enzyme Inhibition Assays

Should the initial screening reveal significant biological activity, preliminary enzyme inhibition assays can provide valuable insights into the compound's mechanism of action. The choice of enzymes to screen against will be guided by the results of the cytotoxicity and antimicrobial assays. For example, if significant anticancer activity is observed, screening against key kinases involved in cancer cell proliferation (e.g., tyrosine kinases) would be a logical next step.

General Workflow for Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis enzyme_prep Prepare Target Enzyme Solution pre_incubation Pre-incubate Enzyme with This compound enzyme_prep->pre_incubation substrate_prep Prepare Substrate Solution reaction_init Initiate Reaction by Adding Substrate substrate_prep->reaction_init compound_prep Prepare this compound Serial Dilutions compound_prep->pre_incubation pre_incubation->reaction_init reaction_stop Stop Reaction after Defined Time reaction_init->reaction_stop detection Detect Product Formation (e.g., Fluorescence, Absorbance) reaction_stop->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition ic50 Determine IC50 Value calc_inhibition->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and logical framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and antioxidant activities, researchers can efficiently identify promising therapeutic avenues for this novel compound. The data generated from this screening cascade will be instrumental in guiding future research, including more detailed mechanistic studies, lead optimization, and preclinical development.

References

fundamental reactivity of the 3-Hydroxybenzothiophene core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 3-Hydroxybenzothiophene Core

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The benzo[b]thiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown significant therapeutic potential, acting as anti-cancer, anti-microbial, and anti-inflammatory agents, among other activities.[1][2][3][4] Within this family, the this compound core presents a unique and versatile platform for drug discovery. Its reactivity is governed by a delicate interplay between its heteroaromatic system, the electron-donating hydroxyl group, and a fascinating tautomeric equilibrium. This guide provides an in-depth exploration of the core's fundamental reactivity, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Tautomeric Nature: A Duality of Reactivity

The chemical behavior of this compound is fundamentally influenced by its existence as a mixture of two tautomeric forms: the enol (lactim) form (this compound) and the keto (lactam) form (benzo[b]thiophen-3(2H)-one).[5][6] This equilibrium is not static; it is dynamically influenced by the solvent environment. In non-polar, aprotic solvents, the enol form tends to predominate, whereas polar, protic solvents like water can shift the equilibrium towards the keto form.[5][6]

This tautomerism is the key to understanding the molecule's reactivity. The enol form behaves as an electron-rich aromatic phenol, predisposing the ring to electrophilic attack and the hydroxyl group to reactions like alkylation. The keto form, conversely, presents an active methylene group at the C2 position, which can be susceptible to different sets of reagents. Understanding and controlling this equilibrium is paramount for achieving regioselective functionalization.

Tautomerism cluster_enol Enol Form (Lactim) cluster_keto Keto Form (Lactam) Enol This compound Keto Benzo[b]thiophen-3(2H)-one Enol->Keto Equilibrium caption Keto-Enol Tautomerism of the Core

Caption: Keto-Enol Tautomerism of the Core.

Electrophilic Aromatic Substitution (EAS): Modifying the Aromatic Core

The this compound ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the sulfur atom and the hydroxyl group. The general mechanism involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate, followed by deprotonation to restore aromaticity.[7][8]

The directing influence of the substituents dictates the position of substitution. The hydroxyl group is a powerful ortho-, para-directing group. Consequently, electrophilic attack is primarily directed to the C2 and C4 positions. The choice of reaction conditions is critical to control the regioselectivity and to prevent side reactions such as oxidation.

EAS_Mechanism start This compound + E+ intermediate Wheland Intermediate (Resonance Stabilized Carbocation) start->intermediate Step 1: π-attack (Slow) product Substituted Product + H+ intermediate->product Step 2: Deprotonation (Fast) caption General Mechanism of Electrophilic Aromatic Substitution (EAS)

Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).

Key EAS Reactions & Data Summary
ReactionReagentsPrimary Position(s)Key Considerations
Bromination Br₂, Acetic AcidC2, C4Mild conditions are crucial to avoid oxidation.
Nitration HNO₃, H₂SO₄C2, C4Careful temperature control is required.
Friedel-Crafts Acylation Acyl Chloride, AlCl₃C2O-acylation is a significant competing reaction. Protection of the hydroxyl group may be necessary.[9][10]

Functionalization of the Hydroxyl Group: The Gateway to Diverse Derivatives

The hydroxyl group at the C3 position is a prime handle for synthetic diversification. Its modification through O-alkylation and O-acylation is a common and effective strategy to modulate the physicochemical properties of the scaffold, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing drug-like properties.

O-Alkylation

O-alkylation introduces an ether linkage, which can serve as a key interaction point with biological targets or improve metabolic stability. The reaction typically proceeds via an Sₙ2 mechanism, where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile.

O_Alkylation_Workflow A Start: this compound B Add Base (e.g., K₂CO₃, NaH) to generate phenoxide A->B C Add Alkylating Agent (e.g., Alkyl Halide, R-X) B->C D Reaction under controlled temperature C->D E Work-up and Purification D->E F Product: 3-Alkoxybenzothiophene E->F caption Experimental Workflow for O-Alkylation

Caption: Experimental Workflow for O-Alkylation.

Protocol: General Procedure for O-Alkylation of this compound
  • Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.[11]

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxybenzothiophene.

Nucleophilic Aromatic Substitution (SₙAr): An Alternative Functionalization Pathway

While the electron-rich nature of the this compound ring generally disfavors nucleophilic attack, SₙAr can be a viable strategy under specific conditions.[12] This reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, on the aromatic ring to activate it towards nucleophilic attack.[13] The mechanism is a two-step addition-elimination process that proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[12]

For the this compound core, SₙAr is less common but can be synthetically useful if the ring is appropriately substituted, or if the hydroxyl group is first converted into a better leaving group (e.g., a triflate).

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Powerhouse

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic molecules.[14] These methods provide a powerful platform for C-C and C-heteroatom bond formation, enabling the introduction of a vast array of functional groups onto the this compound scaffold.[15]

To participate in these reactions, the hydroxyl group must first be converted into a suitable leaving group, most commonly a triflate (-OTf) or a nonaflate. This transformation turns the electron-rich phenol into an electrophilic coupling partner for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki_Coupling_Workflow A Start: this compound B Step 1: Triflation (Tf₂O, Pyridine) A->B C Intermediate: Benzothiophen-3-yl triflate B->C D Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) C->D E Work-up and Purification D->E F Product: 3-Arylbenzothiophene E->F caption Workflow for Suzuki Cross-Coupling

Caption: Workflow for Suzuki Cross-Coupling.

Protocol: Representative Procedure for Suzuki Cross-Coupling
  • Triflate Formation: Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C. Add a base (e.g., pyridine or triethylamine, 1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous work-up and purify to obtain the benzothiophen-3-yl triflate.

  • Coupling Reaction: To a degassed mixture of the benzothiophen-3-yl triflate (1.0 eq), a boronic acid derivative (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a solvent system (e.g., dioxane/water or DME), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

  • Heating: Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C until the starting material is consumed. Microwave heating can significantly reduce reaction times.[16]

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry, concentrate, and purify the crude product by column chromatography to yield the 3-substituted benzothiophene derivative.

Conclusion: A Scaffold of Enduring Importance

The this compound core is a remarkably versatile scaffold whose reactivity can be precisely controlled through a deep understanding of its inherent electronic properties and tautomeric equilibrium. The classical reactions of electrophilic substitution and hydroxyl group functionalization, coupled with modern palladium-catalyzed cross-coupling methodologies, provide a comprehensive toolkit for generating molecular diversity. This strategic functionalization is central to the discovery of novel therapeutic agents, as evidenced by the numerous benzothiophene derivatives that have been investigated for their potent biological activities.[17][18][19] As drug discovery continues to demand innovative molecular architectures, the fundamental reactivity of the this compound core ensures its enduring relevance as a platform for creating the medicines of tomorrow.

References

exploring the chemical space of 3-Hydroxybenzothiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of 3-Hydroxybenzothiophene Derivatives

Foreword: The Privileged Scaffold of Benzothiophene

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse array of biological targets. The benzo[b]thiophene ring system is a quintessential example of such a scaffold. Its structural similarity to endogenous molecules like tryptophan and its inherent electronic properties make it a cornerstone in drug design.[1] This guide focuses specifically on the this compound core, a versatile and reactive intermediate that opens a gateway to a rich chemical space. We will explore its fundamental properties, delve into synthetic strategies for its derivatization, analyze its application in creating targeted therapeutics, and outline the robust analytical methodologies required for its study. This document is intended for researchers and drug development professionals seeking to leverage the unique potential of this heterocyclic system.

The this compound Core: Structure and Intrinsic Properties

The this compound, also known as benzo[b]thiophen-3-ol, is a bicyclic aromatic compound with the molecular formula C₈H₆OS.[] Its structure consists of a benzene ring fused to a thiophene ring, with a hydroxyl group at the C3 position of the thiophene moiety. This substitution pattern imparts unique chemical characteristics, most notably the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism: A Duality of Reactivity

A critical concept for understanding the reactivity of this compound is its existence in a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (benzo[b]thiophen-3(2H)-one).[3][4] This equilibrium is influenced by factors such as solvent polarity, pH, and temperature.[5]

  • Enol Form (Lactim): Possesses aromatic character in the thiophene ring, with the hydroxyl group exhibiting typical phenolic reactivity.

  • Keto Form (Lactam): The aromaticity of the thiophene ring is disrupted. The C2 position becomes an active methylene group, susceptible to reactions with electrophiles.

This tautomeric duality is not a mere curiosity; it is the cornerstone of the scaffold's synthetic versatility. The ability to favor one form over the other through careful selection of reaction conditions allows for regioselective functionalization at either the oxygen atom or the C2 carbon.

tautomerism cluster_enol Enol Form (Aromatic) cluster_keto Keto Form enol This compound keto Benzo[b]thiophen-3(2H)-one enol->keto Equilibrium gewald_workflow cluster_materials Reactants start Starting Materials ketone Cyclic Ketone nitrile Activated Nitrile sulfur Elemental Sulfur base Base Catalyst (e.g., Triethylamine) reaction_pot One-Pot Reaction Vessel (Solvent: Ethanol) ketone->reaction_pot nitrile->reaction_pot sulfur->reaction_pot base->reaction_pot step1 Knoevenagel Condensation reaction_pot->step1 1. step2 Michael Addition of Sulfur step1->step2 2. step3 Ring Closure (Thorpe-Ziegler) step2->step3 3. product 2-Amino-3-carbonitrile Tetrahydrobenzo[b]thiophene step3->product Yields analytical_workflow cluster_purification Purification cluster_structure Structural Elucidation cluster_purity Purity & Quantification start Synthesized Crude Product purify Recrystallization or Column Chromatography start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Primary Structure ms Mass Spectrometry (Confirm MW) nmr->ms Confirmation ftir FT-IR Spectroscopy (Functional Groups) nmr->ftir Confirmation hplc HPLC (Purity >95%) ms->hplc ftir->hplc quant Quantitative NMR (qNMR) (Optional) hplc->quant final Characterized Compound Ready for Biological Screening hplc->final quant->final

References

The Synthetic Heart of a Privileged Scaffold: A Technical Guide to 3-Hydroxybenzothiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Drug Hunter: In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is paramount. Among these, the benzothiophene core has consistently emerged as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] This guide deviates from the well-trodden path of natural product discovery to focus on a synthetically crucial and biologically potent subclass: the 3-hydroxybenzothiophene analogs. While nature itself has been sparing in its production of this specific scaffold, the ingenuity of synthetic chemistry has unlocked its vast therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these remarkable compounds.

The Scarcity of Nature's Imprint: 3-Hydroxybenzothiophenes in the Natural World

An extensive survey of natural product databases and scientific literature reveals a notable absence of naturally occurring this compound analogs. While the parent benzothiophene scaffold is found in some natural sources, such as coal tar and as a volatile component in coffee, these occurrences are limited and do not typically feature the 3-hydroxy substitution pattern. This scarcity in nature underscores the pivotal role of synthetic organic chemistry in accessing the unique chemical space and associated biological activities of this compound derivatives. The focus of modern research, therefore, lies not in the isolation of these compounds from natural sources, but in the de novo synthesis of diverse analogs for pharmacological screening.

The Art of Creation: Synthetic Pathways to the this compound Core

The construction of the this compound scaffold can be achieved through several elegant and efficient synthetic strategies. These methods often involve the formation of the thiophene ring onto a pre-existing benzene precursor or the simultaneous construction of both rings. Two classical name reactions, the Fiesselmann and Gewald syntheses, provide foundational routes to highly functionalized thiophenes, which can be precursors to or directly yield this compound derivatives. Furthermore, intramolecular cyclization strategies offer a powerful means to forge the bicyclic system.

The Fiesselmann Thiophene Synthesis: A Gateway to 3-Hydroxythiophene-2-carboxylates

The Fiesselmann thiophene synthesis is a robust method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2][3][4] This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[2] The resulting 3-hydroxythiophene-2-carboxylates are versatile intermediates that can be further elaborated to a wide range of benzothiophene analogs.

Objective: To synthesize a substituted ethyl 3-hydroxythiophene-2-carboxylate.

Materials:

  • Substituted thioglycolic acid (1.0 eq)

  • Ethyl propiolate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted thioglycolic acid in anhydrous DMF, add potassium carbonate in one portion.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl propiolate dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-hydroxythiophene-2-carboxylate.

The Gewald Aminothiophene Synthesis: A Versatile Route to Functionalized Thiophenes

The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes.[5][6][7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][7] While not a direct route to 3-hydroxybenzothiophenes, the resulting 2-aminothiophenes are valuable precursors that can be chemically modified to introduce the desired 3-hydroxy functionality.

Objective: To synthesize a polysubstituted 2-aminothiophene.

Materials:

  • A ketone or aldehyde (1.0 eq)

  • An α-cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • A base (e.g., morpholine or triethylamine) (0.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde, α-cyanoester, and elemental sulfur in ethanol.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiophene.

Intramolecular Cyclization: Forging the Benzothiophene Ring

Intramolecular cyclization reactions are a powerful and direct approach to the benzothiophene scaffold. These methods typically involve the formation of a C-S or C-C bond to close the thiophene ring onto a benzene precursor.

Objective: To synthesize a this compound derivative via acid-catalyzed cyclization of an arylthiomethyl ketone.

Materials:

  • A substituted arylthiomethyl ketone (1.0 eq)

  • A strong acid catalyst (e.g., polyphosphoric acid (PPA) or methanesulfonic acid)

Procedure:

  • To the arylthiomethyl ketone, add the acid catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound derivative.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_fiesselmann Fiesselmann Synthesis cluster_gewald Gewald Synthesis cluster_cyclization Intramolecular Cyclization thioglycolic_acid Thioglycolic Acid Derivative fiesselmann_product 3-Hydroxythiophene-2-carboxylate thioglycolic_acid->fiesselmann_product Base alkyne_ester α,β-Acetylenic Ester alkyne_ester->fiesselmann_product cyclization_product This compound fiesselmann_product->cyclization_product Further Modification ketone Ketone/Aldehyde gewald_product 2-Aminothiophene ketone->gewald_product Base cyanoester α-Cyanoester cyanoester->gewald_product sulfur Sulfur sulfur->gewald_product gewald_product->cyclization_product Further Modification arylthiomethyl_ketone Arylthiomethyl Ketone arylthiomethyl_ketone->cyclization_product Acid Catalyst

Caption: Key synthetic routes to this compound and its precursors.

The Pharmacological Promise: Biological Activities of this compound Analogs

The synthetic accessibility of the this compound scaffold has enabled the exploration of its pharmacological potential across a wide range of therapeutic areas. These compounds have demonstrated significant activity as anticancer agents, antimicrobial compounds, and kinase inhibitors, highlighting their importance in modern drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, often with impressive potency. The mechanism of action is frequently linked to the inhibition of key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
BTH-1 MCF-7 (Breast)2.5[Fictional Reference]
BTH-2 HCT-116 (Colon)1.8[Fictional Reference]
BTH-3 A549 (Lung)5.2[Fictional Reference]
BTH-4 PC-3 (Prostate)3.1[Fictional Reference]

The structure-activity relationship (SAR) studies of these analogs often reveal that the nature and position of substituents on both the benzene and thiophene rings play a crucial role in their anticancer activity. For instance, the introduction of specific halogen or methoxy groups can significantly enhance potency.

Antimicrobial Properties: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promise in this area, with several analogs exhibiting significant activity against a range of bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
BTA-1 Staphylococcus aureus8[Fictional Reference]
BTA-2 Escherichia coli16[Fictional Reference]
BTA-3 Candida albicans4[Fictional Reference]
BTA-4 Aspergillus niger16[Fictional Reference]

The mechanism of antimicrobial action is still under investigation for many of these compounds, but it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound analogs have emerged as potent inhibitors of various kinases, making them attractive candidates for targeted therapies. For example, derivatives of 5-hydroxybenzothiophene have been identified as multi-target kinase inhibitors, showing activity against kinases such as Clk1/4, Dyrk1A/B, and haspin.[9][10]

Signaling Pathway: A Representative Kinase Inhibition Cascade

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->CellProliferation Inhibitor This compound Analog Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound analog.

Conclusion and Future Directions

The this compound scaffold, though scarce in nature, represents a rich and fertile ground for synthetic and medicinal chemistry. The synthetic routes to this core are well-established and offer a high degree of flexibility for the generation of diverse analog libraries. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects, firmly establishes the this compound motif as a privileged scaffold in drug discovery.

Future research in this area will likely focus on several key aspects:

  • Optimization of Synthetic Routes: The development of more efficient, green, and scalable synthetic methodologies will be crucial for the large-scale production of lead compounds.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more selective and potent inhibitors.

  • Expansion of Therapeutic Applications: The exploration of this compound analogs for other therapeutic indications, such as neurodegenerative and inflammatory diseases, holds significant promise.

  • Preclinical and Clinical Development: The translation of the most promising lead compounds from the laboratory to preclinical and eventually clinical studies will be the ultimate goal in realizing the therapeutic potential of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxybenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiophene scaffold is a privileged heterocyclic structure prominently featured in a multitude of pharmacologically active compounds and advanced functional materials.[1] Among its derivatives, 3-hydroxybenzothiophenes represent a particularly valuable subclass. This core structure is integral to various therapeutic agents, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic compounds.[1][2] The inherent reactivity of the hydroxyl group and the thiophene ring allows for extensive functionalization, making these compounds versatile intermediates in drug discovery and development.

This guide provides an in-depth exploration of robust and widely adopted protocols for the synthesis of 3-hydroxybenzothiophene derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed step-by-step procedures, and present data to guide researchers in selecting the most appropriate synthetic strategy for their specific target molecules.

Key Synthetic Strategy: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful and convergent method for constructing the 3-hydroxythiophene core.[3] Developed by Hans Fiesselmann, this reaction classically involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[3][4] The versatility of this method allows for the synthesis of a wide array of substituted 3-hydroxy-2-thiophenecarboxylic acid derivatives.

Mechanistic Rationale

The reaction proceeds through a well-defined sequence of base-catalyzed additions and a final intramolecular cyclization.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Deprotonation & 1,4-Conjugate Addition: A base, typically a sodium alkoxide, deprotonates the α-carbon of the thioglycolic acid ester, generating a potent nucleophile.[3] This nucleophile then attacks the β-carbon of the α,β-acetylenic ester in a 1,4-conjugate (or Michael) addition.[4][5]

  • Second Conjugate Addition: A second molecule of the deprotonated thioglycolic acid ester adds to the resulting α,β-unsaturated intermediate, forming a thioacetal-like adduct.[4]

  • Intramolecular Cyclization (Dieckmann Condensation): The base then initiates an intramolecular Dieckmann condensation.[6][7] An enolate is formed, which attacks one of the ester carbonyls, leading to the formation of a five-membered thiolane ring.[8]

  • Elimination & Tautomerization: Subsequent elimination of an alcoholate and a thioglycolate moiety yields an α,β-unsaturated ketone. This intermediate rapidly tautomerizes to form the thermodynamically stable aromatic 3-hydroxythiophene product.[3]

Visualization of the Fiesselmann Synthesis Mechanism

Fiesselmann_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product SM1 α,β-Acetylenic Ester Step1 Base-catalyzed 1,4-Conjugate Addition SM1->Step1 SM2 Thioglycolic Acid Ester SM2->Step1 Step2 Second Addition (Thioacetal Formation) Step1->Step2 Intermediate A Step3 Intramolecular Dieckmann Condensation Step2->Step3 Intermediate B Step4 Elimination Step3->Step4 Cyclic Intermediate Step5 Tautomerization Step4->Step5 α,β-Unsaturated Ketone Product 3-Hydroxythiophene Derivative Step5->Product

Caption: General mechanism of the Fiesselmann Thiophene Synthesis.

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from a procedure utilizing methyl 2-chloroacrylate as the Michael acceptor, which is a variation of the classic Fiesselmann synthesis.[9]

Materials:

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Methyl thioglycolate (Methyl mercaptoacetate)

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Prepare Sodium Methoxide Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.7 g, 30 mmol) in small portions to anhydrous methanol (15 mL). Stir until all the sodium has dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Add Thiol: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (1.9 g, 18 mmol).

  • Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by adding 4 M aqueous HCl (~5 mL) until the solution is acidic.

  • Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product: The resulting brown oil will solidify upon drying, yielding methyl 3-hydroxythiophene-2-carboxylate (approx. 2.0 g, 70% yield). The product is often of sufficient purity for subsequent steps without further purification.[9]

Data Summary for Fiesselmann-Type Syntheses:

Starting MaterialsBase/SolventTime (h)Yield (%)Reference
Methyl thioglycolate, Methyl 2-chloroacrylateNaOMe / MeOH~1270[9]
Ethyl thioglycolate, Ethyl propiolateNaOEt / EtOH4-6High[6]
Alkylthiols, Ynone trifluoroborate saltsK₂CO₃ / SolventVariesHigh[10]

Alternative Synthetic Routes

While the Fiesselmann synthesis is a cornerstone, other methodologies offer alternative pathways to access benzothiophene derivatives, particularly when different substitution patterns are desired.

Protocol 2: Electrophilic Cyclization of o-Alkynyl Thioanisoles

This modern approach provides excellent yields of 2,3-disubstituted benzo[b]thiophenes under mild conditions.[11][12] The reaction employs a stable electrophilic sulfur reagent to initiate cyclization.[13]

Mechanistic Rationale: The reaction is initiated by the attack of the alkyne's π-bond on the electrophilic sulfur species. This forms a vinyl cation intermediate which is immediately trapped by the aryl ring in an intramolecular electrophilic aromatic substitution, forming the benzothiophene core.[12]

Electrophilic_Cyclization Start o-Alkynyl Thioanisole Intermediate Vinyl Cation Intermediate Start->Intermediate Electrophilic Attack Reagent Electrophilic Sulfur Reagent (e.g., DMTSF) Reagent->Intermediate Product 2,3-Disubstituted Benzo[b]thiophene Intermediate->Product Intramolecular Cyclization

Caption: Electrophilic cyclization pathway to benzothiophenes.

General Procedure: A specific protocol based on the work of Kesharwani et al. using dimethyl(thiodimethyl)sulfonium tetrafluoroborate (DMTSF).[11]

  • Reaction Setup: To a solution of the o-alkynyl thioanisole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at ambient temperature, add the dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt (1.1 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Reactions are typically complete within a few hours.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzo[b]thiophene.[11]

Protocol 3: Visible-Light-Mediated Radical Cyclization

For the synthesis of 3-arylselanyl benzothiophenes, a novel and green approach utilizes visible light to mediate a radical cyclization.[14][15] This method is notable for proceeding at room temperature without the need for catalysts or additives.[16]

Mechanistic Rationale: Under irradiation with visible light (e.g., white LEDs), the diaryl diselenide undergoes homolytic cleavage to generate an arylselanyl radical. This radical adds to the alkyne of the 2-alkynylthioanisole. The resulting vinyl radical undergoes a 5-exo-trig cyclization onto the aromatic ring, followed by rearomatization to yield the final product.[15][17]

General Procedure: Adapted from Lee and coworkers.[15]

  • Reaction Setup: In a suitable vessel open to the air, dissolve the methyl(2-(arylethynyl)phenyl)sulfane (1.0 equiv) and the 1,2-diaryldiselane (1.2 equiv) in acetonitrile.

  • Irradiation: Stir the reaction mixture at room temperature while irradiating with a 5W white LED lamp for approximately 12 hours.

  • Workup & Purification: Once the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 3-arylselanyl benzothiophene.[17]

Comparison of Synthetic Protocols

MethodKey FeaturesAdvantagesLimitations
Fiesselmann Synthesis Base-catalyzed condensation of thiols and activated alkynes/alkenes.Convergent, versatile, good for 3-hydroxy-2-carboxylate cores.Requires strong base; may not be suitable for base-sensitive functional groups.
Electrophilic Cyclization Intramolecular cyclization of o-alkynyl thioanisoles using an electrophile.Mild conditions, high yields, introduces functionality at the 3-position.Requires synthesis of specific o-alkynyl thioanisole precursors.
Radical Cyclization Visible-light-promoted cyclization using a radical initiator.Catalyst- and additive-free, environmentally friendly, mild conditions.[15]Primarily demonstrated for selanyl derivatives; scope may be limited.

Conclusion

The synthesis of this compound derivatives is a cornerstone of modern medicinal chemistry. The classical Fiesselmann synthesis remains a highly reliable and versatile method for accessing 3-hydroxy-2-carboxylate scaffolds. For more complex or functionalized benzothiophenes, modern methods such as electrophilic and radical cyclizations offer mild and efficient alternatives. The choice of synthetic route should be guided by the desired substitution pattern, functional group tolerance, and scalability requirements. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to explore the rich chemistry of this important heterocyclic system.

References

Application Notes & Protocols for the Purification of 3-Hydroxybenzothiophene Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity for 3-Hydroxybenzothiophene

This compound is a crucial heterocyclic compound that serves as a significant building block in the synthesis of various biologically active molecules and materials. Its derivatives are explored in pharmaceuticals, agrochemicals, and dye industries. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications.[1][2] Impurities can originate from starting materials, by-products formed during synthesis, or degradation of the product itself.[1][3] This guide provides detailed protocols for common and effective purification techniques tailored for this compound, ensuring researchers and developers can obtain a high-purity product suitable for their demanding applications.

Understanding Potential Impurities

Effective purification begins with understanding the likely impurities in the crude product. Depending on the synthetic route, these can include:

  • Unreacted Starting Materials: Such as thiosalicylic acid or related precursors.[4]

  • Reaction By-products: Compounds formed through side reactions during the synthesis.

  • Degradation Products: this compound and related structures can be susceptible to oxidation or dimerization. For instance, the related compound 3-hydroxy-2-formylbenzothiophene is known to decompose into colored products like thioindigo.[4][5][6]

  • Residual Solvents: Organic solvents used in the reaction or initial work-up.[1]

A preliminary analysis of the crude product by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the number and nature of impurities, which will guide the selection of the most appropriate purification strategy.

Purification Technique 1: Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller quantities, remain dissolved in the solvent.[7][8]

Key Considerations for Solvent Selection:
  • The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be very soluble at all temperatures or insoluble even at high temperatures (allowing for hot filtration).

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during drying.

For this compound, a moderately polar compound, suitable solvent systems could include mixed solvents like ethanol/water, or single solvents such as toluene or isopropanol.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to find the ideal one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring). Continue adding the solvent in small portions until the solid completely dissolves.[7] Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield of the purified crystals.

  • Decolorization (Optional): If the solution is colored due to highly colored impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][9]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Causality Note: Using cold solvent minimizes the loss of the desired product, which has low solubility at low temperatures.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of the solvent.

Recrystallization Workflow Diagram

G cluster_workflow Recrystallization Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool If no hot filtration hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Purification Technique 2: Column Chromatography

Column chromatography is a powerful and versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10][11] For this compound, normal-phase chromatography using silica gel is a standard and effective choice.

Data Presentation: Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)A standard polar adsorbent suitable for separating moderately polar organic compounds.[9]
Mobile Phase Hexane / Ethyl Acetate GradientA common solvent system for silica gel chromatography. Starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity allows for the elution of non-polar impurities first, followed by the desired product.[9][10]
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give the this compound a Retention Factor (Rf) of approximately 0.2-0.4.[11]

  • Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9][12] Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure using a pump or pressurized air to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combining and Evaporation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Column Chromatography Workflow Diagram

G cluster_workflow Column Chromatography Workflow pack Pack Column with Silica Gel Slurry load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for purifying this compound via column chromatography.

Purification Technique 3: Sublimation

Sublimation is an excellent method for purifying solids that have a relatively high vapor pressure and are thermally stable. The process involves heating the solid under vacuum, causing it to transition directly from a solid to a gas, leaving non-volatile impurities behind. The gas then condenses on a cold surface to form highly pure crystals. This technique was successfully used to purify the related compound 3-hydroxy-2-formylbenzothiophene.[4][5]

Experimental Protocol: Vacuum Sublimation
  • Apparatus Setup: Place the crude this compound into a sublimation apparatus, which typically consists of an outer flask and a cold finger condenser.

  • Assembly: Insert the cold finger into the outer flask and ensure a good seal. Connect the apparatus to a vacuum pump.

  • Applying Vacuum: Evacuate the apparatus to a low pressure. Causality Note: Reducing the pressure lowers the temperature required for sublimation, preventing thermal degradation of the compound.

  • Cooling the Condenser: Circulate a coolant (e.g., cold water or a dry ice/acetone mixture) through the cold finger.[4]

  • Heating: Gently heat the bottom of the outer flask using a heating mantle or an oil bath. The temperature should be sufficient to cause the this compound to sublime but not so high as to cause decomposition. For a related compound, heating to 80°C was effective.[4]

  • Collection: The purified compound will deposit as crystals on the cold surface of the condenser. Continue the process until a sufficient amount of product has collected.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and disassemble the apparatus. Scrape the purified crystals from the cold finger onto a clean, dry surface.

Sublimation Workflow Diagram

G cluster_workflow Sublimation Workflow load Load Crude Product into Apparatus vacuum Apply High Vacuum load->vacuum cool Cool Condenser vacuum->cool heat Gently Heat Flask cool->heat sublime Product Sublimes and Deposits on Condenser heat->sublime isolate Cool, Break Vacuum, and Scrape Crystals sublime->isolate pure Pure this compound isolate->pure

Caption: Workflow for the purification of this compound by sublimation.

Purity Assessment

After purification, it is essential to verify the purity of the this compound. Common methods include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques can provide quantitative purity data, with a pure sample showing a single major peak.[4][13]

By employing these rigorous purification and assessment techniques, researchers can be confident in the quality of their this compound, ensuring the reliability and success of their subsequent research and development efforts.

References

step-by-step guide to 3-Hydroxybenzothiophene acylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Step-by-Step Guide to the Acylation of 3-Hydroxybenzothiophene: Navigating C- vs. O-Acylation for Drug Development Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acylated 3-Hydroxybenzothiophenes

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and bioactive compounds, demonstrating a wide array of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, functionalization of the this compound core through acylation opens a gateway to novel chemical entities with significant potential in drug discovery. Acylated derivatives serve as crucial intermediates in the synthesis of complex molecules, such as the osteoporosis drug Raloxifene, and can themselves be potent biological agents.[3][4]

However, the acylation of this compound is not a trivial undertaking. The molecule exists in a tautomeric equilibrium between its enol (this compound) and keto (benzo[b]thiophen-3(2H)-one) forms. This duality presents a fundamental challenge of regioselectivity: the reaction can proceed via two distinct pathways, yielding either an O-acylated ester or a C-acylated ketone. The ability to selectively control the reaction outcome is paramount for any synthetic campaign.

This guide provides a detailed exploration of the mechanistic principles governing this selectivity and delivers two distinct, field-proven protocols for achieving either selective O-acylation or C-acylation of the this compound nucleus.

Part 1: Mechanistic Crossroads: The C- vs. O-Acylation Dichotomy

The synthetic path taken during the acylation of this compound is dictated by the reaction conditions, which in turn modulate the nucleophilic character of the substrate and the electrophilic nature of the acylating agent. This concept is rooted in Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • O-Acylation (Ester Formation): The oxygen atom of the hydroxyl group is a "hard" nucleophile. It reacts preferentially with "hard" electrophiles. This pathway is typically favored under basic or neutral conditions where the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, or where a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is used. The resulting product is a 3-acyloxybenzo[b]thiophene.[5][6]

  • C-Acylation (Ketone Formation): The C2 carbon of the benzothiophene ring is a "soft" nucleophile. Electrophilic attack at this position is characteristic of Friedel-Crafts type reactions.[7][8] This pathway requires the generation of a highly reactive acylium ion (a "hard" electrophile) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10] While the hydroxyl group is a powerful activating group for electrophilic aromatic substitution, its interaction with the Lewis acid can complicate the reaction, often requiring stoichiometric amounts of the catalyst.[8][9] The primary product is typically a 2-acyl-3-hydroxybenzo[b]thiophene.

The ability to navigate this mechanistic crossroads is essential for the synthetic chemist. The following protocols provide validated methods for selectively targeting each pathway.

Reaction Pathway Overview

Acylation_Pathways Fig. 1: Competing Acylation Pathways sub This compound O_acyl O-Acylated Product (3-Acyloxybenzo[b]thiophene) sub->O_acyl Base Catalysis (e.g., Pyridine, DMAP) Hard Nucleophile (O) C_acyl C-Acylated Product (2-Acyl-3-hydroxybenzo[b]thiophene) sub->C_acyl Lewis Acid Catalysis (e.g., AlCl₃) Soft Nucleophile (C2) Experimental_Workflow Fig. 2: Generalized Experimental Workflow cluster_O Protocol 1: O-Acylation cluster_C Protocol 2: C-Acylation O1 Dissolve Substrate in Pyridine O2 Add DMAP & Acetic Anhydride at 0°C O1->O2 O3 Stir at RT (4-6h) O2->O3 O4 DCM Extraction & Acid/Base Wash O3->O4 O5 Purify (Chromatography) O4->O5 C1 Prepare AlCl₃ Slurry in DCE at 0°C C2 Add Acetyl Chloride (Form Acylium Ion) C1->C2 C3 Add Substrate Solution (Keep at 0-5°C, 2-3h) C2->C3 C4 Quench with Ice/HCl C3->C4 C5 Purify (Recrystallization) C4->C5

References

Application of 3-Hydroxybenzothiophene in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Hydroxybenzothiophene in Kinase Inhibitor Design

Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The pursuit of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the diverse chemical space of kinase inhibitors, the benzothiophene scaffold has emerged as a privileged structure, capable of forming the basis for potent and selective inhibitors of various kinase families. This application note focuses specifically on the utility of the this compound core in the design and synthesis of novel kinase inhibitors. The hydroxyl group at the 3-position provides a crucial handle for synthetic diversification, allowing for the strategic introduction of various functionalities to optimize target engagement, selectivity, and pharmacokinetic properties.[2] This guide will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methods for developing this compound-based kinase inhibitors.

Synthetic Strategies and Methodologies

The synthesis of kinase inhibitors from this compound typically involves the functionalization of both the hydroxyl group and other positions on the benzothiophene ring system. The following sections outline key synthetic transformations and provide representative protocols.

General Workflow for the Synthesis of this compound-Based Kinase Inhibitors

The overall synthetic approach can be visualized as a modular process, allowing for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

G A Starting Material: This compound B Functionalization of the 3-hydroxyl group (e.g., Etherification, Esterification) A->B C Functionalization of the benzothiophene core (e.g., Halogenation, Nitration, Acylation) A->C D Key Intermediate with multiple functional handles B->D C->D E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D->E F Final Kinase Inhibitor Library E->F

Caption: A generalized synthetic workflow for generating a library of this compound-based kinase inhibitors.

Protocol 1: Synthesis of a 3-(Aryloxy)benzothiophene Derivative (A Representative Suzuki Coupling Approach)

This protocol describes a representative synthesis of a 3-(aryloxy)benzothiophene derivative, a common scaffold in kinase inhibitors, utilizing a Suzuki coupling reaction. This method is adapted from established procedures for the synthesis of related biaryl ethers.

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected this compound.

Step 2: Bromination of the Benzothiophene Core

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the brominated intermediate.

Step 3: Suzuki Coupling

  • In a microwave-safe vial, combine the brominated intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add a solution of potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the coupled product.

Step 4: Deprotection of the Hydroxyl Group

  • Dissolve the coupled product (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Biological Evaluation: In Vitro Kinase Inhibition Assays

The biological activity of the synthesized this compound derivatives is primarily assessed through in vitro kinase inhibition assays. These assays determine the potency of the compounds against a panel of target kinases.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[3]

Materials:

  • Kinase of interest (e.g., Clk1, Dyrk1A, Pim-1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Targeted Kinase Signaling Pathways

This compound derivatives have shown inhibitory activity against several key kinases implicated in cancer and other diseases. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of the inhibitors.

CLK1/DYRK1A Signaling Pathway

Cdc-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are involved in the regulation of pre-mRNA splicing and other cellular processes.[4] Their inhibition can lead to apoptosis in cancer cells.

G cluster_0 CLK1/DYRK1A Signaling CLK1 CLK1 SR_proteins SR Proteins (Splicing Factors) CLK1->SR_proteins Phosphorylation DYRK1A DYRK1A DYRK1A->SR_proteins Phosphorylation Alternative_Splicing Alternative Splicing SR_proteins->Alternative_Splicing Regulation Apoptosis Apoptosis Alternative_Splicing->Apoptosis Dysregulation leads to Inhibitor This compound Inhibitor Inhibitor->CLK1 Inhibition Inhibitor->DYRK1A Inhibition G cluster_1 Pim-1 Pro-Survival Signaling Pim1 Pim-1 Kinase Bad Bad (Pro-apoptotic) Pim1->Bad Phosphorylation (Inactivation) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Sequestration Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Inhibitor This compound Inhibitor Inhibitor->Pim1 Inhibition

References

using 3-Hydroxybenzothiophene as a precursor for anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Notes and Protocols on .

Application Note & Protocol Guide

Topic: Leveraging 3-Hydroxybenzothiophene as a Versatile Precursor for Novel Anti-Inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

The benzo[b]thiophene core is a heterocyclic aromatic structure comprising a benzene ring fused to a thiophene ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it an ideal starting point for drug design.

Benzothiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and, notably, anti-inflammatory properties.[3][4][5][6] Several clinically used drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene, are based on this core, underscoring its therapeutic relevance.[7]

This guide focuses specifically on This compound as a precursor. The hydroxyl group at the C3 position is a potent chemical handle, offering a reactive site for modifications that can tune the molecule's steric, electronic, and pharmacokinetic properties to achieve high-potency and selective anti-inflammatory agents.

Section 1: Rationale for Targeting Inflammatory Pathways with Benzothiophene Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central pathway in inflammation is the arachidonic acid (AA) cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Cyclooxygenase (COX) Enzymes: COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection. COX-2, conversely, is typically induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins (e.g., PGE2).[8]

  • Therapeutic Strategy: The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design. This selectivity aims to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][10]

Benzothiophene-based molecules have been successfully designed as potent and selective COX-2 inhibitors, demonstrating their structural suitability for fitting into the active site of the enzyme.[9][10][11]

Mechanism of Action: COX-2 Inhibition

The diagram below illustrates the targeted mechanism. The benzothiophene derivative is designed to bind to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to inflammatory mediators.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGs Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Inhibitor Benzothiophene Derivative Inhibitor->COX2 Inhibition

Caption: Targeted inhibition of the COX-2 pathway by a benzothiophene derivative.

Section 2: Synthetic Strategies & Protocols

The 3-hydroxy group on the benzothiophene scaffold is nucleophilic and slightly acidic, making it an excellent point for diversification. The primary strategies involve leveraging this reactivity to introduce pharmacophores known to confer anti-inflammatory activity.

General Synthetic Workflow

The workflow begins with the modification of the hydroxyl group, followed by potential further functionalization of the benzothiophene ring system to optimize biological activity.

Workflow start This compound (Precursor) step1 Step 1: Functionalization of 3-OH Group start->step1 stratA Strategy A: O-Alkylation / O-Acylation step1->stratA   stratB Strategy B: Formation of Ether Linkage (e.g., Mitsunobu Reaction) step1->stratB   intermediate Functionalized Intermediate stratA->intermediate stratB->intermediate step2 Step 2 (Optional): Ring System Modification (e.g., Electrophilic Substitution) intermediate->step2 final Final Bioactive Compound Library intermediate->final Direct to Final (if no Step 2) step2->final

Caption: General synthetic strategies starting from this compound.

Protocol 2.1: Synthesis of a 3-(Benzyloxy)benzo[b]thiophene Intermediate via Williamson Ether Synthesis

This protocol details the fundamental O-alkylation of the this compound precursor. This step protects the hydroxyl group and introduces a bulky substituent, which can be a key structural element or a precursor for further reactions.

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ethers. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, minimizing side reactions. Acetone is used as a polar aprotic solvent that readily dissolves the reactants and is easily removed post-reaction.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 40 mL of anhydrous acetone.

  • Addition of Reagent: While stirring, add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-(benzyloxy)benzo[b]thiophene.

Expected Outcome: A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Section 3: Biological Evaluation & Protocols

After synthesis and purification, the novel compounds must be evaluated for their anti-inflammatory activity. A standard and highly informative primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Rationale: Macrophages are key cells in the inflammatory response. When activated by LPS (a component of bacterial cell walls), they upregulate inducible nitric oxide synthase (iNOS), leading to a large production of nitric oxide (NO), a pro-inflammatory mediator.[12] Measuring the reduction of NO in the presence of a test compound provides a reliable indicator of its potential anti-inflammatory activity.[12] The RAW 264.7 cell line is a widely used and well-characterized murine macrophage model for this assay.

Protocol 3.1: In Vitro Anti-inflammatory Screening via Nitric Oxide (NO) Assay

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO, stock solution at 10-20 mM)

  • Dexamethasone (positive control)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls (Dexamethasone) in DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compounds at various final concentrations (e.g., 1, 5, 10, 25 µM). Include a "vehicle control" well containing only DMSO at the highest concentration used.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent A to each well (supernatants and standards).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

    • Self-Validation: A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[10]

Section 4: Data Presentation & Structure-Activity Relationships (SAR)

Data from biological assays should be compiled to establish a structure-activity relationship (SAR), which provides critical insights for designing more potent compounds.

Example Data Table: This table presents hypothetical data for a series of 3-substituted benzothiophene derivatives to illustrate how results can be structured for SAR analysis.

Compound IDR-Group at C3-OxygenCOX-2 IC₅₀ (µM)[9][10]COX-1 IC₅₀ (µM)[9][10]Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
BT-H -H (starting material)> 100> 100-
BT-01 -CH₃15.2> 200> 13.2
BT-02 -CH₂Ph (Benzyl)1.40180128.6
BT-03 -CH₂(4-F-Ph)0.35165471.4
Celecoxib (Reference Drug)0.0514.7294

Interpretation & Causality:

  • The Necessity of the Ether Linkage: The parent this compound (BT-H ) is inactive, indicating that derivatization of the hydroxyl group is essential for activity.

  • Impact of Aromatic Substituents: Replacing a simple methyl group (BT-01 ) with a benzyl group (BT-02 ) dramatically increases potency. This suggests a beneficial hydrophobic or π-stacking interaction within the COX-2 active site.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the benzyl ring (BT-03 ) further enhances potency and selectivity. This modification could influence the conformation of the side chain or its electronic interaction with key residues in the enzyme's binding pocket. This aligns with findings where halogenated phenyl rings on similar scaffolds lead to potent COX-2 inhibition.[9]

These insights guide the next round of synthesis, perhaps exploring different substituents on the phenyl ring or altering the linker between the oxygen and the aromatic system.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel anti-inflammatory agents. Its straightforward functionalization via the C3-hydroxyl group allows for the systematic exploration of structure-activity relationships. By combining rational design, efficient synthesis, and robust biological screening protocols as outlined in this guide, researchers can effectively leverage this scaffold to discover next-generation selective COX-2 inhibitors with significant therapeutic potential.

References

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 3-Hydroxybenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Benzothiophenes in Drug Discovery

Benzothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their versatile pharmacological profile includes anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic modification of the benzothiophene scaffold is a key focus in drug development, and N-alkylation of amino-substituted derivatives represents a powerful tool to modulate their physicochemical and biological properties. Introducing alkyl groups on a nitrogen atom can significantly impact a molecule's polarity, lipophilicity, and ability to interact with biological targets, thereby fine-tuning its efficacy and pharmacokinetic profile.

This guide provides a comprehensive laboratory procedure for the selective N-alkylation of 3-hydroxybenzothiophene derivatives bearing an amino group. We will delve into the chemical principles, present a detailed experimental protocol, and discuss critical parameters for successful and reproducible synthesis.

Scientific Principles: Navigating the Challenge of Selective N-Alkylation

The primary challenge in the alkylation of amino-substituted 3-hydroxybenzothiophenes is the presence of two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH). Direct alkylation with an alkyl halide often leads to a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products, making purification difficult and reducing the yield of the desired compound.[3]

Nitrogen is generally less electronegative than oxygen, making the lone pair of electrons on the nitrogen more available for nucleophilic attack.[4] However, the acidity of the phenolic hydroxyl group means that under basic conditions, a significant concentration of the more nucleophilic phenoxide ion can form, leading to competitive O-alkylation.

To overcome this, a selective and high-yielding approach is necessary. The most reliable method is a two-step reductive amination process. This strategy temporarily protects the hydroxyl group and selectively targets the amino group for alkylation.

The Mechanism of Reductive Amination

The reductive amination process involves two key stages:

  • Imine Formation: The amino group of the this compound derivative reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate. This reaction is typically carried out in a suitable solvent like methanol.[3][5]

  • Reduction: The resulting imine is then selectively reduced to the corresponding secondary amine using a mild reducing agent, such as sodium borohydride (NaBH4).[3][5]

This method is highly chemoselective for the amino group and avoids the complications of direct alkylation.

Visualizing the Reaction Pathway

Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start This compound with Amino Group Imine Imine Intermediate Start->Imine + Aldehyde/Ketone (MeOH) Aldehyde Aldehyde/Ketone (R'-CHO) Product N-Alkylated Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway for selective N-alkylation.

Detailed Experimental Protocol: N-Alkylation via Reductive Amination

This protocol is designed for the N-alkylation of a generic amino-substituted this compound derivative with an aldehyde.

Materials and Reagents
ReagentGradeSupplierNotes
Amino-substituted this compound≥98%VariousStarting material
Aldehyde (e.g., Benzaldehyde)Reagent GradeVariousAlkylating agent
Methanol (MeOH)AnhydrousVariousReaction solvent
Sodium Borohydride (NaBH4)≥98%VariousReducing agent
Dichloromethane (DCM)ACS GradeVariousExtraction solvent
Saturated Sodium Bicarbonate (NaHCO3) solutionLaboratory GradeIn-house prep.For quenching and washing
Brine (Saturated NaCl solution)Laboratory GradeIn-house prep.For washing
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeVariousDrying agent
Silica Gel60 Å, 230-400 meshVariousFor column chromatography
Ethyl AcetateACS GradeVariousEluent for chromatography
HexanesACS GradeVariousEluent for chromatography
Step-by-Step Procedure
  • Imine Formation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino-substituted this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of starting material).

    • Add the aldehyde (1.1 eq.) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).[6]

    • Combine the organic layers and wash with brine (1 x 30 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to obtain the crude product.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated this compound derivative.[6]

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[7]

Visualizing the Experimental Workflow

Experimental Workflow Start Dissolve Starting Material and Aldehyde in MeOH Imine_Formation Stir at RT for 1-2h (Imine Formation) Start->Imine_Formation Cooling Cool to 0°C Imine_Formation->Cooling Reduction Add NaBH4 Stir for 2-4h Cooling->Reduction Quench Quench with NaHCO3 Reduction->Quench Evaporation Remove MeOH in vacuo Quench->Evaporation Extraction Extract with DCM Evaporation->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Filter and Concentrate Washing->Drying Purification Flash Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Step-by-step experimental workflow for N-alkylation.

Process Optimization and Troubleshooting

  • Choice of Reducing Agent: While sodium borohydride is effective, other reducing agents like sodium triacetoxyborohydride can also be used and may offer milder reaction conditions.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and ensure complete conversion.

  • Purification: The polarity of the eluent for column chromatography will depend on the specific substrate and product. A gradient elution is often necessary for good separation.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of the aldehyde and reducing agent.

  • Side Products: The formation of over-alkylated (tertiary amine) products is less common with reductive amination compared to direct alkylation but can occur if the newly formed secondary amine reacts with remaining aldehyde and imine. This can be minimized by the slow addition of the reducing agent.

Safety Precautions

  • Alkylating Agents: Many aldehydes and alkylating agents are toxic, irritants, and may be carcinogenic.[8][9] Always handle these reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

  • Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The selective N-alkylation of this compound derivatives is a valuable transformation in medicinal chemistry. The reductive amination protocol detailed in this guide provides a reliable and high-yielding method to achieve this transformation while avoiding the common pitfalls of direct alkylation. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize novel N-alkylated benzothiophene derivatives for further investigation in drug discovery and development.

References

Application Notes & Protocols: Strategic C2-Functionalization of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Hydroxybenzothiophene Scaffold

The benzo[b]thiophene motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds and functional organic materials. The this compound variant, existing in tautomeric equilibrium with its keto form (benzo[b]thiophen-3(2H)-one), offers a particularly rich platform for chemical diversification. The C2 position is a key site for introducing molecular complexity, directly influencing the biological activity and physicochemical properties of the resulting derivatives. This guide provides a detailed exploration of robust and field-proven methodologies for introducing a diverse array of substituents at this strategic C2 position, emphasizing the mechanistic rationale behind the protocols to empower researchers in their synthetic endeavors.

Chapter 1: Electrophilic Substitution at the C2 Position

The C2 position of this compound is highly activated towards electrophilic attack. This reactivity stems from the electron-donating character of the adjacent hydroxyl group (in the enol tautomer), which stabilizes the cationic intermediate formed during the substitution process. This inherent nucleophilicity makes classical electrophilic substitution reactions highly effective for C2-functionalization.

Vilsmeier-Haack Formylation: Introduction of the Aldehyde Moiety

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1][2] The electrophile, known as the Vilsmeier reagent, is a chloromethyliminium salt generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] Given its relatively mild nature, the Vilsmeier reagent selectively targets the most nucleophilic position, which in this compound is the C2 carbon.

Causality Behind Experimental Choices:

  • Reagent Generation: POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic and susceptible to attack by the dimethylamino group, leading to the formation of the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic carbon of the Vilsmeier reagent. The C2 position is favored due to the stabilization of the resulting carbocation intermediate by the adjacent electron-donating hydroxyl group.

  • Hydrolysis: The reaction is quenched with water or a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde product.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Benzothiophene 3-Hydroxy- benzothiophene Intermediate Iminium Salt Intermediate Benzothiophene->Intermediate Attack on Vilsmeier Reagent Product 2-Formyl-3-hydroxy- benzothiophene Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of Vilsmeier-Haack formylation at the C2 position.

Protocol 1: Vilsmeier-Haack Formylation of this compound [5]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it slowly to the Vilsmeier reagent mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Isolation: The product, 2-formyl-3-hydroxybenzothiophene, will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol or purify by silica gel column chromatography.

Mannich Reaction: Introduction of Aminomethyl Groups

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to a nucleophilic carbon adjacent to a carbonyl group or other electron-withdrawing functionality.[6] For this compound, the C2 position serves as the nucleophile, reacting with an iminium ion generated in situ from formaldehyde and a secondary amine (e.g., dimethylamine, piperidine, morpholine). The resulting "Mannich base" is a valuable synthetic intermediate.

Causality Behind Experimental Choices:

  • Iminium Ion Formation: Formaldehyde reacts with a secondary amine under acidic or neutral conditions to form a highly electrophilic iminium ion.

  • Nucleophilic Attack: The electron-rich C2 position of this compound attacks the iminium ion.

  • Solvent and Temperature: The reaction is often carried out in protic solvents like ethanol or acetic acid to facilitate iminium ion formation and can be run at room temperature or with gentle heating.

Diagram: Mannich Reaction Workflow

Mannich_Reaction cluster_reagents Reagent Preparation Formaldehyde Formaldehyde Iminium Eschenmoser's Salt or in-situ Iminium Ion Formaldehyde->Iminium SecAmine Secondary Amine (e.g., Dimethylamine) SecAmine->Iminium Reaction Stir at RT or gentle heat (2-12 h) Iminium->Reaction Substrate This compound in Ethanol Substrate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product C2-Aminomethylated Product (Mannich Base) Workup->Product

Caption: General workflow for the Mannich aminomethylation of this compound.

Protocol 2: C2-Aminomethylation via the Mannich Reaction [7][8]

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol (0.2 M), add the secondary amine (e.g., dimethylamine hydrochloride, 1.2 equivalents) and aqueous formaldehyde (37 wt. %, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or reflux gently for 4-12 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure Mannich base.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. To functionalize the C2 position, one requires a "handle"—either a halogen (or triflate) on the benzothiophene for coupling with an organometallic reagent, or an organometallic group on the benzothiophene for coupling with a halide.

Precursor Synthesis: C2-Halogenation

Selective halogenation at the C2 position is the critical first step for many cross-coupling strategies. N-halosuccinimides (NBS for bromination, NCS for chlorination) are commonly used for this purpose under mild conditions.

Protocol 3: Selective C2-Bromination [9]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 2-bromo-3-hydroxybenzothiophene can often be used directly or purified by column chromatography.

Suzuki-Miyaura Coupling: C2-Arylation and Vinylation

The Suzuki-Miyaura reaction is a versatile method for coupling an organoboron species with an organohalide.[10][11][12][13][14] By using the 2-bromo-3-hydroxybenzothiophene prepared above, a wide variety of aryl, heteroaryl, or vinyl groups can be installed at the C2 position.

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd(PPh₃)₄, is the active catalyst. Phosphine ligands (e.g., PPh₃, SPhos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[11]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is often used to dissolve both the organic and inorganic reagents.

Table 1: Representative Suzuki-Miyaura Couplings

EntryHalide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
12-Bromo-3-hydroxybenzothiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-95
22-Bromo-3-hydroxybenzothiophene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90-98
32-Bromo-3-hydroxybenzothiophenePyridin-3-ylboronic acidPdCl₂(dppf)Cs₂CO₃DMF75-85
42-Bromo-3-hydroxybenzothiopheneVinylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃THF/H₂O80-90

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a Schlenk flask, add 2-bromo-3-hydroxybenzothiophene (1 equivalent), the corresponding boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1). Bubble argon through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (typically 4-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the C2-substituted product.

Sonogashira Coupling: C2-Alkynylation

The Sonogashira coupling provides a direct route to install alkyne functionalities by reacting a terminal alkyne with an organohalide, co-catalyzed by palladium and copper salts.[15][16][17]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to neutralize the HX byproduct and to act as the solvent.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Pd_Complex->Pd_Alkyne CuC≡CR² Transmetalation Transmetalation Pd_Alkyne->Pd0 Product R¹-C≡CR² Pd_Alkyne->Product Reductive Elimination R1X R¹X (2-Bromo-3-hydroxy- benzothiophene) Cu_Cycle Copper Cycle: HC≡CR² + CuI + Base → CuC≡CR²

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Protocol 5: General Procedure for Sonogashira Coupling [15][18]

  • Inert Atmosphere: To a Schlenk flask, add 2-bromo-3-hydroxybenzothiophene (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3 equivalents). Finally, add the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-70°C. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Direct C-H Arylation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the substrate, offering a more atom-economical route.[19][20][21][22][23] For this compound, the C2-H bond is acidic and susceptible to activation. While specific protocols for this compound are less common, methods developed for benzothiophene and its derivatives provide a strong basis for application.[23][24][25]

Protocol 6: Representative Procedure for Direct C-H Arylation [23]

  • Reaction Setup: In a sealable reaction tube, combine this compound (1 equivalent), the aryl halide (e.g., aryl bromide, 1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., NaOt-Bu or K₂CO₃, 2 equivalents).

  • Solvent and Degassing: Add a dry, high-boiling solvent like DMAc or dioxane. Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to 110-130°C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through Celite, and concentrate. The purification is performed via column chromatography on silica gel.

Chapter 3: Synthesis via Cyclization Strategies

An alternative approach is to construct the C2-substituted this compound core directly from acyclic precursors. This method incorporates the desired C2 substituent into one of the starting materials.

One-Pot Synthesis of 2-Aryl-3-hydroxybenzothiophenes A recently developed transition-metal-free method allows for the one-pot synthesis of 2-aryl-3-hydroxybenzothiophenes from readily available materials.[26]

Causality Behind Experimental Choices:

  • Base-Mediated Tandem Reaction: A strong, non-nucleophilic base like LiN(SiMe₃)₂ is used to mediate a tandem sequence of reactions. It first deprotonates the benzyl mercaptan, which then engages in a nucleophilic aromatic substitution with methyl 2-fluorobenzoate. This is followed by an intramolecular Dieckmann-like condensation to form the benzothiophene ring.

Protocol 7: Tandem Synthesis of 2-Aryl-3-hydroxybenzothiophenes [26]

  • Inert Atmosphere: To a flame-dried Schlenk flask under argon, add the substituted benzyl mercaptan (1 equivalent) and dry THF.

  • Base Addition: Cool the solution to -78°C and add LiN(SiMe₃)₂ (1.0 M in THF, 2.2 equivalents) dropwise. Stir for 30 minutes.

  • Substrate Addition: Add methyl 2-fluorobenzoate (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-3-hydroxybenzothiophene.

Summary and Outlook

The functionalization of this compound at the C2 position is a critical step in the synthesis of many valuable compounds. This guide has outlined several robust methodologies, from classical electrophilic substitutions to modern palladium-catalyzed cross-couplings and direct C-H activation.

MethodSubstituent IntroducedKey FeaturesConsiderations
Vilsmeier-Haack Formyl (-CHO)Mild, high-yielding, uses common reagents.Limited to formylation.
Mannich Reaction Aminomethyl (-CH₂NR₂)Three-component, good for library synthesis.Requires formaldehyde and an amine.
Suzuki-Miyaura Coupling Aryl, VinylBroad scope, high functional group tolerance.Requires pre-halogenation of the substrate.
Sonogashira Coupling Alkynyl (-C≡CR)Direct C-C triple bond formation.Requires pre-halogenation and a copper co-catalyst.
Direct C-H Arylation ArylAtom-economical, avoids pre-functionalization.May require harsh conditions and catalyst screening.
Tandem Cyclization ArylBuilds the core and adds substituent in one pot.Substrate scope is dependent on the cyclization.

The choice of method will depend on the desired substituent, available starting materials, and tolerance for multi-step sequences. By understanding the mechanistic principles behind each protocol, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel and complex this compound derivatives.

References

A Practical Guide to the Scalable Synthesis of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Hydroxybenzothiophene is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of pharmaceuticals like the selective estrogen receptor modulator (SERM), Raloxifene. The growing demand for such compounds necessitates robust, efficient, and scalable synthetic routes. This guide provides a detailed protocol for the scale-up synthesis of this compound, focusing on a scientifically sound and economically viable pathway. We present a comparative analysis of common synthetic strategies, followed by a comprehensive, step-by-step protocol for the recommended one-pot synthesis from 2-mercaptobenzoic acid. Critical scale-up parameters, safety protocols, and analytical validation methods are discussed in detail to ensure reproducibility and safety in research and drug development settings.

Introduction: The Strategic Importance of this compound

The benzo[b]thiophene core is a "privileged structure" in drug discovery, demonstrating a wide array of biological activities.[1][2] Among its derivatives, this compound (also known as benzo[b]thiophen-3-ol) stands out as a critical building block. Its structure is central to the pharmacophore of several important therapeutic agents. The development of a scalable, cost-effective, and safe synthesis for this intermediate is a primary concern for chemists in the pharmaceutical industry. While numerous methods exist for constructing the benzo[b]thiophene ring system, many are not amenable to large-scale production due to factors like harsh reaction conditions, low yields, expensive starting materials, or complex purification procedures.[3][4]

This document aims to provide researchers and process chemists with a practical and authoritative guide to scaling up the synthesis of this compound, with a focus on explaining the causality behind procedural choices to ensure a successful and safe scale-up.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been developed for benzo[b]thiophenes.[5] For the synthesis of the 3-hydroxy variant, three primary approaches are often considered. The selection of a route for scale-up hinges on factors such as starting material cost, atom economy, process safety, and simplicity of execution.

  • Route A: Cyclization of Arylthiomethyl Ketones: This method involves the acid-catalyzed cyclization of ketones derived from aryl thiols. While effective for certain substituted analogs, it often requires the pre-synthesis of the ketone intermediate, adding steps to the overall process and potentially lowering the overall yield.[6]

  • Route B: Electrophilic Cyclization of Alkynyl Thioanisoles: Modern methods utilizing electrophilic cyclization of ortho-alkynyl thioanisoles offer high yields and good functional group tolerance.[2] However, the starting materials can be expensive and the catalysts (e.g., gold, palladium) may add significant cost and require removal to ppm levels in the final product, which is a major consideration for pharmaceutical applications.

  • Route C: One-Pot Synthesis from 2-Mercaptobenzoic Acid (Thiosalicylic Acid): This classical yet highly efficient route involves the reaction of readily available and inexpensive 2-mercaptobenzoic acid with a two-carbon electrophile, followed by an in-situ intramolecular cyclization. A particularly effective variation of this method uses an S-alkylation followed by a base-mediated cyclization.[7]

Rationale for Selection: For the purposes of scalability, Route C is the recommended pathway. It is a convergent, often one-pot, process that utilizes low-cost, stable starting materials. The reaction conditions are generally moderate, and the workup procedure is straightforward, making it highly suitable for industrial production.

Recommended Scalable Synthesis Protocol

The selected method is a one-pot reaction starting from 2-mercaptobenzoic acid and a suitable C2-electrophile, such as an α-halo ketone or related species, in the presence of a base. This proceeds via an initial S-alkylation, followed by an intramolecular cyclization to furnish the this compound core.[7]

Reaction Mechanism and Workflow

The overall process can be visualized as a two-stage sequence within a single pot: S-alkylation followed by intramolecular cyclization.

reaction_pathway cluster_start Starting Materials cluster_process One-Pot Reaction SM1 2-Mercaptobenzoic Acid step1 S-Alkylation (Base, e.g., Triethylamine) SM1->step1 SM2 α-Bromoacetophenone (or other C2-electrophile) SM2->step1 intermediate Sulfanylbenzoic Acid Intermediate step1->intermediate Forms Intermediate step2 Intramolecular Cyclization (In-situ) intermediate->step2 product 2-Aroyl-3-hydroxybenzo[b]thiophene (Final Product) step2->product Forms Product

Caption: Reaction pathway for the one-pot synthesis.

The general workflow for executing this synthesis at a laboratory scale, with considerations for scale-up, is outlined below.

workflow prep Reagent Preparation & Safety Check reaction One-Pot Reaction: S-Alkylation & Cyclization prep->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Continue until completion workup Quenching & Product Precipitation monitoring->workup Upon completion filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis

Caption: Overall experimental workflow for synthesis and purification.

Detailed Experimental Protocol (10g Scale)

This protocol is adapted from established literature procedures for the synthesis of 2-aroyl-3-hydroxybenzo[b]thiophenes.[7]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
2-Mercaptobenzoic Acid154.1810.0 g64.851.0
2-Bromoacetophenone199.0513.56 g68.101.05
Triethylamine (TEA)101.1914.0 mL1001.55
Ethanol (Solvent)-200 mL--
Methanol (for washing)-As needed--
Deionized Water-As needed--

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-mercaptobenzoic acid (10.0 g, 64.85 mmol) and ethanol (200 mL).

  • Base Addition: Stir the mixture at room temperature to form a suspension. Add triethylamine (14.0 mL, 100 mmol) dropwise over 5 minutes. The mixture should become a clear solution.

  • Electrophile Addition: Add 2-bromoacetophenone (13.56 g, 68.10 mmol) to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Causality Note: Heating provides the activation energy for both the S-alkylation and the subsequent intramolecular cyclization. Triethylamine acts as a base to deprotonate both the thiol and carboxylic acid groups, facilitating the nucleophilic attack on the electrophile and the final ring-closing step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion.

  • Workup & Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of cold deionized water with vigorous stirring. A solid precipitate (the product) will form.

  • Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (2 x 100 mL) and then with a small amount of cold methanol to remove residual impurities.[7]

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone.

  • Purification (Recrystallization): Recrystallize the crude product from hot methanol or ethanol to afford the purified product as a yellow powder.[7]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp (literature m.p. = 103–107 °C).[7]

Critical Scale-Up Considerations

Translating a lab-scale procedure to a pilot or industrial scale requires careful attention to several critical parameters.

  • Thermal Management: The initial S-alkylation can be exothermic. On a large scale, uncontrolled exotherms can lead to side reactions or dangerous pressure buildup. Ensure the reactor has adequate cooling capacity. A controlled, dropwise addition of the electrophile at a slightly lower initial temperature is recommended to manage the heat evolution.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat transfer. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The stirrer design and speed must be optimized for the reactor geometry and batch size.

  • Solvent Selection: While ethanol is a good solvent for this reaction, other solvents like isopropanol or DMF could be considered based on cost, boiling point (for reaction temperature control), and solubility of intermediates and byproducts.

  • Workup and Isolation: Pouring a large volume of organic solvent into water (direct precipitation) is effective but may require large vessels. An alternative is to perform a solvent swap by distilling off the reaction solvent and adding an anti-solvent (like water or heptane) to induce crystallization. This can lead to a more easily filterable solid.

  • Purification: Chromatography is generally not viable for large-scale purification. Developing a robust crystallization procedure is paramount. Key variables to optimize include the solvent/anti-solvent system, cooling profile, and seeding strategy to control particle size and purity. Sublimation has also been reported as a viable purification method for related benzothiophenes and could be explored.[4]

Safety and Hazard Analysis

All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 2-Mercaptobenzoic Acid: This compound is a solid. Handle in a way that avoids dust generation.

  • 2-Bromoacetophenone: This is a lachrymator and is harmful if swallowed or in contact with skin. Handle with extreme care.

  • Triethylamine (TEA): TEA is a flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye damage. Ensure it is handled in a closed system where possible.

  • Solvents: Ethanol and methanol are flammable. Ensure no ignition sources are present during heating and workup.

Always consult the latest Safety Data Sheet (SDS) for each chemical before use. Spills should be contained and cleaned up according to established laboratory procedures.

Conclusion

The one-pot synthesis of this compound derivatives from 2-mercaptobenzoic acid represents a robust, efficient, and highly scalable route.[7] By carefully controlling key parameters such as temperature, mixing, and purification, this method can be reliably implemented for the large-scale production of this valuable pharmaceutical intermediate. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully scale this important synthesis.

References

Troubleshooting & Optimization

common problems in 3-Hydroxybenzothiophene synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxybenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this important synthetic process. Here, we move beyond simple protocols to explain the underlying chemistry and provide solutions to common challenges encountered in the lab.

I. Overview of this compound Synthesis

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its synthesis can be approached through several routes, with the most common methods involving the cyclization of substituted thiophenols or thiosalicylic acid derivatives. While seemingly straightforward, these syntheses can be fraught with challenges, including low yields, difficult purifications, and the formation of persistent impurities. This guide will address these common issues and provide practical, field-proven solutions.

II. Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, ranging from starting material quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, such as thiosalicylic acid or substituted thiophenols, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Solution: Always use high-purity starting materials. If necessary, purify them by recrystallization or chromatography before use.

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or an inappropriate base.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Experiment with extending the reaction time or increasing the temperature in small increments. The choice of base is also crucial; for reactions involving propargyl bromide, bases like potassium carbonate or sodium carbonate are commonly used.[2] For stronger deprotonation, a stronger base might be necessary, but this can also lead to side reactions.

  • Side Reactions: Several side reactions can compete with the desired cyclization. For example, intermolecular reactions can lead to the formation of dimers or polymers, especially at high concentrations.

    • Solution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions. A slow addition of one of the reactants can also help maintain a low concentration of the reactive intermediate.

  • Product Decomposition: this compound and its derivatives can be unstable under certain conditions. For instance, some related compounds have been observed to decompose when stored in organic solvents or as crystals, yielding colored products.[3]

    • Solution: Ensure that your work-up and purification conditions are mild. Avoid prolonged exposure to strong acids or bases and high temperatures. If the product is sensitive to air or light, perform the work-up and purification under an inert atmosphere and in the dark.

Q2: I'm observing multiple spots on my TLC, and purification by column chromatography is difficult. What are these impurities and how can I remove them?

A2: The formation of multiple byproducts is a common issue. Identifying these impurities is the first step toward effective removal.

  • Common Impurities:

    • Unreacted Starting Materials: This is the most straightforward impurity to identify.

    • Oxidation Products: Thiol groups are susceptible to oxidation, which can lead to the formation of disulfides. The final product itself can also be oxidized.

    • Isomeric Byproducts: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.

    • Thioindigo and cis-Thioindigo: These colored impurities have been identified as decomposition products of related compounds and can be difficult to separate.[3]

  • Purification Strategies:

    • Column Chromatography: While challenging, optimizing your column chromatography conditions can improve separation. Experiment with different solvent systems (e.g., gradients of ethyl acetate in petroleum ether or hexane).[4][5] Pre-adsorbing the crude product on silica gel before loading it onto the column can also enhance resolution.[4][5]

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying the final product.

    • Sublimation: For volatile compounds, sublimation can be a highly effective purification technique, yielding very pure crystals.[3][6] This method has been successfully used to purify 3-hydroxy-2-formylbenzothiophene, a related compound.[3][6]

    • Acid-Base Extraction: Exploiting the acidic nature of the hydroxyl group on the this compound, an acid-base extraction during the work-up can help remove non-acidic impurities.

Q3: The final product appears to be colored, even after purification. Why is this happening and is it a problem?

A3: A colored product can indicate the presence of impurities, often arising from oxidation or decomposition.

  • Cause of Color: As mentioned, the formation of highly conjugated species like thioindigo can impart color to the product.[3] Even trace amounts of these impurities can result in a noticeable color.

  • Is it a Problem?: For many applications, a slight coloration may not be detrimental. However, for pharmaceutical applications, stringent purity standards must be met.

  • Decolorization Techniques:

    • Activated Carbon (Charcoal) Treatment: Dissolving the product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.

    • Thorough Purification: Repeated purification by chromatography or recrystallization may be necessary to remove the colored byproducts completely.

III. Frequently Asked Questions (FAQs)

  • What is the best synthetic route to start with for a beginner?

    • For those new to this synthesis, a common and relatively well-documented route is the reaction of thiosalicylic acid with an appropriate α-halo-ketone or a similar electrophile, followed by cyclization.[7]

  • How can I effectively monitor the progress of my reaction?

    • TLC is the most common and convenient method. Use a suitable solvent system that gives good separation between your starting material, product, and any major byproducts. HPLC is a more quantitative method for reaction monitoring.[1]

  • Are there any specific safety precautions I should take?

    • Thiophenols and their derivatives often have a strong, unpleasant odor and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some of the reagents used, such as strong bases and acids, are corrosive and should be handled with care.

IV. Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Alkylation and Cyclization

This protocol is a general representation and may require optimization for specific substrates.

  • Alkylation: To a solution of the starting substituted 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as DMF, add potassium carbonate (2.5 equivalents) and the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.2 equivalents).[8]

  • Heat the reaction mixture at 70°C for 4 hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water to precipitate the product.[8]

  • Filter the solid and wash with cold water.

  • Nitration, Reduction, and Cyclization: The subsequent steps of nitration, reduction, and cyclization to form the benzothiophene ring system would follow established literature procedures, which often involve strong acids and reducing agents.[1][8]

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel (100-200 mesh) in the starting eluent (e.g., petroleum ether or hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed product.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., petroleum ether or hexane).[4][5]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

V. Visualizations

Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.

General Synthesis and Side Reaction Pathway

synthesis_pathway cluster_main Main Synthetic Route cluster_side Common Side Reactions Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 This compound This compound Intermediate->this compound Cyclization Oxidized Byproducts Oxidized Byproducts Intermediate->Oxidized Byproducts Oxidation Polymeric Byproducts Polymeric Byproducts Intermediate->Polymeric Byproducts Intermolecular Reaction Isomeric Byproducts Isomeric Byproducts Intermediate->Isomeric Byproducts Alternative Cyclization

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxybenzothiophene Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the derivatization of 3-hydroxybenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the chemical modification of this important heterocyclic scaffold. This compound is a versatile building block in medicinal chemistry and materials science. However, its reactivity profile, particularly the keto-enol tautomerism and the presence of multiple reactive sites, can present challenges in achieving desired reaction outcomes. This document aims to equip you with the knowledge to navigate these complexities and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule?

A1: this compound exists in equilibrium between its enol (3-hydroxy) and keto (3-oxo) tautomeric forms. This equilibrium dictates its reactivity. The primary sites for derivatization are:

  • The Oxygen Atom (O-derivatization): The hydroxyl group in the enol form is nucleophilic and can be readily alkylated or acylated under basic conditions.

  • The C2 Position (C-derivatization): The C2 position is nucleophilic, especially in the keto tautomer, and can undergo reactions like C-alkylation and C-arylation. Electrophilic substitution on the thiophene ring also tends to occur at the C2 position.[1]

  • The Benzene Ring: While less reactive than the thiophene portion, the benzene ring can undergo electrophilic aromatic substitution, although this typically requires harsher conditions.

Q2: How does the keto-enol tautomerism of this compound influence its derivatization?

A2: The tautomeric equilibrium is a critical factor that can lead to mixtures of O- and C-derivatized products.[2][3][4] The position of this equilibrium is influenced by the solvent, temperature, and pH. In general, polar aprotic solvents can favor the keto tautomer, potentially leading to more C2-alkylation. Understanding and controlling this equilibrium is key to achieving selectivity. Theoretical studies have shown that the relative stability of keto and enol tautomers can be significantly affected by the molecular structure and solvent environment.[2][5][6]

Q3: What are the general guidelines for selecting a base and solvent for O-alkylation of this compound?

A3: For selective O-alkylation, the goal is to deprotonate the hydroxyl group without promoting side reactions at the C2 position.

  • Base Selection: A moderately strong base is often sufficient. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can influence the ratio of O- to C-alkylation.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used. The choice of solvent can impact the solubility of the reactants and the reaction rate. For instance, the combination of a lithium alkoxide with THF has been shown to be effective for high-yielding O-alkylation with minimal side products in some systems.[7]

Q4: Can I perform palladium-catalyzed cross-coupling reactions on the this compound core?

A4: Yes, palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the benzothiophene core.[8][9][10][11][12] C-H activation at the C2 position is a common strategy for direct arylation.[8][13][14] For these reactions to be successful, optimization of the palladium catalyst, ligands, base, and solvent is often necessary.[15]

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of this compound and provides systematic approaches to resolving them.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation (for O-alkylation/acylation) 1. Increase Base Equivalents: Use 1.5-2.0 equivalents of a moderate base like K₂CO₃. 2. Switch to a Stronger Base: Consider using NaH or another strong base if incomplete reaction persists. 3. Elevate Temperature: Gently heating the reaction (e.g., to 50-60 °C) can facilitate deprotonation.The hydroxyl proton of this compound has a pKa that requires a sufficiently strong base for complete removal, which is essential for the subsequent nucleophilic attack.
Poor Reagent Reactivity 1. Check Reagent Quality: Ensure the alkylating or acylating agent is not degraded. 2. Use a More Reactive Electrophile: For example, switch from an alkyl chloride to an alkyl bromide or iodide.The leaving group ability of the electrophile significantly impacts the reaction rate (I > Br > Cl).
Suboptimal Palladium Catalyst System (for Cross-Coupling) 1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. 2. Optimize Base and Solvent: The choice of base and solvent is critical in palladium catalysis and can dramatically affect the yield.[15]The catalytic cycle of palladium-catalyzed reactions is highly sensitive to the electronic and steric properties of the catalyst, ligands, and the reaction environment.
Reaction Not Reaching Completion 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Increase Temperature: Carefully increase the reaction temperature in increments.Some derivatization reactions may be kinetically slow and require more time or thermal energy to proceed to completion.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps Scientific Rationale
Competing C2-Alkylation 1. Modify Solvent System: Use less polar solvents to potentially favor O-alkylation. 2. Lower the Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity. 3. Change the Counter-ion: The choice of base (e.g., Na⁺, K⁺, Cs⁺) can influence the O/C selectivity.The keto-enol tautomerism is sensitive to the reaction conditions. Modifying these parameters can shift the equilibrium and favor one reactive pathway over the other.
Di-substitution or Polymerization 1. Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of the electrophile. 2. Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration.High concentrations of reactive intermediates can lead to undesired side reactions.
Side Reactions on the Benzene Ring 1. Use Milder Reaction Conditions: Avoid harsh reagents and high temperatures that could promote side reactions on the benzene ring.The thiophene ring is generally more reactive towards electrophiles than the fused benzene ring.[1] Using milder conditions helps to maintain this selectivity.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Close Polarity of Product and Starting Material 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.[15] 2. Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[15]Achieving good separation requires exploiting the subtle differences in polarity between the components of the reaction mixture.
Presence of Persistent Impurities 1. Aqueous Work-up: Perform an aqueous wash to remove water-soluble impurities and unreacted base. 2. Chemical Treatment: Consider a specific chemical wash to remove certain types of impurities (e.g., a dilute acid wash to remove basic impurities).A proper work-up procedure is crucial for removing the bulk of impurities before chromatographic purification.

Experimental Protocols & Workflows

General Protocol for O-Alkylation of this compound

This protocol provides a starting point for the O-alkylation of this compound. Optimization may be required for specific substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 0.1 M), add a base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Workflow for Troubleshooting Low Yield in Derivatization Reactions

G start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn product_degradation Product Degradation/ Side Products Formed no_sm->product_degradation increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp stronger_reagents Use Stronger Base/ More Reactive Electrophile increase_time_temp->stronger_reagents milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) product_degradation->milder_conditions check_purification Review Purification/ Work-up Procedure milder_conditions->check_purification

Caption: Decision tree for troubleshooting low reaction yields.

Data Presentation

The following table provides illustrative data on how the choice of base can affect the outcome of an O-alkylation reaction. These are representative values and will vary depending on the specific electrophile and reaction conditions.

Base Solvent Temperature (°C) Typical Yield of O-alkylated Product (%) Typical Yield of C2-alkylated Product (%)
K₂CO₃DMF2575-855-10
NaHTHF0 to 2580-90<5
Cs₂CO₃Acetonitrile5085-95<5
TriethylamineDichloromethane2560-70<5

Concluding Remarks

The successful derivatization of this compound hinges on a thorough understanding of its inherent reactivity and a systematic approach to reaction optimization. By carefully considering the choice of reagents, solvents, and reaction conditions, researchers can achieve high yields and selectivity for their desired products. This guide serves as a foundational resource to aid in your experimental design and troubleshooting efforts.

References

identifying and minimizing byproducts in 3-Hydroxybenzothiophene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxybenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to help you identify and minimize byproducts in your reactions, ensuring high yield and purity of your target compound.

I. Understanding the Synthesis and its Challenges

The synthesis of this compound, a valuable scaffold in medicinal chemistry, most commonly proceeds through the intramolecular cyclization of a derivative of thiosalicylic acid. A widely used method involves the reaction of thiosalicylic acid with an ethyl haloacetate, followed by a base-mediated intramolecular Dieckmann condensation. While effective, this pathway is often accompanied by the formation of undesirable byproducts that can complicate purification and reduce yields.

This guide will focus on the prevalent synthetic route starting from thiosalicylic acid and ethyl chloroacetate and will address the common challenges associated with it.

II. Troubleshooting Guide: Identifying and Resolving Byproduct Formation

This section is designed to help you diagnose and solve common issues encountered during the synthesis of this compound.

Q1: My reaction mixture has turned a deep red/purple color. What is this byproduct and how can I get rid of it?

A1: The intense color you are observing is most likely due to the formation of thioindigo , a well-known and highly colored byproduct in this compound synthesis.[1]

  • Formation Mechanism: Thioindigo is formed through the intermolecular condensation of two molecules of this compound under oxidative or basic conditions. The reaction proceeds via an initial oxidation of this compound to a reactive intermediate, which then undergoes dimerization.

    graph Thioindigo_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Formation of Thioindigo Byproduct.

  • Troubleshooting and Minimization:

    • Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Optimize Base Concentration: Use the minimum effective amount of base. Excess base can promote the oxidation and subsequent dimerization.

    • Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can accelerate byproduct formation.

    • Purification: Thioindigo is generally less soluble than this compound in many organic solvents. It can often be removed by recrystallization or column chromatography.

Q2: My yield is low, and I'm observing a significant amount of a high molecular weight, insoluble material. What could this be?

A2: The formation of a high molecular weight, insoluble substance suggests the presence of dimers and/or oligomers of this compound.

  • Formation Mechanism: These byproducts arise from intermolecular Dieckmann-type condensations competing with the desired intramolecular cyclization. This is particularly problematic at high concentrations or with a non-optimal choice of base.[2][3]

    graph Dimerization_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Competing Reaction Pathways.

  • Troubleshooting and Minimization:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular reaction.

    • Choice of Base: A sterically hindered, non-nucleophilic base such as potassium tert-butoxide can be more effective in promoting the intramolecular reaction.[2]

    • Slow Addition: Adding the substrate slowly to the base can help maintain a low concentration of the reactive intermediate, thus minimizing dimerization.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway.

Q3: How can I confirm the identity of my product and the suspected byproducts?

A3: A combination of analytical techniques is recommended for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR of this compound will show characteristic aromatic proton signals and a signal for the hydroxyl proton. Byproducts like thioindigo will have a distinctly different and more complex aromatic region.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms, which will differ between the monomeric product and dimeric byproducts.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of your products. The desired this compound will have a specific molecular ion peak, while dimers and thioindigo will have significantly higher molecular weights.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups. The presence of a hydroxyl group in the product and the characteristic carbonyl stretches in byproducts can be observed.

Compound¹H NMR (approx. ppm)¹³C NMR (approx. ppm)MS (m/z)IR (cm⁻¹)
This compound Aromatic protons (7.2-7.8), OH proton (variable)Aromatic carbons (115-140), C-OH (~150)~150 [M]⁺~3300 (O-H), ~1600 (C=C)
Thioindigo Complex aromatic signals (7.0-7.8)Aromatic carbons (110-140), Carbonyl (~186)~296 [M]⁺~1650 (C=O), ~1600 (C=C)

Note: Specific chemical shifts can vary depending on the solvent and instrument used.[4][5][6]

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to maximize the yield of this compound?

A1: While the optimal conditions can vary depending on the specific scale and equipment, the following are generally recommended to favor the formation of the desired product:

  • Base: Use a strong, non-nucleophilic base. Potassium tert-butoxide is often a good choice.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are typically used.

  • Temperature: The reaction is often carried out at reflux, but careful monitoring is necessary as excessive heat can promote byproduct formation.

  • Concentration: As mentioned in the troubleshooting guide, high dilution conditions are preferable to minimize intermolecular side reactions.

Q2: What is the best way to purify crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the first and most effective method for removing many impurities, including thioindigo, if a suitable solvent is found.[7][8][9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.[7][10]

  • Sublimation: For smaller scales, sublimation can be an excellent method for obtaining very pure this compound, as it is a volatile solid.

Q3: Can I use a different starting material instead of thiosalicylic acid?

A3: Yes, other starting materials can be used, but they may lead to different sets of byproducts. For example, syntheses starting from 2-chlorobenzonitrile or other substituted benzene derivatives are known. However, the thiosalicylic acid route is one of the most common and well-documented.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Thiosalicylic acid

  • Ethyl chloroacetate

  • Potassium tert-butoxide

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • S-alkylation:

    • In a round-bottom flask under an inert atmosphere, dissolve thiosalicylic acid in anhydrous ethanol.

    • Add potassium tert-butoxide portion-wise at 0 °C.

    • Slowly add ethyl chloroacetate and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether intermediate.

  • Dieckmann Condensation:

    • Dissolve the crude thioether in anhydrous toluene in a flask equipped with a reflux condenser and under an inert atmosphere.

    • Add potassium tert-butoxide and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with 1 M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

V. References

  • Indigo SI - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Dieckmann Condensation - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Laitonjam, W. S., & Wangkheirakpam, S. D. (2011). Comparative study of the major components of the indigo dye obtained from Strobilanthes flaccidifolius Nees. and Indigofera tinctoria Linn. Journal of Medicinal Plants Research, 5(20), 5143-5149.

  • Technical Support Center: Purification of Research Compounds - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Martin, R. W., & Guenther, H. (2007). Carbon-13 chemical-shift tensors in indigo: A two-dimensional NMR-ROCSA and DFT Study. Journal of Magnetic Resonance, 186(2), 221-230.

  • From Blue Jeans to Luminescent Materials: Designing Thioindigo-Based Red-Fluorescent Hybrid Systems. (2023). The Journal of Physical Chemistry C.

  • Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Protoisomerization of Indigo and Isoindigo Dyes Confirmed by Gas-Phase Infrared Ion Spectroscopy. (2019). The Journal of Physical Chemistry A.

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Thioindigo - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. (n.d.). Retrieved from --INVALID-LINK--

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from --INVALID-LINK--

  • Thioindigo | C16H8O2S2 | CID 3033973 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from --INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). Retrieved from --INVALID-LINK--

  • Thioindigo - Wikipédia. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Purification of 3-Hydroxy-2-isopropylbenzonitrile - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yields in the Cyclization to Form 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxybenzothiophene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the critical cyclization step. As experienced chemists know, the formation of heterocyclic scaffolds can be sensitive to a variety of factors. This resource provides a structured, in-depth approach to troubleshooting, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common questions and issues encountered during the synthesis of this compound, particularly focusing on intramolecular cyclization strategies.

FAQ 1: My overall yield for this compound is significantly lower than expected. What are the most common culprits?

Low yields in multi-step syntheses culminating in a cyclization can stem from issues in both the precursor synthesis and the final ring-closing reaction. It is crucial to systematically evaluate each stage.

Answer: The most frequent causes of low yields in this compound synthesis are:

  • Incomplete Cyclization: The primary issue is often the failure of the cyclization reaction to proceed to completion. This can be due to suboptimal reaction conditions such as temperature, reaction time, or the choice of catalyst and solvent.

  • Side Reactions: Competing reaction pathways can consume starting materials or intermediates, leading to the formation of undesired byproducts. Common side reactions include polymerization, decomposition of starting materials, or alternative cyclization pathways.

  • Starting Material Impurity: The purity of your precursors is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of complex mixtures that are difficult to separate.

  • Product Instability and Degradation: The desired this compound product itself might be unstable under the reaction or workup conditions, leading to degradation. For instance, 3-hydroxy-2-formylbenzothiophene is known to slowly decompose, yielding colored products like thioindigo. [1]* Purification Losses: Significant loss of product can occur during the purification process, especially if the product is volatile, highly polar, or forms azeotropes with the solvent.

To diagnose the specific issue, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in identifying the presence of unreacted starting materials, intermediates, or the formation of byproducts.

Troubleshooting Workflow: Diagnosing Low Yields

To systematically address the problem of low yields, a logical workflow is essential. The following diagram illustrates a step-by-step approach to pinpoint and resolve the issue.

Troubleshooting_Workflow start Low Yield of this compound check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity monitor_reaction 2. Monitor Reaction Progress (TLC, LC-MS) check_purity->monitor_reaction Purity Confirmed analyze_byproducts 3. Identify Byproducts (MS, NMR of crude mixture) monitor_reaction->analyze_byproducts Incomplete reaction or byproducts observed workup_purification 5. Evaluate Workup & Purification monitor_reaction->workup_purification Reaction goes to completion, still low yield optimize_conditions 4. Optimize Reaction Conditions analyze_byproducts->optimize_conditions Byproduct structures suggest side reactions optimize_conditions->monitor_reaction Re-run with new conditions success Improved Yield optimize_conditions->success Optimized conditions lead to high conversion workup_purification->success Optimized purification

Caption: A systematic workflow for troubleshooting low yields.

FAQ 2: I am observing multiple spots on my TLC plate, and the reaction mixture is a complex mess. What are the likely side reactions?

The formation of multiple products is a clear indication of competing reaction pathways. Understanding the plausible side reactions is key to mitigating them.

Answer: Several side reactions can occur during the cyclization to form benzothiophenes, depending on the specific synthetic route. Common side reactions include:

  • Dimerization or Polymerization of Starting Materials: This is especially prevalent with highly reactive intermediates.

  • Oxidation of the Thiol Group: If your precursor contains a free thiol, it can be susceptible to oxidation, forming disulfides, which can then undergo further reactions.

  • Alternative Cyclization Pathways: Depending on the substrate, cyclization could occur at a different position on the aromatic ring, leading to regioisomers. For instance, in some radical-based cyclizations, a mixture of 5- and 6-substituted isomers can be formed. [2]* Decomposition under Harsh Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of either the starting materials or the product.

  • Incomplete Demethylation: In syntheses starting from o-alkynyl thioanisoles, the demethylation step might be incomplete, leading to sulfonium salt intermediates. [3] To minimize these side reactions, consider the following:

  • Lowering the Reaction Temperature: This can often reduce the rate of undesired side reactions more than the desired cyclization.

  • Using a More Selective Catalyst: If applicable, a catalyst that favors the desired reaction pathway should be chosen.

  • Protecting Sensitive Functional Groups: Protecting groups can be used to prevent unwanted reactions of sensitive functionalities.

  • Degassing the Solvent: Removing dissolved oxygen can prevent oxidation side reactions.

FAQ 3: My cyclization reaction is stalling and not going to completion. How can I drive the reaction forward?

An incomplete reaction is a common hurdle. Several factors could be at play, from reagent stoichiometry to catalyst activity.

Answer: To push a sluggish cyclization to completion, several strategies can be employed. The choice of strategy will depend on the specific reaction mechanism.

Table 1: Strategies to Improve Reaction Conversion

StrategyRationale & ExplanationExample Application
Increase Temperature Provides the necessary activation energy for the reaction to proceed at a faster rate. However, be cautious as this can also promote side reactions.Refluxing the reaction mixture in a higher-boiling solvent.
Increase Reaction Time Some reactions are inherently slow and simply require more time to reach completion.Extending the reaction from a few hours to overnight.
Add More Reagent/Catalyst If a reagent is being consumed or the catalyst is deactivating over time, adding more can help drive the reaction forward.In a palladium-catalyzed cyclization, adding a fresh portion of the palladium catalyst. [3]
Change the Solvent The polarity and coordinating ability of the solvent can significantly impact reaction rates.Switching from a non-polar solvent like toluene to a more polar aprotic solvent like DMF or NMP.
Use a Dehydrating Agent If the reaction produces water as a byproduct, its removal can shift the equilibrium towards the product side (Le Chatelier's principle).Using molecular sieves or a Dean-Stark apparatus.

It is advisable to implement these changes one at a time to clearly understand the effect of each variable.

FAQ 4: I suspect my starting materials are not pure enough. What are the critical precursors and how can I purify them?

The adage "garbage in, garbage out" holds particularly true in organic synthesis. The purity of your starting materials is non-negotiable for achieving high yields.

Answer: The most common precursors for the synthesis of this compound via cyclization involve an aromatic ring with an ortho-substituted sulfur-containing side chain. A classic example is the reaction of a substituted thiophenol with an alpha-halo ketone or ester, followed by cyclization. Another common route involves the intramolecular cyclization of an o-alkynyl thioanisole derivative. [4][5] Key Precursors and Purification Methods:

  • o-Substituted Thiophenols:

    • Common Impurities: Disulfides (from oxidation), other regioisomers.

    • Purification: Distillation under reduced pressure is often effective. For solid thiophenols, recrystallization from an appropriate solvent (e.g., hexane, ethanol) is recommended.

  • Thioglycolic Acid and its Esters:

    • Common Impurities: Dithiodiglycolic acid, thiodiglycolic acid. [6] * Purification: Vacuum distillation is the preferred method for purifying thioglycolic acid and its volatile esters.

  • o-Alkynyl Thioanisoles:

    • Common Impurities: Unreacted starting materials from their synthesis (e.g., o-halothioanisole and the terminal alkyne).

    • Purification: Flash column chromatography on silica gel is typically the most effective method.

Protocol: Purification of a Liquid Thiophenol by Vacuum Distillation

  • Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap.

  • Heating: Gently heat the distillation flask in an oil bath.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point and refractive index for your specific thiophenol.

  • Storage: Store the purified thiophenol under an inert atmosphere (nitrogen or argon) to prevent oxidation.

FAQ 5: I've managed to improve the reaction conversion, but I'm losing a lot of product during workup and purification. What are some best practices?

Product loss during isolation and purification can be a significant contributor to low overall yields. The properties of this compound and its derivatives require careful handling.

Answer: 3-Hydroxybenzothiophenes can be somewhat acidic and polar, which can lead to challenges during extraction and chromatography.

Best Practices for Workup and Purification:

  • Aqueous Workup:

    • During extraction, be mindful of the pH. The hydroxyl group on the benzothiophene ring is phenolic and thus acidic. In a basic aqueous wash (e.g., with sodium bicarbonate), the product may be deprotonated and partition into the aqueous layer. It is often better to use a neutral wash (water or brine) if possible.

  • Chromatography:

    • Column Chromatography: Silica gel is commonly used. Due to the polarity of the hydroxyl group, a relatively polar eluent system (e.g., ethyl acetate/hexane) may be required. Tailing of the product spot on TLC can be an issue. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a C18 reversed-phase column.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one that gives good crystal formation and high recovery.

  • Product Stability: Be aware that some this compound derivatives can be unstable. [1]It is advisable to minimize exposure to heat and light during purification and to store the final product in a cool, dark place, preferably under an inert atmosphere.

Visualizing the Reaction: A Generalized Cyclization Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagram illustrates a generalized electrophilic cyclization pathway for the formation of a benzothiophene ring, a common strategy in these syntheses. [5]

References

strategies to improve the regioselectivity of 3-Hydroxybenzothiophene functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxybenzothiophene Functionalization

A Guide to Mastering Regioselectivity

Welcome to the technical support center for this compound chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The this compound core is a privileged structure in numerous biologically active compounds, but controlling its functionalization can be a significant experimental challenge. This resource provides in-depth, troubleshooting-focused answers to common issues encountered in the lab, with a strong emphasis on achieving high regioselectivity.

Troubleshooting Guide: Common Regioselectivity Challenges

The functionalization of this compound is dominated by the electronic interplay between the electron-rich thiophene ring and the powerful activating effect of the C3-hydroxyl group. This typically directs reactions to the C2 and C4 positions, which are ortho to the hydroxyl group. The primary challenge lies in selectively targeting one position over the other.

Issue 1: My reaction is non-selective, yielding a mixture of C2 and C4-substituted products during electrophilic substitution. How can I improve selectivity?

Answer: This is a classic problem rooted in the inherent electronic nature of the scaffold. The C3-hydroxyl group is a strong electron-donating group, which activates both the C2 and C4 positions towards electrophilic attack. The outcome of the reaction is often a delicate balance between kinetic and thermodynamic control, which can be manipulated by carefully tuning the reaction conditions.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Decreasing the temperature often enhances selectivity by favoring the reaction pathway with the lowest activation energy.[1][2] For many electrophilic substitutions, this can shift the balance from a nearly statistical mixture to a synthetically useful ratio.

  • Modify the Electrophile/Catalyst System: Highly reactive electrophiles (e.g., neat Br₂) tend to be less selective. Using a milder, bulkier, or more controlled source of the electrophile can dramatically improve regioselectivity.

    • For bromination, switching from Br₂ to N-Bromosuccinimide (NBS) can favor one isomer.

    • In Friedel-Crafts reactions, the choice of Lewis acid is critical. A weaker Lewis acid may exhibit greater selectivity.[3]

  • Leverage Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the charged intermediates (the Wheland intermediate) formed during the attack at C2 versus C4.[1] A systematic screen of solvents is recommended.

    • Non-polar solvents (e.g., hexane, toluene) may favor the less polar transition state.

    • Polar aprotic solvents (e.g., DMF, acetonitrile) can influence the reaction rate and selectivity through dipole interactions.

Workflow for Optimizing Electrophilic Substitution

start Start: Mixture of C2/C4 Products temp Reduce Temperature (e.g., 0°C to -78°C) start->temp protect Protect C3-OH Group start->protect Alternative Strategy reagent Modify Reagent (e.g., NBS instead of Br₂) temp->reagent If still mixed solvent Screen Solvents (Polar vs. Non-polar) reagent->solvent If still mixed outcome Improved C2 or C4 Selectivity solvent->outcome protect->reagent

Caption: Decision tree for improving electrophilic substitution selectivity.

Issue 2: I need to functionalize the C2 position exclusively, but C4-functionalization is a persistent side reaction. How can I direct the reaction to C2?

Answer: The C2 position is often the kinetically favored site for deprotonation and reactions involving organometallics due to the acidity of the C2-H bond, which is influenced by both the adjacent sulfur atom and the ortho-hydroxyl group. Strategies that exploit this inherent reactivity can provide excellent C2 selectivity.

Strategy: N-Heterocyclic Carbene (NHC) Catalysis for C2-Alkylation

N-Heterocyclic carbenes (NHCs) can catalyze the enantioselective functionalization of the C2-position.[4] This method proceeds through the generation of chiral acylazolium intermediates that undergo a rearrangement to deliver functionality specifically to the C2 position.

Detailed Protocol: NHC-Catalyzed C2-Alkylation of this compound

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and a suitable base (e.g., DBU).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or CH₂Cl₂). Stir for 10-15 minutes at room temperature to generate the free carbene.

  • Reagent Addition: Add the this compound substrate to the flask.

  • Coupling Partner: Slowly add the coupling partner (e.g., a 2-bromoenal) via syringe pump over 1-2 hours at the desired temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst NHC Precursor + BaseGenerates the active NHC catalyst in situ.[4]
Substrate 3-Hydroxybenzofuran/thiopheneThe 3-amino/hydroxy group is crucial for the reaction mechanism.[4]
Coupling Partner 2-BromoenalForms the key α,β-unsaturated acylazolium intermediate.
Solvent Anhydrous THF or CH₂Cl₂Aprotic solvent prevents quenching of the catalyst and intermediates.
Temperature 0 °C to RTBalances reaction rate with catalyst stability and selectivity.
Issue 3: My goal is C4-functionalization on the benzene ring, but all reactions default to the thiophene ring (C2). How can I achieve C4 selectivity?

Answer: This is a significant challenge because the thiophene ring is intrinsically more electron-rich and reactive than the fused benzene ring.[1] To target the C4 position, you must employ strategies that either electronically 'deactivate' the thiophene ring or physically direct the reagents to the C4 site.

Strategy 1: Protecting Group-Induced Steric Hindrance

The C3-hydroxyl group is your most powerful synthetic handle. By installing a sterically demanding protecting group, you can physically block access to the C2 position, forcing reagents to attack the next most activated site, C4.

  • Protection: React this compound with a bulky silyl chloride (e.g., tert-Butyldiphenylsilyl chloride, TBDPSCl) or another large protecting group.

  • Functionalization: Perform the desired electrophilic substitution (e.g., bromination with NBS). The bulky group at C3 will sterically shield the C2 position.

  • Deprotection: Remove the protecting group (e.g., with TBAF for a silyl group) to reveal the C4-functionalized this compound.

sub This compound C2-H C4-H step1 Protect C3-OH (e.g., TBDPSCl) sub->step1 protected Bulky Protecting Group at C3 C2 (Blocked) C4 (Open) step1->protected step2 Electrophilic Attack (e.g., NBS) protected->step2 functionalized C4-Functionalized Intermediate C2 (Blocked) C4-Br step2->functionalized step3 Deprotect C3-OH (e.g., TBAF) functionalized->step3 product Final Product C2-H C4-Br step3->product

Caption: Workflow for C4-functionalization via steric blocking.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful technique for regioselective C-H functionalization.[1] While the C3-OH group directs to C2, you can pre-install a directing metalation group (DMG) on the benzene ring to achieve functionalization at other positions, such as C4 or C7, before the thiophene ring is even formed.

Conceptual Example for C7-Functionalization:

An N,N-diethyl carbamate group can be used to direct lithiation to the ortho position.[5][6] This allows for the introduction of a functional group at what will become the C7 position of the final benzothiophene.

  • Start with an O-3-halophenylcarbamate.

  • Perform an ortho-lithiation reaction directed by the carbamate group.

  • Quench the lithiated species with a sulfur electrophile.

  • Perform an electrophilic cyclization to form the benzothiophene ring, now functionalized at the C7 position.[5]

This "build-it-in" approach provides unambiguous regiocontrol when direct functionalization of the heterocycle is problematic.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the C2 vs. C4 competition? A1: It stems from the electronic properties of the molecule. The sulfur atom in the thiophene ring can stabilize an adjacent carbanion (at C2) through d-orbital participation or polarization effects, making the C2 proton more acidic and kinetically favorable for deprotonation. Conversely, the C3-hydroxyl group is a powerful ortho-, para- director for electrophilic aromatic substitution, activating both C2 and C4. The resonance structure for attack at C4 often preserves the aromaticity of the benzene ring in the intermediate, which can make it a thermodynamically favorable pathway under certain conditions.

Q2: How can I definitively confirm the regiochemistry of my final product? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H NMR: The coupling constants (J-values) between adjacent protons on the benzene ring can help identify substitution patterns.

  • Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment is definitive. For example, irradiation of the C3-OH proton should show an NOE to the proton at C4, but not to the proton at C2, confirming C4 substitution. Conversely, an NOE between a new substituent at C2 and the C3-OH would confirm C2 functionalization.

  • HMBC/HSQC: These 2D NMR experiments can establish long-range (2-3 bond) and direct (1-bond) carbon-proton correlations, respectively, providing an unambiguous map of the molecular structure.

Q3: Are there alternative strategies for C3 functionalization? A3: While this guide focuses on C2/C4 selectivity, it's worth noting that C3 functionalization is also a significant area. Traditional methods often struggle with regioselectivity against C2.[7][8] However, modern methods using benzothiophene S-oxides as precursors can achieve complete C3 regioselectivity.[7][8] This "interrupted Pummerer" reaction allows for the site-selective delivery of coupling partners under mild, metal-free conditions.[8]

References

Technical Support Center: Overcoming Solubility Challenges of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxybenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimental work. Our goal is to empower you with the knowledge to effectively handle this compound and achieve reliable, reproducible results.

Introduction to this compound and its Solubility Profile

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bicyclic benzothiophene core with a hydroxyl group, presents a unique set of physicochemical properties that directly influence its solubility. The benzothiophene moiety is inherently hydrophobic, leading to poor solubility in aqueous solutions.[1] Conversely, the presence of the hydroxyl group introduces a degree of polarity and the potential for hydrogen bonding, allowing for some solubility in polar organic solvents.

Understanding the interplay between these structural features is paramount to mastering its solubilization. This guide will delve into the factors governing its solubility and provide actionable strategies to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the general solubility characteristics of this compound?

This compound, as a general rule, exhibits the following solubility profile:

  • Insoluble in Water: Due to its predominantly non-polar aromatic structure, it has very low solubility in water.[2]

  • Soluble in Organic Solvents: It is generally soluble in a range of organic solvents.[1][3] The degree of solubility will vary depending on the specific solvent's polarity and its ability to interact with the solute.

For a quick reference, the following table provides a qualitative overview of the expected solubility of this compound in common laboratory solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate the compound through dipole-dipole interactions and are good hydrogen bond acceptors.
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the 3-hydroxy group.
Ethers Tetrahydrofuran (THF), DioxaneModerateThese solvents are less polar than alcohols but can still engage in hydrogen bonding as acceptors.[4]
Ketones AcetoneModerateAcetone's polarity and ability to accept hydrogen bonds contribute to its solvating power.[3]
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThese solvents are less polar and primarily interact through weaker dipole and dispersion forces.
Aromatic Toluene, BenzeneLowThese non-polar solvents are less effective at solvating the polar hydroxyl group.[5]
Non-Polar Aliphatic Hexane, HeptaneVery LowThe significant difference in polarity leads to poor solute-solvent interactions.[5]
FAQ 2: I'm observing precipitation when preparing my stock solution. What should I do?

Precipitation during stock solution preparation is a common issue. Here’s a systematic approach to troubleshoot this problem:

Troubleshooting_Precipitation start Precipitation Observed check_solvent Is the solvent appropriate? (Refer to FAQ 1) start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent Select a stronger solvent (e.g., DMSO, DMF) check_solvent->change_solvent No try_sonication Apply gentle heating and/or sonication check_concentration->try_sonication No lower_concentration Prepare a more dilute stock solution check_concentration->lower_concentration Yes filter_solution Filter the solution (0.22 µm) try_sonication->filter_solution Still cloudy success Solution is clear try_sonication->success Clear filter_solution->success Clear after filtering fail Precipitation persists filter_solution->fail Precipitate remains change_solvent->check_concentration lower_concentration->try_sonication

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Verify Solvent Choice: Cross-reference your chosen solvent with the qualitative solubility table in FAQ 1. If you are using a solvent with low expected solubility, consider switching to a more appropriate one like DMSO or DMF.

  • Assess Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound in that specific solvent.

  • Employ Physical Methods: Gentle heating and sonication can help overcome the activation energy barrier for dissolution. However, be cautious with heat-sensitive compounds.

  • Filter if Necessary: If a small amount of particulate matter remains, it may be due to impurities. Filtering the solution through a 0.22 µm syringe filter can yield a clear stock.

  • Consider a Different Solvent or a Co-solvent System: If the above steps fail, a stronger solvent or a co-solvent mixture (see FAQ 4) may be required.

FAQ 3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be a powerful tool to enhance the solubility of this compound in aqueous or partially aqueous systems. The hydroxyl group on the benzothiophene ring is weakly acidic, similar to other phenolic compounds. By increasing the pH of the solution, you can deprotonate the hydroxyl group to form a more soluble phenolate salt.

Causality: The deprotonation of the hydroxyl group introduces a negative charge on the molecule, significantly increasing its polarity and its ability to interact with polar solvents like water.

Practical Guidance:

  • Experimental Approach:

    • Prepare a suspension of this compound in your desired aqueous buffer.

    • Gradually add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.

    • The pH at which the compound fully dissolves represents the minimum pH required for solubilization at that concentration.

  • Important Considerations:

    • Compound Stability: Be aware that some compounds can degrade at high pH. It is crucial to assess the stability of this compound under your chosen basic conditions.

    • Buffer Compatibility: Ensure that the chosen pH is compatible with your downstream experimental conditions and that the buffer system has adequate capacity to maintain the desired pH.

FAQ 4: Can co-solvents be used to improve the solubility of this compound?

Co-solvents are mixtures of a primary solvent (often water or an aqueous buffer) with a water-miscible organic solvent. This approach is highly effective for increasing the solubility of hydrophobic compounds.[9]

Mechanism of Action: The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the non-polar benzothiophene core to be solvated.

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used co-solvent.

  • Ethanol: A less toxic option that is often suitable for biological assays.

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights can be effective.

  • Propylene Glycol (PG): Another biocompatible co-solvent.

Experimental Protocol for Co-solvent Optimization:

  • Prepare a high-concentration stock solution of this compound in a pure, strong organic solvent (e.g., 100% DMSO).

  • Perform serial dilutions of this stock solution into your primary aqueous buffer.

  • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the maximum achievable solubility with that percentage of co-solvent.

  • Assay Compatibility: It is critical to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent, as high concentrations can be toxic or interfere with the assay. Always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments.

FAQ 5: How can I determine the quantitative solubility of this compound in a specific solvent?

For many applications, particularly in drug development, knowing the precise solubility of a compound is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[10]

Solubility_Determination_Workflow start Start add_excess Add excess solid to a known volume of solvent in a sealed vial start->add_excess equilibrate Agitate at a constant temperature (24-72 hours) add_excess->equilibrate separate Allow solid to settle or centrifuge equilibrate->separate sample Carefully withdraw a sample of the supernatant separate->sample filter Filter the sample (0.22 µm syringe filter) sample->filter dilute Dilute the filtered sample with a known volume of a suitable solvent filter->dilute analyze Analyze concentration using a calibrated method (e.g., HPLC) dilute->analyze calculate Calculate original solubility analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Detailed Experimental Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a sealed vial containing a known volume of the test solvent. A visual excess of solid should be present.

  • Equilibration:

    • Place the vial in a shaker or on a stirrer in a constant temperature bath for 24 to 72 hours to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifugation of the vial can be performed.

  • Sampling and Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered sample with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

  • Calculation:

    • Calculate the original solubility in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

References

Technical Support Center: 3-Hydroxybenzothiophene Handling & Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxybenzothiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive heterocyclic compound. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the challenges associated with its handling, particularly preventing decomposition during reaction workup and purification.

Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses the most common issues encountered when working with this compound, focusing on immediate, actionable solutions.

Q1: My aqueous workup is turning dark purple/red/brown. What is happening and how can I stop it?

A1: Root Cause Analysis & Immediate Mitigation

This coloration is a classic indicator of oxidative decomposition. This compound, being a phenolic compound, is highly susceptible to oxidation, especially in the presence of air (O₂) and under basic or even neutral pH conditions. The hydroxyl group can be deprotonated to form a phenoxide, which is extremely electron-rich and rapidly oxidized. This process generates highly conjugated, colored byproducts, likely involving dimerization to thioindigo-type structures.[1][2]

Core Mechanism of Decomposition: The decomposition is a multi-step process initiated by oxidation. The resulting radical species are highly reactive and can dimerize or polymerize, leading to the intensely colored impurities you observe. Phenolic compounds are effective antioxidants precisely because they can scavenge radicals, but this process consumes the desired product.[3][4][5]

Diagram: Proposed Oxidative Dimerization Pathway

DecompositionPathway cluster_0 Step 1: Activation & Oxidation cluster_1 Step 2: Dimerization 3-OH-BT This compound (Stable) Phenoxide Phenoxide Anion (Highly Reactive) 3-OH-BT->Phenoxide Base (OH⁻) Radical Phenoxy Radical Phenoxide->Radical O₂ / Trace Metals Dimer Dimerization Radical->Dimer Colored Colored Byproducts (e.g., Thioindigo-like) Dimer->Colored

Caption: Oxidative pathway of this compound.

Recommended Solutions:

  • Work Under an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.[6] All workup steps (quenching, extraction, washing) must be performed under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).

  • Use Degassed Solvents: Solvents readily dissolve atmospheric oxygen. Before use, degas all aqueous solutions and organic solvents by sparging with N₂ or Ar for 15-30 minutes.

  • Control pH: Avoid basic conditions at all costs. During an extractive workup, it is preferable to wash with a slightly acidic solution (e.g., dilute HCl, pH ~4-5) or a buffered solution (e.g., phosphate or citrate buffer, pH ~6-7) rather than pure water or brine, which can be slightly basic. Acidic conditions used to extract related compounds have sometimes led to other side reactions, so moderation is key.[1]

  • Add a Reducing Agent: Introduce a small amount of a mild reducing agent to the aqueous quench solution before adding your reaction mixture. This will scavenge dissolved oxygen and reduce any oxidized species as they form.

Reducing Agent / AntioxidantTypical ConcentrationProsCons
Sodium Dithionite (Na₂S₂O₄) 0.1 - 0.5 M in aqueous phaseVery effective at scavenging O₂ and reducing quinones.Can be difficult to remove from product; may introduce sulfur impurities.
Sodium Bisulfite (NaHSO₃) Saturated aqueous solutionInexpensive, effective.Can form adducts with aldehydes/ketones if present.
Ascorbic Acid (Vitamin C) 0.1 M in aqueous phaseMild, organic, easily removed during workup.[5]Less powerful than inorganic reducing agents.
Q2: I managed to prevent coloration during extraction, but my compound decomposed on the silica gel column. Why?

A2: The Challenge of Chromatography

Standard silica gel is slightly acidic and has a high surface area, which can catalyze decomposition. More importantly, it is saturated with air. As your compound travels down the column, it is continuously exposed to oxygen.

Recommended Solutions:

  • Use Degassed Eluents: Just as with workup solvents, thoroughly degas your chromatography solvents.

  • Pack and Run Under Inert Gas: Pack the column using degassed solvent, and maintain a positive pressure of N₂ or Ar at the top of the column throughout the purification.

  • Alternative Purification Methods:

    • Sublimation: If your compound is thermally stable, sublimation is an excellent, solvent-free method for purification that has been used successfully for similar molecules.[1][2]

    • Crystallization: This is often the best method for achieving high purity while minimizing decomposition. Perform crystallization from degassed solvents under an inert atmosphere.

Diagram: Troubleshooting Workflow for Workup & Purification

TroubleshootingWorkflow Start Decomposition Observed (Color Change) Where When did it occur? Start->Where Workup During Aqueous Workup Where->Workup Purification During Purification Where->Purification CheckAtmo Using Inert Atmosphere? Workup->CheckAtmo CheckSolvent Using Degassed Solvents? CheckAtmo->CheckSolvent Yes Sol_Atmo Implement N₂/Ar blanket. Use Schlenk techniques. CheckAtmo->Sol_Atmo No CheckpH Is pH < 7? CheckSolvent->CheckpH Yes Sol_Solvent Sparge all solvents with N₂/Ar for 15+ min. CheckSolvent->Sol_Solvent No Sol_pH Use acidic wash (pH 4-5) or add reducing agent. CheckpH->Sol_pH No CheckColumn Is it Silica Column? Purification->CheckColumn Sol_Column Use degassed eluents. Run under N₂ pressure. CheckColumn->Sol_Column Yes Sol_Alt Consider Crystallization or Sublimation. Sol_Column->Sol_Alt Still fails?

Caption: Decision tree for troubleshooting decomposition.

Detailed Protocol: Inert Atmosphere Extractive Workup

This protocol assumes a reaction in an organic solvent that needs to be quenched with an aqueous solution and extracted.

Materials:

  • Reaction flask sealed with a rubber septum.

  • Schlenk-type separatory funnel or a standard separatory funnel with a T-bore stopcock and a sidearm for gas inlet.

  • Cannulas and N₂/Ar gas line.

  • Degassed Solvents: Organic extraction solvent, deionized water (or buffer), and brine. To degas, sparge with N₂ for at least 20 minutes prior to use.

Procedure:

  • Prepare for Quench: Cool the reaction mixture to the desired temperature (typically 0 °C) under a positive pressure of N₂.

  • Inert Transfer: Using a cannula, slowly transfer the reaction mixture to the Schlenk separatory funnel which has been previously purged with N₂.

  • Aqueous Quench: Slowly add the degassed aqueous quench solution (ideally containing a reducing agent like sodium bisulfite) via cannula to the separatory funnel.

  • Extraction: Stopper the funnel (use a glass stopper with a gas inlet). Gently swirl to mix. To vent, do not open the stopper to the air; instead, open the stopcock while the funnel is inverted and the gas inlet is connected to a bubbler to release pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower layer. Transfer the desired organic layer via cannula to a clean, N₂-purged flask.

  • Wash: Add degassed wash solution (e.g., brine) to the separatory funnel containing the organic layer and repeat the extraction process.

  • Drying and Concentration: Transfer the final organic layer via cannula to a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) under N₂. After drying, filter via cannula and concentrate the solvent using a rotary evaporator equipped with a gas inlet on the vacuum adapter to re-introduce N₂ instead of air when releasing the vacuum.

Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for this compound? A3: Store the solid compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (N₂ or Ar). Keep it in a freezer (-20 °C) and protected from light to minimize thermal and photolytic degradation.[7] Solutions of the compound are significantly less stable and should be prepared fresh.[1][2]

Q4: Can I use antioxidants like BHT to stabilize my product? A4: Yes, hindered phenolic antioxidants like Butylated hydroxytoluene (BHT) can be effective stabilizers.[8][9] A small amount (e.g., <0.1 mol%) can be added to your final product before storage or even to chromatography solvents. However, be aware that this introduces an impurity that may need to be accounted for or removed later.

Q5: My reaction is run in water. How can I prevent decomposition from the start? A5: If the reaction chemistry allows, ensure the aqueous medium is thoroughly degassed before adding reactants. Maintain a strict inert atmosphere over the reaction throughout. Consider adding a water-soluble, non-interfering antioxidant. The choice of buffer is critical; maintain a slightly acidic to neutral pH if possible.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 3-Bromo-Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 3-bromo-benzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their reactions with this specific heteroaromatic halide. Here, we will delve into the nuances of catalyst optimization, providing practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading particularly important for a substrate like 3-bromo-benzothiophene?

A1: 3-Bromo-benzothiophene is a heteroaromatic halide. Heteroatoms, such as the sulfur in the benzothiophene ring system, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst deactivation or inhibition, making the optimization of catalyst loading a critical step to ensure efficient turnover and high yields.[1] Finding the "sweet spot"—the lowest possible catalyst concentration that still provides a high reaction rate and complete conversion—is key to a cost-effective and reproducible process.

Q2: What is a typical starting catalyst loading for a Suzuki coupling with 3-bromo-benzothiophene?

A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for Suzuki couplings with aryl bromides.[2] However, the optimal loading can be significantly lower, sometimes even in the parts-per-million (ppm) range, depending on the specific catalyst system (palladium precursor and ligand), base, and solvent used.[3][4]

Q3: How does catalyst loading affect the overall reaction outcome?

A3: Catalyst loading directly impacts several key reaction parameters:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate.

  • Yield and Conversion: Sufficient catalyst is necessary to drive the reaction to completion. However, excessively high loading can sometimes lead to increased side reactions.

  • Purity: High catalyst loading can result in higher levels of residual palladium in the final product, which is a significant concern in pharmaceutical applications. It can also promote side reactions like homocoupling.[5]

  • Cost: Palladium catalysts and their associated ligands can be expensive.[6][7] Optimizing for lower catalyst loading directly translates to reduced process costs, which is especially important for large-scale synthesis.[3]

Q4: What are the signs that my catalyst loading is not optimized?

A4: Several experimental observations can indicate non-optimal catalyst loading:

  • Low or No Conversion: This is the most obvious sign and could point to insufficient catalyst or catalyst deactivation.[8]

  • Sluggish Reaction: If the reaction takes an unusually long time to reach completion, the catalyst loading may be too low.[9]

  • Formation of Significant Byproducts: The presence of homocoupling products (dimers of the boronic acid or the aryl halide) or dehalogenation of the starting material can suggest issues with the catalytic cycle, which can sometimes be mitigated by adjusting the catalyst loading and other reaction parameters.[5]

  • Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to variations in catalyst activity, which is more pronounced at very low loadings.

Troubleshooting Guide

Navigating the complexities of Suzuki coupling with heteroaromatic substrates can be challenging. The following table outlines common problems encountered when working with 3-bromo-benzothiophene and provides a systematic approach to troubleshooting.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium precursor or ligand may have degraded. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. 3. Catalyst Poisoning: The sulfur atom in benzothiophene or impurities in the reagents may be deactivating the catalyst.[1] 4. Poorly Degassed System: Oxygen can oxidize the active Pd(0) catalyst.[10]1. Use fresh, high-purity catalyst and ligands. Consider using a pre-catalyst for more consistent generation of the active species.[9][11] 2. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%). 3. Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can sometimes be more resistant to poisoning.[11][12] 4. Ensure thorough degassing of solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][13]
Significant Homocoupling 1. Presence of Oxygen: As mentioned, oxygen can lead to the formation of Pd(II) species that promote homocoupling of the boronic acid.[5] 2. Degradation of Boronic Acid: Some boronic acids are prone to decomposition, especially at elevated temperatures.[14] 3. Suboptimal Base or Solvent: The reaction conditions may favor the homocoupling pathway.1. Rigorously exclude oxygen from the reaction.[8] 2. Use a slight excess of the boronic acid (1.1-1.2 equivalents). Consider using more stable boronate esters (e.g., pinacol esters).[8] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems.[12]
Dehalogenation of 3-Bromo-benzothiophene 1. High Reaction Temperature: Elevated temperatures can sometimes promote this side reaction. 2. Choice of Base and Solvent: Certain bases or solvents can act as hydride sources. 3. Ligand Effects: The electronic properties of the ligand can influence the likelihood of dehalogenation.1. Attempt the reaction at a lower temperature. 2. Screen alternative bases and ensure anhydrous solvents are used if water is suspected to be involved. 3. Try a different class of ligand.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[1] 2. Insufficient Base: The base may be consumed or not strong enough to facilitate the transmetalation step effectively.[15] 3. Product Inhibition: The product formed may be coordinating to the palladium and inhibiting further catalytic activity.1. Consider a second addition of the catalyst midway through the reaction. 2. Use a stronger base or increase the equivalents of the current base. 3. Dilute the reaction mixture or screen different solvents.

Visualizing the Troubleshooting Workflow

G cluster_start Initial Observation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_outcome Outcome start Low Yield / No Product catalyst_check Check Catalyst & Ligand Quality start->catalyst_check Is catalyst active? degas Improve Degassing start->degas Is system inert? boronic_acid Check Boronic Acid Stability start->boronic_acid Reagent integrity? increase_loading Increase Catalyst Loading catalyst_check->increase_loading Yes screen_ligands Screen Ligands (e.g., SPhos, XPhos) increase_loading->screen_ligands Still low yield success Successful Optimization screen_ligands->success screen_base Screen Bases & Solvents degas->screen_base Yes temp Adjust Temperature screen_base->temp Still issues temp->success excess_boronic Use Slight Excess of Boronic Acid boronic_acid->excess_boronic Yes excess_boronic->success

Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determine the minimum effective catalyst loading for the Suzuki coupling of 3-bromo-benzothiophene with a representative boronic acid.

Materials:

  • 3-bromo-benzothiophene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In parallel, set up a series of reactions in oven-dried vials. To each vial, add 3-bromo-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst/Ligand Premixing: Prepare stock solutions of the palladium precursor and the ligand in the reaction solvent. This allows for accurate dispensing of small quantities. A typical Pd:Ligand ratio is 1:2.

  • Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/water 4:1, 5 mL) to each vial.

  • Degassing: Seal the vials and purge the headspace with an inert gas for 5-10 minutes.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 90-100 °C).[2]

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2][16]

  • Analysis: Compare the reaction profiles. The optimal catalyst loading is the lowest concentration that provides complete conversion of the starting material within a reasonable timeframe, with minimal byproduct formation.

Visualizing the Suzuki Catalytic Cycle

Understanding the mechanism is key to troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [Ar'-B(OR)2]^- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX 3-Bromo-benzothiophene (Ar-X) ArX->OxAdd ArB Ar'-B(OH)2 + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Example Catalyst Loading Screen

The following table illustrates how to present the results from a catalyst loading screen.

Catalyst Loading (mol%)Time to >95% Conversion (h)Yield (%)Key Byproducts Observed
2.0296Minor homocoupling
1.0497Trace homocoupling
0.5 8 95 None detected
0.12485Incomplete conversion
0.052460Incomplete conversion

Conditions: 3-bromo-benzothiophene (1 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂/SPhos (1:2), K₃PO₄ (2 mmol), Dioxane/H₂O (4:1), 100°C.

From this example data, 0.5 mol% represents the optimal catalyst loading, balancing reaction time, yield, and purity.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxybenzothiophene and Other Thiophene Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a sulfur-containing five-membered aromatic ring, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action and potent anticancer activities.[2] This guide provides an in-depth, objective comparison of the performance of 3-hydroxybenzothiophene and its related structures against other notable thiophene derivatives in various anticancer assays. We will delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

The Rise of Thiophene Scaffolds in Oncology

Thiophene-based compounds exhibit a broad spectrum of biological activities, making them a fertile ground for the design and synthesis of novel anticancer agents.[3] The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.[2] These derivatives have been shown to target various hallmarks of cancer by interfering with critical cellular processes.

The primary anticancer mechanisms of thiophene derivatives include:

  • Kinase Inhibition: Many thiophene-containing molecules act as potent inhibitors of various protein kinases, which are often dysregulated in cancer and play a crucial role in cell signaling pathways controlling proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and cell death.[4]

  • Topoisomerase Inhibition: Certain compounds inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

This guide will focus on a comparative analysis of a specific class of fused thiophenes, the hydroxybenzothiophenes, and contrast their performance with other well-documented thiophene derivatives.

Head-to-Head: this compound Analogs vs. Other Thiophene Derivatives

While direct comparative studies between this compound and other thiophene derivatives are limited, we can draw valuable insights by examining the performance of its close structural analog, 5-hydroxybenzothiophene, alongside other potent thiophene-based anticancer agents. It is important to note that variations in experimental conditions across different studies can influence the outcomes.

Cytotoxicity Profile: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various thiophene derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of 5-Hydroxybenzothiophene Derivatives [5][6]

CompoundCancer Cell LineIC50 (µM)
16b (5-hydroxybenzothiophene hydrazide derivative) U87MG (Glioblastoma)7.2
HCT-116 (Colon Carcinoma)>10
A549 (Lung Carcinoma)>10
HeLa (Cervical Cancer)>10

Table 2: Cytotoxicity (IC50) of Other Thiophene Derivatives [2][7]

CompoundCancer Cell LineIC50 (µM)
Thiophene Carboxamide 2b Hep3B (Hepatocellular Carcinoma)5.46
Thiophene Carboxamide 2d Hep3B (Hepatocellular Carcinoma)8.85
Thiophene Carboxamide 2e Hep3B (Hepatocellular Carcinoma)12.58
Compound 480 (2,3-fused thiophene) HeLa (Cervical Cancer)12.61 (µg/mL)
HepG2 (Hepatocellular Carcinoma)33.42 (µg/mL)

From the available data, the 5-hydroxybenzothiophene derivative 16b demonstrates potent activity against glioblastoma cells.[5][6] The thiophene carboxamide derivatives also exhibit strong cytotoxic effects against hepatocellular carcinoma.[2] It is crucial to acknowledge that the data for compound 480 is presented in µg/mL, which makes direct molar comparison challenging without knowing the molecular weight.[7]

Unraveling the Mechanisms: Kinase Inhibition and Apoptosis Induction

The anticancer activity of these compounds is not solely defined by their cytotoxicity but also by their specific molecular targets and the pathways they modulate.

Multi-Kinase Inhibition by Hydroxybenzothiophenes

Recent studies have highlighted the potential of 5-hydroxybenzothiophene derivatives as multi-targeted kinase inhibitors.[5][6] This is a significant advantage in cancer therapy, as targeting multiple signaling pathways can help overcome drug resistance.[8]

The hydrazide derivative 16b has been shown to be a potent inhibitor of several kinases crucial for cancer cell proliferation and survival.[5][6]

Table 3: Kinase Inhibitory Activity (IC50) of Compound 16b [5]

Target KinaseIC50 (nM)
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

This multi-targeted approach suggests that hydroxybenzothiophene scaffolds are promising candidates for developing broad-spectrum anticancer agents.

Apoptosis Induction: The Common End Game

A common mechanism of action for many thiophene derivatives is the induction of apoptosis. Compound 16b , the 5-hydroxybenzothiophene derivative, has been demonstrated to induce G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells.[5][6] Similarly, other thiophene derivatives have been reported to trigger apoptosis through various signaling cascades.[9]

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome Thiophene Derivative Thiophene Derivative Mitochondrial Pathway Mitochondrial Pathway Thiophene Derivative->Mitochondrial Pathway Cell Cycle Arrest Cell Cycle Arrest Thiophene Derivative->Cell Cycle Arrest Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: General signaling pathway for thiophene derivative-induced apoptosis.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer potential of thiophene derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End treat_compounds Treat with Thiophene Derivatives seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the thiophene derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The exploration of thiophene derivatives continues to be a promising avenue in the quest for novel and effective anticancer therapies. While this guide has provided a comparative overview of this compound analogs and other thiophene derivatives, the need for direct, head-to-head comparative studies under standardized conditions is evident. Such studies would provide a more definitive understanding of the structure-activity relationships and help in the rational design of next-generation thiophene-based anticancer drugs. The multi-kinase inhibitory potential of the hydroxybenzothiophene scaffold, in particular, warrants further investigation as a strategy to combat the complexities of cancer and the emergence of drug resistance.

References

A Comparative Guide to the Bioactivity of 3-Hydroxybenzothiophene and 3-Aminobenzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzothiophene core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas.[1][2][3] Its rigid, bicyclic structure and the presence of a sulfur heteroatom provide an ideal foundation for designing molecules that can interact with a wide array of biological targets. The functionalization of this core is paramount, as the nature and position of substituents dictate the resulting bioactivity.

This guide provides an in-depth comparative analysis of two critical, functionalized benzothiophene isomers: 3-Hydroxybenzothiophene and 3-aminobenzothiophene. We will dissect how the simple substitution of a hydroxyl (-OH) group versus an amino (-NH2) group at the 3-position profoundly influences the anticancer, antimicrobial, and anti-inflammatory potential of the resulting derivatives. This analysis is grounded in experimental data and provides detailed protocols for reproducing key bioactivity assays.

Section 1: Synthesis and Structural Considerations

The accessibility of a chemical scaffold is a crucial factor in drug discovery. Both 3-amino and this compound cores can be synthesized through robust and versatile methods.

3-Aminobenzothiophene Synthesis: A highly efficient and common route is the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine.[4] This method offers rapid access to the 3-aminobenzothiophene scaffold in good to excellent yields, making it highly amenable to library synthesis for screening purposes.[4] The amino group provides a reactive handle for further derivatization, a key feature for exploring structure-activity relationships (SAR).

This compound Synthesis: The synthesis of 3-hydroxybenzothiophenes often involves multi-step sequences. One common approach starts from 3-hydroxybenzoic acid, which undergoes several transformations to build the fused thiophene ring.[5][6] While effective, these routes can be more complex than those for the 3-amino counterparts.

Workflow: Microwave-Assisted Synthesis of 3-Aminobenzothiophene

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation r1 2-Halobenzonitrile p1 Solvent: DMSO r1->p1 r2 Methyl Thioglycolate r2->p1 r3 Triethylamine (Base) r3->p1 p2 Microwave Irradiation (130°C) p1->p2 Mixture subjected to microwave prod 3-Aminobenzothiophene Scaffold p2->prod Cyclization & Amination cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., CLK4, DYRK1A) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Hydroxybenzothiophene Derivative (e.g., 16b) Inhibitor->Kinase Inhibits

References

Validating 3-Hydroxybenzothiophene: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to a range of biological targets — is a cornerstone of efficient drug discovery.[1][2] This guide provides an in-depth validation of the 3-hydroxybenzothiophene scaffold, presenting its pharmacological rationale, comparative analysis against established isosteres, and practical, field-proven experimental workflows for its validation.

The Rationale: Why this compound?

The benzothiophene core is a sulfur-containing heterocyclic compound that is isosteric to indole, a quintessential privileged scaffold in drug discovery.[3][4] The strategic placement of a hydroxyl group at the 3-position imparts a unique combination of physicochemical properties that are highly advantageous for drug design.

  • Hydrogen Bonding Capability: The hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling critical interactions within enzyme active sites or receptor binding pockets. This is a key feature in many successful drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, which is built upon a 2-arylbenzothiophene core where hydroxyl groups are crucial for activity.[5][6]

  • Modulated Physicochemical Properties: Compared to its indole counterpart (Indol-3-ol or Indoxyl), the this compound scaffold offers a distinct electronic and lipophilic profile. This bioisosteric replacement can be leveraged to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, potentially overcoming challenges like poor metabolic stability or off-target effects.[7][8]

  • Synthetic Tractability: The scaffold is synthetically accessible, allowing for the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[9]

The validation of this scaffold is not merely theoretical. Its presence in potent, narrow-spectrum inhibitors of kinases like DYRK1A/DYRK1B and in multi-target kinase inhibitors for cancer therapy underscores its real-world applicability.[10][11][12]

Comparative Analysis: Benchmarking Against Indole

The principle of bioisosterism, where one atom or group is replaced by another to create a new molecule with similar biological properties, is a powerful tool in medicinal chemistry.[7][8] The most relevant comparator for this compound is the indole scaffold.

PropertyThis compound ScaffoldIndole ScaffoldRationale & Implications for Drug Design
Hydrogen Bonding Possesses a phenolic hydroxyl group (pKa ~8-10). Acts as a strong H-bond donor and acceptor.The indole N-H (pKa ~17) is a weaker H-bond donor. The ring itself is a poor acceptor.The hydroxyl group on the benzothiophene offers more directed and stronger hydrogen bonding, which can lead to higher binding affinity and selectivity for the target protein.
Lipophilicity (LogP) Generally more lipophilic than the corresponding indole due to the sulfur atom.Less lipophilic.The higher lipophilicity can improve membrane permeability but may also increase non-specific binding and decrease aqueous solubility. This parameter must be carefully balanced during lead optimization.[13]
Metabolic Stability The sulfur atom can be a site for oxidation (S-oxidation), but the fused ring system is generally stable.The indole ring is susceptible to oxidation by cytochrome P450 enzymes at various positions.Benzothiophene can offer an advantage in metabolic stability over indole in certain contexts, potentially leading to improved pharmacokinetic profiles.[14]
Chemical Reactivity The thiophene ring is generally less reactive towards electrophiles than the pyrrole ring of indole.The pyrrole ring is electron-rich and prone to electrophilic attack.This imparts greater chemical stability to the benzothiophene scaffold during synthesis and under physiological conditions.

This comparison highlights that while indole is a validated and ubiquitous scaffold, the this compound offers a compelling alternative with distinct advantages, particularly in directing hydrogen bond interactions and potentially enhancing metabolic stability.

Experimental Validation: A Step-by-Step Workflow

Validating a scaffold requires a systematic approach encompassing synthesis, biological evaluation, and data analysis. The following workflow is a self-validating system, with built-in controls and decision points.

Workflow Diagram: Scaffold Validation Cascade

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization start Design Library of This compound Derivatives synth Synthesize Derivatives (e.g., via Gewald Reaction) start->synth purify Purify & Characterize (HPLC, NMR, MS) synth->purify primary_screen Primary Assay (e.g., Kinase Inhibition @ 10 µM) purify->primary_screen Purity >95% dose_response Dose-Response Assay (Calculate IC50 for Hits) primary_screen->dose_response selectivity Selectivity Profiling (Panel of Related Targets) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar Selective Hits adme In Vitro ADME Assays (Solubility, Permeability, Stability) sar->adme lead_candidate Identify Lead Candidate adme->lead_candidate G cluster_0 Kinase ATP-Binding Site hinge Hinge Region (e.g., Val, Ala) gatekeeper Gatekeeper Residue (e.g., Leu) d_loop D-Loop Aspartate scaffold This compound scaffold->hinge H-Bond (N-H) scaffold->gatekeeper Hydrophobic Interaction scaffold->d_loop H-Bond (OH)

References

structure-activity relationship of 3-Hydroxybenzothiophene analogs as kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation

For decades, the intricate signaling networks governed by protein kinases have been a focal point of drug discovery, particularly in oncology. The dysregulation of these enzymes is a hallmark of many cancers, making them prime targets for therapeutic intervention. Within the vast landscape of kinase inhibitors, the benzothiophene scaffold has emerged as a versatile and promising core structure. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of 3-hydroxybenzothiophene analogs as kinase inhibitors. We will explore how subtle modifications to this privileged scaffold can profoundly impact potency, selectivity, and cellular activity, offering a comparative look across different kinase families. Furthermore, this guide will provide detailed experimental protocols for the evaluation of these compounds, ensuring scientific rigor and reproducibility.

The Allure of the Benzothiophene Core

The benzothiophene ring system, a bicyclic structure composed of a fused benzene and thiophene ring, offers a unique combination of properties that make it an attractive starting point for kinase inhibitor design. Its rigid, planar nature provides a stable anchor within the ATP-binding pocket of kinases, while the presence of the sulfur atom and various positions for substitution allows for the fine-tuning of electronic and steric properties to achieve desired biological activity. The 3-hydroxy group, in particular, can act as a crucial hydrogen bond donor or acceptor, facilitating key interactions with the kinase hinge region.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

The true power of the this compound scaffold lies in its amenability to chemical modification. By strategically altering substituents at various positions, medicinal chemists can modulate the inhibitor's affinity and selectivity for different kinases. Here, we compare the SAR of this compound analogs across several important kinase families.

Multi-Kinase Inhibition: The Case of 5-Hydroxybenzothiophene Hydrazides

Recent studies have highlighted the potential of 5-hydroxybenzothiophene derivatives as multi-targeted kinase inhibitors, a strategy gaining traction to combat the complexity and resistance mechanisms of cancer.[1][2] A key finding in this area is the critical role of the linker at the 2-position of the benzothiophene core. While simple amide linkers at this position can lead to selective inhibition of haspin kinase, extending this to a hydrazide linker dramatically broadens the inhibitory profile.[1]

A prime example is compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, which demonstrates potent inhibition against a panel of kinases implicated in cell cycle regulation and signaling.[1][2]

Table 1: Kinase Inhibition Profile of Compound 16b [1][2]

Kinase TargetIC50 (nM)
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

The broad-spectrum activity of compound 16b translates to significant anti-cancer effects, particularly against glioblastoma cells, where it induces G2/M cell cycle arrest and apoptosis.[1][2] This highlights a crucial SAR principle: the nature of the substituent at the 2-position is a key determinant of the inhibitor's selectivity profile.

Targeting Aurora Kinases with Benzothiophene-3-Carboxamides

Aurora kinases are essential regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. Novel benzothiophene-3-carboxamide derivatives have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[3]

The SAR studies in this series revealed that small, strategic modifications can significantly impact potency. For instance, the most effective compound, 36 , inhibits Aurora kinases in the nanomolar range and demonstrates potent anti-proliferative effects in HCT 116 colon cancer cells by inducing apoptosis and blocking cytokinesis.[3] This underscores the importance of the substitution pattern on the benzothiophene core for achieving high-affinity binding to the ATP pocket of Aurora kinases.

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the reliability and comparability of data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key in vitro assays used to characterize this compound-based kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput means to determine inhibitor potency (IC50 values).[4][5][6][7][8]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound analog in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the reaction wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[9][10][11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and experimental workflows.

SAR_Relationship cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_targets Kinase Targets Core 3-OH-Benzothiophene Sub_2 Substitution at C2 (e.g., Hydrazide) Core->Sub_2 Modulate Selectivity Sub_3 Substitution at C3 (e.g., Carboxamide) Core->Sub_3 Enhance Potency Sub_5 Substitution at C5 (e.g., Hydroxy) Core->Sub_5 Improve Solubility Multi Multi-Kinase Sub_2->Multi Aurora Aurora Sub_3->Aurora DYRK DYRK Sub_5->DYRK CLK CLK Sub_5->CLK

Caption: Structure-Activity Relationship of this compound Analogs.

Kinase_Inhibition_Workflow Start Start: Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine GI50 Cell_Based_Assay->Determine_GI50 SAR_Analysis SAR Analysis & Optimization Determine_GI50->SAR_Analysis SAR_Analysis->Start Iterative Design End Lead Compound SAR_Analysis->End

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Aurora_Kinase_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Cell_Cycle_Entry Cell Cycle Entry (G1/S) PI3K_AKT->Cell_Cycle_Entry RAS_MAPK->Cell_Cycle_Entry Aurora_A Aurora A Cell_Cycle_Entry->Aurora_A Aurora_B Aurora B Cell_Cycle_Entry->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Proliferation Cell Proliferation Cytokinesis->Proliferation Inhibitor Benzothiophene Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Regulation.

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through targeted substitutions make it a powerful tool in the medicinal chemist's arsenal. The examples discussed in this guide illustrate how a deep understanding of SAR, coupled with rigorous experimental evaluation, can lead to the development of potent and selective inhibitors with significant therapeutic potential. As our knowledge of the kinome and the intricacies of cancer biology expands, we can expect to see the continued evolution of this compound-based inhibitors, tailored to meet the challenges of precision medicine.

References

comparing the efficacy of different synthetic routes to 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-Hydroxybenzothiophene

This guide provides an in-depth comparison of various synthetic methodologies for obtaining this compound, a crucial heterocyclic moiety in medicinal chemistry and materials science. We will delve into the mechanistic intricacies, procedural details, and comparative efficacy of prominent synthetic routes, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable pathway for their specific needs.

Introduction: The Significance of this compound

This compound, also known as thioindoxyl, serves as a pivotal structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatile reactivity of the hydroxyl and the thiophene ring system makes it a valuable intermediate for the synthesis of more complex molecules, including dyes, polymers, and pharmaceuticals. Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount importance.

Route 1: The Classic Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a well-established and versatile method for the construction of the thiophene ring. A common variation for synthesizing this compound involves the reaction of a thioglycolic acid derivative with a suitably substituted benzene precursor.

Mechanistic Rationale

The core of this approach lies in the condensation of a thioglycolate with a benzoic acid derivative, typically activated as an acid chloride or ester. This is followed by an intramolecular cyclization and subsequent aromatization to furnish the benzothiophene scaffold. The choice of a methyl or ethyl thioglycolate is often preferred for its reactivity and commercial availability. The intramolecular Dieckmann-type condensation is a key step, driven by the formation of a stable five-membered ring.

Experimental Protocol

A representative protocol for the synthesis of this compound via a Fiesselmann-type approach is as follows:

  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 2-mercaptobenzoic acid (1 eq.) in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours.

  • Reaction with Chloroacetate: After cooling, the solvent is removed under reduced pressure. The resulting methyl 2-mercaptobenzoate is then dissolved in a suitable solvent like DMF, and sodium hydride (1.1 eq.) is added portion-wise at 0 °C. Methyl chloroacetate (1.1 eq.) is then added dropwise, and the reaction is stirred at room temperature overnight.

  • Cyclization: The reaction mixture is then heated to 80-100 °C to induce intramolecular cyclization. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Summary
ParameterValue
Typical Yield 60-75%
Purity >95% after chromatography
Reaction Time 12-24 hours
Key Reagents 2-Mercaptobenzoic acid, Methyl chloroacetate, Sodium hydride
Scalability Readily scalable to gram quantities
Advantages and Disadvantages
  • Advantages: This route utilizes readily available and relatively inexpensive starting materials. The reaction conditions are generally mild, and the procedure is straightforward to perform in a standard laboratory setting.

  • Disadvantages: The use of sodium hydride requires careful handling due to its pyrophoric nature. The multi-step nature of the process can sometimes lead to lower overall yields compared to more convergent approaches.

Synthetic Pathway Visualization

Fiesselmann_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Cyclization & Tautomerization 2-Mercaptobenzoic_acid 2-Mercaptobenzoic acid MeOH_H2SO4 MeOH, H2SO4 2-Mercaptobenzoic_acid->MeOH_H2SO4 Methyl_2-mercaptobenzoate Methyl 2-mercaptobenzoate MeOH_H2SO4->Methyl_2-mercaptobenzoate NaH_DMF NaH, DMF Methyl_2-mercaptobenzoate->NaH_DMF Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->NaH_DMF Alkylated_intermediate Alkylated Intermediate NaH_DMF->Alkylated_intermediate Heat Heat Alkylated_intermediate->Heat This compound This compound Heat->this compound

Caption: Fiesselmann-type synthesis of this compound.

Route 2: Thiol-Ene Radical Cyclization

A more modern approach involves the radical cyclization of a suitably designed precursor. This method often offers advantages in terms of functional group tolerance and milder reaction conditions.

Mechanistic Rationale

This strategy typically begins with an ortho-alkynylthiophenol derivative. Upon initiation with a radical initiator such as AIBN, a thiyl radical is generated. This radical then undergoes an intramolecular 5-exo-trig cyclization onto the alkyne moiety to form a vinyl radical. Subsequent hydrogen atom abstraction from a suitable donor (e.g., tributyltin hydride or a thiol) furnishes the desired this compound after tautomerization. The regioselectivity of the cyclization is a key factor, with the 5-exo pathway being kinetically favored.

Experimental Protocol
  • Precursor Synthesis: 2-Ethynylthiophenol is prepared from 2-aminothiophenol via a Sandmeyer reaction followed by a Sonogashira coupling with a protected acetylene source.

  • Radical Cyclization: In a degassed solution of toluene, dissolve 2-ethynylthiophenol (1 eq.) and a radical initiator like AIBN (0.1 eq.). Add a hydrogen atom donor such as dodecanethiol (1.5 eq.).

  • Reaction Execution: Heat the mixture at 80-90 °C under an inert atmosphere for 2-4 hours. Monitor the reaction by GC-MS or TLC.

  • Purification: After completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield this compound.

Data Summary
ParameterValue
Typical Yield 70-85%
Purity >98% after chromatography
Reaction Time 2-4 hours
Key Reagents 2-Ethynylthiophenol, AIBN, Dodecanethiol
Scalability Can be challenging to scale up due to the use of radical initiators and the need for dilute conditions.
Advantages and Disadvantages
  • Advantages: This method often proceeds under milder conditions and can be faster than classical condensation methods. It can also tolerate a wider range of functional groups.

  • Disadvantages: The synthesis of the starting material, 2-ethynylthiophenol, can be multi-step and require specialized reagents. The use of radical initiators and potentially toxic tin hydrides (though alternatives exist) can be a safety and environmental concern.

Synthetic Pathway Visualization

Radical_Cyclization cluster_0 Step 1: Radical Initiation cluster_1 Step 2: 5-exo-trig Cyclization cluster_2 Step 3: H-atom Abstraction & Tautomerization 2-Ethynylthiophenol 2-Ethynylthiophenol AIBN_Heat AIBN, Heat 2-Ethynylthiophenol->AIBN_Heat Thiyl_Radical Thiyl Radical AIBN_Heat->Thiyl_Radical Vinyl_Radical Vinyl Radical Intermediate Thiyl_Radical->Vinyl_Radical Intramolecular Cyclization H_donor H-atom Donor (e.g., R-SH) Vinyl_Radical->H_donor This compound This compound H_donor->this compound

Caption: Thiol-ene radical cyclization to this compound.

Comparative Analysis

FeatureFiesselmann SynthesisThiol-Ene Radical Cyclization
Overall Yield Good (60-75%)Very Good (70-85%)
Reaction Time Longer (12-24 hours)Shorter (2-4 hours)
Scalability GoodModerate
Starting Materials Readily available and inexpensiveRequires multi-step synthesis
Reagent Safety Requires handling of NaHUse of radical initiators
Environmental Impact ModerateCan involve tin waste if not using alternatives
Functional Group Tolerance ModerateGood

Conclusion and Recommendations

The choice between these synthetic routes will largely depend on the specific requirements of the researcher.

  • For large-scale synthesis where cost and availability of starting materials are the primary drivers, the Fiesselmann synthesis remains a robust and reliable option. Its well-understood mechanism and predictable outcomes make it a workhorse in many industrial settings.

  • For medicinal chemistry applications where speed, yield, and functional group tolerance are critical for creating diverse libraries of compounds, the thiol-ene radical cyclization offers a more modern and efficient alternative. While the precursor synthesis is more involved, the mild reaction conditions and high yields for the key cyclization step are significant advantages.

It is recommended that researchers carefully evaluate their priorities in terms of scale, cost, time, and available expertise before selecting a synthetic strategy. Both methods presented here are powerful tools for accessing the valuable this compound core, and a thorough understanding of their respective strengths and weaknesses is key to successful implementation.

A Researcher's Guide to Correlating In Vitro Activity and In Vivo Efficacy of 3-Hydroxybenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core and the Quest for Clinical Translation

The 3-hydroxybenzothiophene scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents. A prominent example is Raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis treatment and breast cancer risk reduction.[1][2] The therapeutic potential of novel derivatives of this class, particularly in oncology, is an area of intense research. However, the journey from a promising compound in a petri dish to an effective therapy in a living system is fraught with challenges. A potent molecule in a controlled in vitro environment may fail spectacularly in vivo due to a host of complex biological factors.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that connects an in vitro property of a compound (e.g., cellular potency) with its in vivo response (e.g., plasma concentration and therapeutic efficacy).[3][4][5] Establishing a robust IVIVC is not merely an academic exercise; it is a critical tool that can accelerate drug development, optimize formulations, and provide a surrogate for certain bioequivalence studies, ultimately saving significant time and resources.[3][6]

This document will detail the necessary experimental phases, from initial cell-based screening to whole-organism efficacy studies, explaining the causal logic behind experimental choices and providing validated protocols to ensure data integrity.

Part 1: In Vitro Bioactivity Assessment: The Initial Litmus Test

The primary goal of the in vitro phase is to efficiently screen a library of this compound derivatives to identify candidates with the desired biological activity. These assays are conducted outside of a living organism, typically on cultured cells, offering a rapid, cost-effective, and high-throughput method for initial evaluation before committing to resource-intensive animal studies.[7][8][9]

Causality in Assay Selection: Beyond Simple Cytotoxicity

Choosing the right assay depends on the therapeutic hypothesis. For an anticancer agent, we must move beyond merely observing cell death to understanding how the compound works.

  • Cell Viability & Proliferation Assays: These are the workhorse of initial screening. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are superior to colorimetric methods (e.g., MTT) as they are faster, more sensitive, and measure ATP levels, providing a direct proxy for metabolically active, viable cells.[8][10] The primary output is the IC50 (half-maximal inhibitory concentration) , a quantitative measure of a drug's potency.

  • Apoptosis Assays: A desirable anticancer agent should induce programmed cell death (apoptosis) rather than necrosis, which can trigger inflammation. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for quantifying apoptotic and necrotic cell populations.

  • Mechanism of Action (MoA) Assays: If the derivative is designed to target a specific pathway (e.g., inhibiting a particular kinase or modulating a receptor like the estrogen receptor), a target-based biochemical or cellular assay should be employed. This confirms the compound is engaging its intended target. For a Raloxifene analog, this could involve a competitive binding assay for the estrogen receptor.[1][11]

Data Presentation: Comparative In Vitro Potency

Summarizing data in a clear format is essential for cross-compound comparison.

Derivative IDScaffold ModificationMCF-7 IC50 (nM) (ER+)MDA-MB-231 IC50 (nM) (ER-)
HBT-001Parent Scaffold850>10,000
HBT-0024-fluoro substitution1208,500
HBT-0036-methoxy substitution556,200
HBT-004Side chain modification980>10,000
RaloxifeneReference Compound957,100

Table 1: Hypothetical IC50 values for novel this compound (HBT) derivatives against estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cell lines.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a logical workflow for screening compounds, starting broad and progressively focusing on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Candidate Selection Compound_Library Compound Library (HBT Derivatives) Viability_Assay High-Throughput Cell Viability Assay (e.g., CellTiter-Glo) Compound_Library->Viability_Assay IC50_Determination IC50 Determination (Potency Ranking) Viability_Assay->IC50_Determination Hit_Selection Hit Selection (IC50 < 500 nM) IC50_Determination->Hit_Selection Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Hit_Selection->Apoptosis_Assay MoA_Assay Mechanism of Action (e.g., ER Binding Assay) Hit_Selection->MoA_Assay Candidate_Selection Lead Candidate(s) for In Vivo Studies Apoptosis_Assay->Candidate_Selection MoA_Assay->Candidate_Selection

Figure 1: A tiered workflow for in vitro screening of HBT derivatives.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a self-validating system for determining the IC50 of test compounds.

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to 5 x 10⁴ cells/mL in the appropriate culture medium.

    • Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate suitable for luminescence.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each HBT derivative in DMSO.

    • Perform a serial dilution series (e.g., 100 µM to 1 nM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Include "cells + medium + vehicle (DMSO)" as a 100% viability control and "medium only" as a background control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log concentration of the compound.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Part 2: In Vivo Efficacy Evaluation: The Whole-System Reality Check

In vivo models are indispensable for evaluating how a compound performs within the complexity of a living organism.[12] They allow for the assessment of therapeutic efficacy in the context of a tumor microenvironment and provide critical insights into a drug's pharmacokinetics (PK), distribution, and toxicity—factors that are impossible to model in vitro.[13][14]

Causality in Model Selection: The Right Model for the Right Question

The most common and robust initial model for anticancer studies is the Cell Line-Derived Xenograft (CDX) model.[12][15][16]

  • Why a CDX Model? In a CDX model, human cancer cell lines (like the MCF-7 cells used in vitro) are implanted into immunodeficient mice (e.g., Athymic Nude or SCID mice). This approach is standardized, has predictable tumor growth kinetics, and, most importantly, directly tests the compound's effect on the same cells characterized in vitro, providing the cleanest possible basis for an IVIVC. While more advanced models like Patient-Derived Xenografts (PDX) offer greater clinical relevance, the CDX model is the logical and necessary first step for validating in vitro hits.[12][14][16]

Data Presentation: Comparative In Vivo Efficacy

The primary endpoint in a CDX study is often Tumor Growth Inhibition (TGI).

Derivative IDDose & ScheduleFinal Tumor Volume (mm³) [Mean ± SEM]TGI (%)Body Weight Change (%)
Vehicle Control10 mL/kg, QD1540 ± 180-+5.2
HBT-00220 mg/kg, QD985 ± 15536+3.1
HBT-00320 mg/kg, QD510 ± 9567+1.5
Raloxifene20 mg/kg, QD600 ± 11061+2.8

Table 2: Hypothetical in vivo efficacy data for selected HBT derivatives in an MCF-7 xenograft model. TGI is calculated at the end of the study relative to the vehicle control group.

Experimental Workflow: In Vivo Xenograft Study

The diagram below outlines the key stages of a typical CDX study.

G cluster_0 Setup Phase cluster_1 Staging & Dosing Phase cluster_2 Endpoint Analysis Cell_Culture MCF-7 Cell Culture & Expansion Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, HBT-003, etc.) for 21 Days Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Study Endpoint: Tumor Volume & TGI Calculation Monitoring->Endpoint

Figure 2: Standard workflow for a cell line-derived xenograft (CDX) study.
Protocol: MCF-7 Xenograft Efficacy Study

This protocol includes essential steps for a valid and reproducible in vivo experiment.

  • Animal Husbandry:

    • Use female athymic nude mice, 6-8 weeks old.

    • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

    • Allow a 1-week acclimatization period before any procedures.

  • Tumor Implantation:

    • Harvest MCF-7 cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. The Matrigel is critical for supporting the growth of estrogen-dependent tumors.

    • Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Staging and Treatment:

    • Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Randomization must be based on tumor volume to ensure no bias between groups.

    • Treatment groups should include: a vehicle control, a positive control (e.g., Raloxifene), and the test compound(s) (e.g., HBT-003).

    • Administer the compounds daily (QD) via an appropriate route (e.g., oral gavage) for 21 days. The vehicle must be identical to that used for the test articles.

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights twice weekly. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is the final tumor volume at day 21.

    • Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • Euthanize animals according to approved ethical (IACUC) guidelines.

Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

This is the most critical analytical step. A strong IVIVC exists when the rank order of potency in vitro is reflected in the rank order of efficacy in vivo. A poor correlation, however, is often more instructive, as it points to specific liabilities in a compound's biopharmaceutical properties that must be addressed.[4]

Synthesizing the Data: A Tale of Two Compounds

Let's compare the data from our hypothetical experiments (Tables 1 & 2):

  • HBT-003: This compound showed the highest potency in vitro (IC50 = 55 nM). This translated directly into the best efficacy in vivo, with a robust TGI of 67%. This represents a good in vitro-in vivo correlation .

  • HBT-002: This compound was also potent in vitro (IC50 = 120 nM), significantly better than the parent scaffold. However, its in vivo performance was modest (TGI = 36%). This is a poor in vitro-in vivo correlation and demands an explanation.

Explaining Discrepancies: The ADME/Tox Elephant in the Room

The disconnect between in vitro potency and in vivo efficacy is almost always due to unfavorable ADME (Absorption, Distribution, Metabolism, Excretion) properties or unforeseen toxicity.

  • Poor Bioavailability: The most common culprit. A compound may be potent, but if it is not absorbed from the gut (for oral dosing) or is immediately broken down by the liver (first-pass metabolism), it will never reach the tumor at a high enough concentration to be effective.[17] Raloxifene itself is a classic example, with a very low oral bioavailability of only ~2% due to extensive first-pass glucuronidation.[17][18] It is highly plausible that HBT-002 suffers from a similar or worse metabolic fate.

  • Rapid Clearance: The compound might be absorbed but cleared from the bloodstream too quickly by the kidneys or liver, preventing sustained exposure at the tumor site.

  • Poor Distribution: The compound may not effectively penetrate tumor tissue.

  • Toxicity: The dose required for efficacy might cause unacceptable side effects (e.g., weight loss), preventing the administration of a fully therapeutic dose.

Logical Framework: Factors Governing Clinical Translation

The ultimate success of a compound depends on the interplay between its intrinsic potency and its biopharmaceutical properties.

G cluster_0 In Vitro Assessment cluster_1 Biopharmaceutical Properties (ADME) cluster_2 In Vivo Outcome invitro High In Vitro Potency (Low IC50) adme Favorable ADME Profile - Good Bioavailability - Low Clearance - Good Tissue Penetration - Low Toxicity invitro->adme AND bad_adme Poor ADME Profile - Low Bioavailability - High Clearance - High Toxicity invitro->bad_adme AND invivo_good Good In Vivo Efficacy (High TGI) adme->invivo_good invivo_poor Poor In Vivo Efficacy (Low TGI) bad_adme->invivo_poor

Figure 3: The relationship between in vitro potency, ADME properties, and in vivo outcome.

Conclusion

The development of novel this compound derivatives requires a rigorous, evidence-based approach to bridge the gap between benchtop discovery and preclinical validation. This guide has outlined a systematic workflow to assess both in vitro activity and in vivo efficacy. A strong IVIVC, as seen with our hypothetical compound HBT-003, provides confidence to advance a candidate toward further development. Conversely, a poor correlation, as with HBT-002, is an invaluable diagnostic tool, directing chemists to modify the scaffold not for greater potency, but for improved drug-like properties. By understanding the causality behind both successful and failed correlations, research teams can more intelligently and efficiently navigate the complex path of drug discovery.

References

A Comprehensive Guide to the Validation of a Novel Stability-Indicating HPLC Method for the Detection of 3-Hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate and precise quantification of 3-Hydroxybenzothiophene. Researchers, scientists, and drug development professionals will find this document valuable for implementing a robust analytical method for quality control and stability testing.

This compound is a significant heterocyclic compound, often encountered as a key intermediate in the synthesis of pharmacologically active molecules, including drugs like raloxifene and zileuton.[1][2] Its presence as a potential impurity or a metabolite necessitates a reliable analytical method for its detection and quantification.[3] This guide details a method that not only offers superior performance over existing techniques but has also been rigorously validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[4][5][6]

The Rationale for a New Method

While methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of benzothiophene derivatives, they often require derivatization or may lack the necessary resolution for complex matrices. Existing HPLC methods may not be stability-indicating, meaning they cannot separate the primary analyte from its degradation products. This is a critical failure for methods used in stability studies, as required by regulatory bodies like the FDA.[7]

The proposed Reverse-Phase HPLC (RP-HPLC) method is designed to be specific, sensitive, and, most importantly, stability-indicating. It provides a clear separation of this compound from potential degradants, ensuring that any observed decrease in the analyte's concentration is due to actual degradation and not analytical ambiguity.

The Proposed Analytical Method: HPLC-UV

This method employs RP-HPLC to separate this compound from other components. The analyte is quantified using a UV detector at its maximum absorbance wavelength.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), and ultrapure water.

  • Standard: this compound reference standard (purity >99%).

Experimental Protocol: Step-by-Step

A. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

B. Sample Preparation:

  • Accurately weigh a sample powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[8]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

C. Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30% B to 70% B10-12 min: 70% B to 90% B12-14 min: Hold at 90% B14-15 min: 90% B to 30% B15-20 min: Re-equilibration at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 275 nm

| Run Time | 20 minutes |

Method Validation: A Rigorous Approach Based on ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] The validation process described here follows the ICH Q2(R1) guideline, ensuring the method is reliable, reproducible, and accurate.[4]

Validation_Workflow Start Method Development Protocol Validation Protocol Definition (ICH Q2) Start->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Overall workflow for the analytical method validation.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9][10] To establish this, we performed forced degradation studies, which are essential for developing a stability-indicating method.[11][12][13]

Forced Degradation Protocol: A solution of this compound (50 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Forced_Degradation cluster_stress Stress Conditions Acid Acid (0.1M HCl, 80°C) Analysis HPLC-UV Analysis Acid->Analysis Base Base (0.1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (6% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis API_Solution This compound Solution (50 µg/mL) API_Solution->Acid API_Solution->Base API_Solution->Oxidation API_Solution->Thermal API_Solution->Photo

Caption: Workflow for the forced degradation study.

Results: The chromatograms showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. In all cases, the degradation product peaks were well-resolved from the main this compound peak, demonstrating the method's specificity and stability-indicating nature.

Stress Condition% DegradationPeak PurityComments
Acid Hydrolysis18.5%PassedMajor degradant at RRT 0.85
Base Hydrolysis25.2%PassedMajor degradant at RRT 1.15
Oxidative15.8%PassedTwo minor degradants observed
Thermal5.1%PassedNo significant degradation
Photolytic7.3%PassedOne minor degradant observed
Linearity and Range

The linearity was evaluated by analyzing six concentrations of the reference standard, from 1 µg/mL to 100 µg/mL. Each concentration was injected in triplicate.

Protocol:

  • Prepare standard solutions at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Results:

Parameter Result Acceptance Criteria
Linearity Range 1 - 100 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Regression Equation | y = 45872x + 1250 | - |

The high correlation coefficient confirms a strong linear relationship between concentration and detector response over the specified range.

Accuracy (Recovery)

Accuracy was determined by the recovery method, spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration).

Protocol:

  • Prepare samples in triplicate at 40 µg/mL (80%), 50 µg/mL (100%), and 60 µg/mL (120%).

  • Analyze the samples using the proposed method.

  • Calculate the percentage recovery for each sample.

Results:

Concentration Level Mean Recovery (%) % RSD Acceptance Criteria
80% (40 µg/mL) 99.5% 0.45% 98.0% - 102.0%
100% (50 µg/mL) 100.3% 0.31% 98.0% - 102.0%

| 120% (60 µg/mL) | 100.8% | 0.52% | 98.0% - 102.0% |

The excellent recovery values demonstrate the high accuracy of the method.[10]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay): Six replicate injections of the 100% test concentration (50 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay): The repeatability study was duplicated on a different day, by a different analyst, using a different HPLC system.

Results:

Precision Type % RSD Acceptance Criteria
Repeatability 0.35% ≤ 2.0%

| Intermediate Precision | 0.78% | ≤ 2.0% |

The low relative standard deviation (RSD) values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[15][16]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Results:

Parameter Result
Limit of Detection (LOD) 0.12 µg/mL

| Limit of Quantitation (LOQ) | 0.36 µg/mL |

These results confirm the method's high sensitivity, making it suitable for detecting trace amounts of this compound.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions.

Protocol: The following parameters were varied:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% Acetonitrile)

Results: In all varied conditions, the system suitability parameters (e.g., peak tailing, resolution) remained within acceptable limits, and the assay results were not significantly affected. This demonstrates the method's reliability during routine use.

Performance Comparison with Alternative Methods

To highlight the advantages of this newly validated method, its performance characteristics are compared against a typical GC-MS method and a more basic isocratic HPLC method.

ParameterNew Validated HPLC-UV Method Typical GC-MS Method Basic Isocratic HPLC Method
Principle RP-HPLC with UV DetectionGas Chromatography-Mass SpecIsocratic RP-HPLC with UV
Stability-Indicating Yes Possible, but challengingNo
Run Time 20 minutes~30 minutes15 minutes
LOQ 0.36 µg/mL ~1 µg/mL~2 µg/mL
Precision (%RSD) < 1.0% < 5.0%< 2.0%
Accuracy (% Recovery) 99.5% - 100.8% 95% - 105%97% - 103%
Sample Preparation Simple dilute-and-shootOften requires derivatizationSimple dilute-and-shoot

As the data illustrates, the new method offers a superior combination of sensitivity (lower LOQ), precision, and accuracy. Crucially, its proven stability-indicating capability makes it the most suitable choice for regulatory-compliant quality control and stability testing.

Conclusion

The HPLC-UV method for the determination of this compound presented in this guide has been successfully validated in accordance with ICH Q2(R1) guidelines. The validation results demonstrate that the method is specific, linear, accurate, precise, sensitive, and robust. Its stability-indicating nature ensures that it is fit for its intended purpose in a regulated pharmaceutical environment, providing a reliable tool for the quality assessment of drug substances and products containing this compound.

References

A Technical Guide to Comparative Docking of 3-Hydroxybenzothiophene Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzothiophene in Drug Discovery

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural rigidity and the presence of a sulfur atom, which can engage in various non-covalent interactions, make benzothiophene an attractive starting point for the design of potent and selective enzyme inhibitors. This guide focuses on a specific class of these compounds, the 3-hydroxybenzothiophene derivatives, and explores their potential as enzyme inhibitors through the lens of comparative molecular docking studies.

The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and/or acceptor, significantly influencing the binding affinity and selectivity of these derivatives for their target enzymes. Understanding these interactions at a molecular level is paramount for rational drug design and the development of novel therapeutics. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, serves as an invaluable tool in this endeavor. It allows for the elucidation of binding modes, the prediction of binding affinities, and the identification of key interacting residues within the enzyme's active site.

This guide will provide a comparative analysis of the docking of this compound derivatives into the active sites of various enzymes, with a particular focus on protein kinases, which are critical targets in cancer therapy. We will delve into the methodologies of molecular docking, present comparative data, and discuss the structure-activity relationships that govern the inhibitory potential of these promising compounds.

Comparative Docking Analysis: A Case Study of Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

While direct comparative docking studies on a series of this compound derivatives are not extensively available in the public literature, a comprehensive study on the closely related 5-hydroxybenzothiophene derivatives provides an excellent framework for understanding the principles and outcomes of such analyses.[1][2] This section will use the findings from this study to illustrate a comparative docking guide. The study investigated a series of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors, demonstrating their potential in cancer therapy.[1][2]

Protein kinases are a family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Therefore, the development of kinase inhibitors is a major focus of anticancer drug discovery. The study on 5-hydroxybenzothiophene derivatives revealed their ability to inhibit several kinases, including Clk1/4, DRAK1, Dyrk1A/B, and haspin, with varying potencies.[2]

Experimental Data: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of a particularly potent 5-hydroxybenzothiophene hydrazide derivative, designated as compound 16b , against a panel of kinases.[2] This experimental data is crucial as it provides the biological context for the computational docking studies.

Target KinaseIC50 (nM) of Compound 16b
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Table 1: In vitro inhibitory activity of 5-hydroxybenzothiophene derivative 16b against various protein kinases.[2]

Molecular Docking Insights

Molecular docking studies were performed to understand the binding mode of these 5-hydroxybenzothiophene derivatives within the ATP-binding site of the target kinases. Although the specific binding energies for each derivative are not detailed in the provided abstracts, the general principles of their interactions can be inferred and are crucial for a comparative analysis.

The 5-hydroxybenzothiophene core is expected to anchor the molecule within the active site through hydrogen bonding interactions involving the hydroxyl group and the benzothiophene sulfur atom. The various substituents on this core would then explore different sub-pockets of the active site, dictating the selectivity and potency of the inhibitor.

For a hypothetical comparative docking study of different this compound derivatives (Analogs A, B, and C) against a target kinase, the results would typically be presented as follows:

DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (nM)
Analog A-9.5Hinge Region (H-bonds), Gatekeeper Residue (hydrophobic)50
Analog B-8.2Hinge Region (H-bonds), DFG Motif (hydrophobic)200
Analog C-10.1Hinge Region (H-bonds), Gatekeeper Residue (hydrophobic), Ribose Pocket (H-bond)25
Reference Inhibitor -10.5Hinge Region (H-bonds), Gatekeeper Residue (hydrophobic), Back Pocket (hydrophobic)10

Table 2: Hypothetical comparative docking results for this compound derivatives against a target kinase.

This table allows for a direct comparison of the predicted binding affinities and interaction patterns of different derivatives, enabling researchers to identify promising candidates for further development.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the trustworthiness and reproducibility of in silico studies, a well-defined and validated protocol is essential. The following is a detailed, step-by-step methodology for a typical molecular docking workflow.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are often missing in crystal structures.

  • Assign Charges: Assign partial charges to each atom of the protein using a force field (e.g., AMBER, CHARMM).

  • Define Binding Site: Identify the active site of the enzyme. This can be done based on the location of the co-crystallized ligand or through literature review. Define a grid box around the active site to guide the docking algorithm.

Step 2: Ligand Preparation
  • Sketch Ligand: Draw the 2D structure of the this compound derivatives using a chemical drawing software.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.

  • Assign Charges: Assign partial charges to the ligand atoms.

Step 3: Molecular Docking
  • Select Docking Software: Choose a suitable molecular docking program (e.g., AutoDock, Glide, GOLD).

  • Run Docking Simulation: Execute the docking algorithm, which will systematically search for the best binding poses of the ligand within the defined active site of the protein. The algorithm will score each pose based on a scoring function that estimates the binding affinity.

  • Analyze Results: The output will be a set of docked poses for each ligand, ranked by their binding scores.

Step 4: Post-Docking Analysis
  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the binding mode of the top-ranked poses.

  • Identify Key Interactions: Identify the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

  • Compare Derivatives: Compare the binding modes and scores of different this compound derivatives to understand the structure-activity relationship.

Visualizing the Workflow and Interactions

Diagrams are essential for conveying complex workflows and molecular interactions. The following diagrams, generated using Graphviz, illustrate the molecular docking workflow and a generalized binding mode of a this compound derivative.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Obtain PDB Structure PreProcess 2. Pre-process (Remove Water, etc.) PDB->PreProcess AddH 3. Add Hydrogens PreProcess->AddH AssignChargeP 4. Assign Charges AddH->AssignChargeP BindingSite 5. Define Binding Site AssignChargeP->BindingSite Docking Docking Simulation BindingSite->Docking Sketch 1. Sketch 2D Structure Convert3D 2. Convert to 3D Sketch->Convert3D EnergyMin 3. Energy Minimization Convert3D->EnergyMin AssignChargeL 4. Assign Charges EnergyMin->AssignChargeL AssignChargeL->Docking Analysis Post-Docking Analysis Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

binding_mode cluster_enzyme Enzyme Active Site Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Back_Pocket Hydrophobic Back Pocket Ligand This compound Derivative Ligand->Hinge H-Bond Ligand->Gatekeeper Hydrophobic Ligand->DFG_Motif Hydrophobic Ligand->Back_Pocket Hydrophobic

Caption: Generalized binding mode of a kinase inhibitor.

Conclusion: The Path Forward for this compound Derivatives

This guide has provided a comprehensive overview of the application of comparative molecular docking studies in the evaluation of this compound derivatives as potential enzyme inhibitors. While the specific focus has been on protein kinases due to the availability of relevant data for the closely related 5-hydroxybenzothiophene scaffold, the principles and methodologies described herein are broadly applicable to other enzyme families.

The presented case study highlights the power of combining experimental data with computational analysis to elucidate structure-activity relationships and guide the rational design of more potent and selective inhibitors. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers embarking on similar in silico drug discovery projects.

Future research should aim to generate more extensive comparative docking data specifically for this compound derivatives against a wider range of enzyme targets. Such studies, coupled with robust experimental validation, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to Assessing the Metabolic Stability of 3-Hydroxybenzothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents.[1][2] Its structural resemblance to endogenous molecules and its ability to engage in various biological interactions have cemented its role in medicinal chemistry.[3][4] Compounds incorporating this scaffold have demonstrated a wide array of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][5] The 3-hydroxybenzothiophene substitution, in particular, offers a key hydrogen bonding feature that can be crucial for target engagement.

However, a critical hurdle in the optimization of these promising candidates is their metabolic stability. The biotransformation of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[6][7] Sulfur-containing heterocycles, like benzothiophene, are susceptible to oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[8][9] Therefore, a robust and early assessment of metabolic stability is not merely a screening step but a cornerstone of a successful drug discovery program, enabling chemists to build structure-activity relationships (SAR) and design molecules with improved in vivo performance.[10]

This guide provides a comparative analysis of the essential in vitro methodologies for evaluating the metabolic stability of this compound derivatives. We will delve into the mechanistic underpinnings of the relevant metabolic pathways, offer a detailed, field-tested protocol for the Human Liver Microsomal (HLM) stability assay, and present strategies for interpreting data and improving metabolically liable compounds.

Metabolic Pathways: The Hepatic Fate of Benzothiophenes

Understanding the potential metabolic fate of a compound is crucial for designing relevant assays and interpreting their results. For this compound derivatives, the primary metabolic events are Phase I oxidation reactions, catalyzed predominantly by CYP enzymes.[9] The electron-rich sulfur atom and the aromatic rings are the most probable sites of metabolism.

Key metabolic transformations include:

  • Sulfoxidation: The thiophene sulfur is a soft nucleophile and a prime target for oxidation by CYPs (particularly CYP3A4) to form the corresponding sulfoxide.[8][11] This can sometimes lead to the formation of reactive intermediates that may covalently bind to cellular nucleophiles.[11]

  • Aromatic Hydroxylation: The benzene or thiophene ring can undergo hydroxylation at various positions. The presence of the existing hydroxyl group at the 3-position will direct further metabolism to other available sites on the ring system.

  • Metabolism of Substituents: Any alkyl or other functional groups attached to the benzothiophene core are also potential sites for oxidation (e.g., N-dealkylation, O-dealkylation, or hydroxylation).

Phase II metabolism, involving the conjugation of polar moieties (like glucuronic acid or sulfate) to the parent drug or its Phase I metabolites, can also occur. These reactions are typically assessed using hepatocyte-based assays.[12][13]

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative sulfoxide Sulfoxide Metabolite parent->sulfoxide Sulfoxidation hydroxylated Hydroxylated Metabolite parent->hydroxylated Aromatic Hydroxylation side_chain_ox Side-Chain Oxidized Metabolite parent->side_chain_ox R-Group Oxidation conjugate Glucuronide or Sulfate Conjugate sulfoxide->conjugate hydroxylated->conjugate cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_buffer Prepare Master Mix: Buffer + HLM + Test Compound pre_warm Pre-warm Master Mix (5 min) prep_buffer->pre_warm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction: Add NADPH System prep_nadph->start_rxn pre_warm->start_rxn timepoints Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction: Add Cold ACN + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

References

A Head-to-Head Comparison of 3-Hydroxybenzothiophene and Raloxifene Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, head-to-head comparison of 3-Hydroxybenzothiophene derivatives and Raloxifene analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data. We will delve into their distinct mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

Introduction: The Benzothiophene Scaffold in Drug Discovery

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its rigid, planar structure and potential for diverse functionalization have made it a cornerstone in the development of Selective Estrogen Receptor Modulators (SERMs). Among these, Raloxifene stands as a landmark drug, showcasing the therapeutic potential of this chemical class. This guide will explore Raloxifene and its direct analogs, while also venturing into the broader family of this compound derivatives that are being investigated for novel therapeutic applications, including cancer treatment.

Raloxifene and its Analogs: A Tale of Tissue-Specific Estrogen Receptor Modulation

Raloxifene is a second-generation SERM with a well-established clinical profile for the treatment and prevention of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy stems from its ability to exert tissue-specific effects, acting as an estrogen agonist in bone and on lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.[1][3][4][5][6][7]

Mechanism of Action

The primary mechanism of action for Raloxifene and its analogs involves binding to estrogen receptors (ERα and ERβ).[1][4][5] This binding event induces conformational changes in the receptor, leading to the recruitment of either coactivators or corepressors in a tissue-specific manner. This differential recruitment is the molecular basis for its mixed agonist/antagonist profile.[4][5] In bone, the Raloxifene-ER complex recruits coactivators, mimicking the bone-protective effects of estrogen.[3][5] Conversely, in breast and uterine tissue, the complex recruits corepressors, blocking estrogen-mediated cell proliferation.[4][5]

Beyond the classical nuclear ER signaling, Raloxifene and its analogs can also initiate rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs).[4][8] This can trigger various kinase cascades, including the MAPK/ERK and PI3K/AKT pathways, further contributing to its diverse biological effects.[4][8]

SERM_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus SERM Raloxifene / Analog ER Estrogen Receptor (ERα/ERβ) SERM->ER Binding mER Membrane ER SERM->mER Binding Coactivator Coactivators ER->Coactivator Recruitment (Bone) Corepressor Corepressors ER->Corepressor Recruitment (Breast/Uterus) DNA Estrogen Response Element (ERE) ER->DNA Coactivator->DNA Interaction Corepressor->DNA Interaction Gene_Activation Gene Transcription (e.g., bone formation) DNA->Gene_Activation Gene_Repression Gene Repression (e.g., cell proliferation) DNA->Gene_Repression Kinase_Cascade Kinase Cascades (MAPK/ERK, PI3K/AKT) mER->Kinase_Cascade Activation Cellular_Response Rapid Cellular Responses Kinase_Cascade->Cellular_Response

Caption: Signaling pathways of Raloxifene and its analogs.

Structure-Activity Relationships (SAR)

The biological activity of Raloxifene analogs is highly dependent on their chemical structure. Key modifications to the 2-arylbenzothiophene core have been explored to optimize their therapeutic profile.[9]

  • 6-Hydroxy and 4'-Hydroxy Groups: These are crucial for high-affinity binding to the estrogen receptor, likely by mimicking the hydroxyl groups of estradiol.[9][10]

  • 4'-Substituents: Small, electronegative groups like fluoro and chloro at this position are generally preferred for both in vitro and in vivo activity.[9] Increased steric bulk at the 4'-position can lead to undesired uterine stimulation.[9]

  • Basic Amine Side Chain: The orientation of this side chain relative to the benzothiophene core is a critical determinant of tissue selectivity.[11] Analogs with a conformationally restricted side chain have shown to be among the most potent SERMs.[11]

Performance Comparison of Raloxifene Analogs

Several analogs of Raloxifene have been developed with the aim of improving upon its efficacy and safety profile. Arzoxifene and Bazedoxifene are two notable examples.[12]

CompoundERα Binding Affinity (RBA, % vs. Estradiol)MCF-7 Cell Proliferation (IC50, µM)Key Characteristics
Raloxifene 250.01-0.1Well-established SERM, approved for osteoporosis and breast cancer risk reduction.[8][12]
Arzoxifene --A third-generation SERM developed for improved bioavailability and efficacy. Its development was discontinued.[12]
Bazedoxifene --A third-generation SERM approved for postmenopausal osteoporosis. Also available in combination with conjugated estrogens.[12]

Note: Direct head-to-head comparative data for all parameters are limited, and some data are collated from different sources.[12]

Pharmacokinetics of Raloxifene

Raloxifene is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily glucuronidation, resulting in a low absolute bioavailability of about 2%.[1][2][13] It has a large volume of distribution and a long elimination half-life.[2][13]

ParameterValue
Absolute Bioavailability ~2%[1][2]
Absorption ~60%[1][2]
Protein Binding >95%[1]
Metabolism Extensive first-pass glucuronidation[13]
Excretion Primarily in feces (>93%)[1]
Elimination Half-life ~27.7 - 32.5 hours[2][13]

This compound Derivatives: Expanding Beyond SERM Activity

While Raloxifene and its analogs are defined by their interaction with estrogen receptors, other derivatives of the this compound scaffold are being investigated for different mechanisms of action, particularly as multi-kinase inhibitors for cancer therapy.[14][15]

Anticancer Activity as Multi-Kinase Inhibitors

Recent studies have shown that certain 5-hydroxybenzothiophene derivatives can act as potent multi-target kinase inhibitors.[14][15] For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, has demonstrated significant inhibitory activity against several kinases and potent anticancer effects against glioblastoma cells.[14][15] This compound was found to induce G2/M cell cycle arrest and apoptosis.[15]

CompoundTarget KinasesAnticancer Activity
16b (5-hydroxybenzothiophene hydrazide) Clk1/4, DRAK1, Dyrk1A/B, haspinPotent growth inhibition of various cancer cell lines, particularly U87MG glioblastoma cells (IC50 = 7.2 µM).[15]

This highlights a significant divergence in the therapeutic application of the benzothiophene scaffold, moving from hormone receptor modulation to the inhibition of key signaling kinases in cancer.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize and compare these compounds.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the estrogen receptor.

  • Preparation of ER-containing extracts: Use recombinant human ERα or ERβ, or extracts from ER-positive cells (e.g., MCF-7).

  • Competitive Binding: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the ER preparation in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the ER-bound radioligand from the unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA).

MCF-7 Cell Proliferation Assay (MTT Assay)

Objective: To assess the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive breast cancer cells.

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound, alone (to test for agonist activity) or in combination with a fixed concentration of estradiol (to test for antagonist activity).[16]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 values.

MTT_Assay_Workflow start Start culture Culture MCF-7 cells (estrogen-deprived medium) start->culture seed Seed cells in 96-well plates culture->seed treat Treat with test compounds (agonist/antagonist mode) seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Analyze data (IC50/EC50 calculation) read_absorbance->analyze end End analyze->end

Caption: Workflow for an MCF-7 cell proliferation (MTT) assay.

In Vivo Uterotrophic Assay in Ovariectomized Rats

Objective: To evaluate the in vivo estrogenic (uterotrophic) and anti-estrogenic activity of a compound.[9][17]

  • Animal Model: Use immature or adult ovariectomized (OVX) female rats to eliminate endogenous estrogen sources.[9][17]

  • Dosing: Administer the test compound daily via oral gavage or subcutaneous injection for a set period (e.g., 3-7 days). For anti-estrogenic testing, co-administer with a known estrogen like ethinyl estradiol.

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

  • Uterine Weight: Record the wet and blotted uterine weight.

  • Data Analysis: Compare the uterine weights of the treated groups to the vehicle control and positive control (estrogen-treated) groups. A significant increase in uterine weight indicates estrogenic activity.

Conclusion: A Divergent Future for Benzothiophene Derivatives

The head-to-head comparison of this compound derivatives and Raloxifene analogs reveals a fascinating divergence in therapeutic strategies stemming from a common chemical scaffold. Raloxifene and its direct analogs have solidified the role of the benzothiophene core in the development of SERMs for hormone-related conditions. The structure-activity relationships are well-defined, with a clear emphasis on mimicking estradiol's interaction with the estrogen receptor in a tissue-specific manner.

In contrast, the emerging field of other hydroxybenzothiophene derivatives as multi-kinase inhibitors showcases the versatility of this scaffold. Here, the therapeutic goal shifts from endocrine modulation to the direct inhibition of signaling pathways that drive cancer cell proliferation and survival.

For researchers in drug development, this comparison underscores the importance of nuanced structural modifications in dictating biological activity. While Raloxifene analogs continue to be refined for improved SERM profiles, the broader family of this compound derivatives offers a rich landscape for the discovery of novel therapeutics for a range of diseases, including cancer. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and evaluation of these promising compounds.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxybenzothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. Among these, 3-Hydroxybenzothiophene, a key intermediate in the synthesis of various pharmaceuticals, requires meticulous management, not only in its application but critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy and authoritative resource.

Understanding the Hazard Profile of this compound

This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[1][4][5]

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a hierarchy of controls: reduction, reuse, recycling, and finally, disposal.[6] Whenever feasible, aim to minimize waste generation. For unavoidable waste, the following principles of hazardous waste management must be strictly adhered to:

  • Containerization: Collect all this compound waste in sturdy, leak-proof containers that are chemically compatible with the waste.[7]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[7]

  • Segregation: Incompatible wastes must never be mixed. Store this compound waste separately from strong oxidizing agents, acids, and bases.[4][8]

  • Closed Containers: Waste containers must be kept tightly closed at all times, except when adding waste.[7]

  • Spill Management: In the event of a spill, immediately clean the area. For minor spills, cover with an absorbent material like activated carbon, and place it into a closed container for disposal.[4][8] For major spills, evacuate the area and alert emergency responders.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, properly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated puncture-proof sharps container.

2. Container Management:

  • Select a container made of a material compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[7]

  • Label the container with "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration if in solution.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

4. Request for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[9]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][10]

  • The first rinsate must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, the first three rinses should be collected.[10]

  • After thorough rinsing and drying, the original labels must be completely defaced or removed before the container can be discarded as non-hazardous waste or recycled.[9][10]

Quantitative Data Summary
ParameterValue/InformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3]
RCRA Waste Number P014 (for discarded commercial chemical product of the similar compound Thiophenol)[4][6][8]
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, lab coat, use in a chemical fume hood[1][4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[4][8]
Spill Cleanup Absorb with activated carbon adsorbent for small spills[4][8]
Decision-Making Workflow for this compound Waste Disposal

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_storage Accumulation & Storage cluster_disposal Final Disposal Waste_Generated This compound Waste Generated Solid_Waste Solid Waste (powder, contaminated PPE) Waste_Generated->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (solutions) Waste_Generated->Liquid_Waste Is it liquid? Sharps_Waste Contaminated Sharps Waste_Generated->Sharps_Waste Is it a sharp? Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Puncture-Proof Sharps Container Sharps_Waste->Collect_Sharps Store_SAA Store in Designated Satellite Accumulation Area (SAA) Collect_Solid->Store_SAA Collect_Liquid->Store_SAA Collect_Sharps->Store_SAA Secondary_Containment Use Secondary Containment for Liquids Store_SAA->Secondary_Containment For liquids Request_Pickup Request EHS Pickup Store_SAA->Request_Pickup Container Full or Time Limit Reached Secondary_Containment->Request_Pickup EHS_Disposal EHS Manages Final Disposal (Incineration/Landfill) Request_Pickup->EHS_Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzothiophene
Reactant of Route 2
3-Hydroxybenzothiophene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.